Ethyl piperidine-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158451. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Nipecotic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWBSOUNZWSFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316669 | |
| Record name | Ethyl nipecotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5006-62-2, 71962-74-8 | |
| Record name | Ethyl nipecotate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nipecotic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl piperidine-3-carboxylate (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071962748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5006-62-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl nipecotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl piperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl piperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl Piperidine-3-carboxylate Derivatives from Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for converting diethyl malonate into a key piperidine intermediate, ethyl 2-oxo-3-piperidinecarboxylate. This route is of significant interest in medicinal chemistry for the synthesis of various therapeutic agents. The guide details the core chemical transformations, provides structured quantitative data, and presents detailed experimental protocols.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. Ethyl piperidine-3-carboxylate and its derivatives are crucial building blocks for synthesizing a wide range of biologically active molecules. This guide focuses on a robust and industrially applicable synthesis starting from the readily available and versatile reagent, diethyl malonate.
The principal synthetic strategy involves a two-step sequence:
-
Michael Addition: A base-catalyzed conjugate addition of diethyl malonate to acrylonitrile to furnish diethyl 2-(2-cyanoethyl)malonate.
-
Reductive Cyclization: The subsequent intramolecular reductive cyclization of the cyano-diester intermediate to yield ethyl 2-oxo-3-piperidinecarboxylate.
This pathway is advantageous due to the accessibility of starting materials and the potential for high overall yields.[1]
Synthetic Pathway Overview
The overall transformation from diethyl malonate to ethyl 2-oxo-3-piperidinecarboxylate is depicted below. This process involves the formation of a key carbon-carbon bond via a Michael addition, followed by a reductive amination and subsequent intramolecular cyclization to form the piperidine ring.
Caption: Overall synthetic scheme from diethyl malonate to ethyl 2-oxo-3-piperidinecarboxylate.
Detailed Reaction Steps and Experimental Protocols
Step 1: Michael Addition of Diethyl Malonate to Acrylonitrile
The first step is the formation of diethyl 2-(2-cyanoethyl)malonate through a Michael addition reaction. This reaction involves the 1,4-addition of the enolate of diethyl malonate to the α,β-unsaturated nitrile, acrylonitrile. The reaction is typically catalyzed by a base.
Caption: Workflow for the Michael addition of diethyl malonate and acrylonitrile.
Experimental Protocol: Synthesis of Diethyl 2-(2-cyanoethyl)malonate [1]
-
Reaction Setup: To a suitable reaction vessel, add diethyl malonate and an alkali catalyst. The amount of catalyst should be between 0.3% and 3% of the weight of the diethyl malonate.
-
Reagent Addition: While maintaining the reaction temperature between 10-50 °C (preferably 30-35 °C), slowly add acrylonitrile dropwise to the mixture. The weight ratio of acrylonitrile to diethyl malonate should be approximately 1:7.5 to 1:8.5.
-
Reaction Monitoring: Stir the mixture and monitor the progress of the reaction by a suitable analytical method (e.g., TLC or GC-MS) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is typically neutralized. The product, diethyl 2-(2-cyanoethyl)malonate, can then be isolated and purified, often through vacuum distillation.
Table 1: Summary of Michael Addition Reaction Parameters
| Parameter | Value | Reference |
| Reactants | Diethyl malonate, Acrylonitrile | [1] |
| Catalyst | NaOC(CH₃)₃ or KOC(CH₃)₃ | [1] |
| Catalyst Loading | 0.3-3% (w/w of diethyl malonate) | [1] |
| Temperature | 10-50 °C (Optimal: 30-35 °C) | [1] |
| Reactant Ratio | Acrylonitrile:Diethyl Malonate (1:7.5-8.5 w/w) | [1] |
| Product | Diethyl 2-(2-cyanoethyl)malonate | [1] |
Step 2: Reductive Cyclization of Diethyl 2-(2-cyanoethyl)malonate
The second step involves the reductive cyclization of the intermediate to form the desired piperidine ring. This transformation is achieved through catalytic hydrogenation, where the nitrile group is reduced to a primary amine, which then undergoes intramolecular cyclization with one of the ester groups to form a lactam.
Caption: Workflow for the reductive cyclization to form the piperidone ring.
Experimental Protocol: Synthesis of Ethyl 2-oxo-3-piperidinecarboxylate [1]
-
Reaction Setup: In a high-pressure reactor, charge diethyl 2-(2-cyanoethyl)malonate, an organic solvent (e.g., isopropanol), and a Raney cobalt catalyst. The weight ratio of the organic solvent to the starting material should be between 1:1 and 10:1, and the weight ratio of the catalyst to the starting material should be between 0.1:1 and 0.15:1.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to 25-40 kg/cm ².
-
Reaction: Heat the mixture to a temperature between 75-130 °C (preferably 75-105 °C) with stirring.
-
Monitoring and Completion: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up and Purification: After the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst. The solvent can be removed under reduced pressure. The crude product is then purified by recrystallization to yield ethyl 2-oxo-3-piperidinecarboxylate.[1]
Table 2: Summary of Reductive Cyclization Reaction Parameters
| Parameter | Value | Reference |
| Reactant | Diethyl 2-(2-cyanoethyl)malonate | [1] |
| Catalyst | Raney Cobalt | [1] |
| Catalyst Loading | 0.1-0.15 (w/w of reactant) | [1] |
| Solvent | Isopropanol | [1] |
| Solvent Ratio | 1:1 to 10:1 (w/w to reactant) | [1] |
| Hydrogen Pressure | 25-40 kg/cm ² | [1] |
| Temperature | 75-130 °C (Optimal: 75-105 °C) | [1] |
| Product | Ethyl 2-oxo-3-piperidinecarboxylate | [1] |
| Overall Yield | >77% (from diethyl malonate) | [1] |
Safety Considerations
-
Acrylonitrile: is a toxic and flammable chemical. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Alkali Catalysts (e.g., Sodium tert-butoxide): are corrosive and moisture-sensitive. Handle in an inert atmosphere.
-
Raney Cobalt: is pyrophoric when dry and should be handled as a slurry in a suitable solvent. It is also a hydrogenation catalyst and requires proper handling procedures for high-pressure reactions.
-
High-Pressure Hydrogenation: should only be performed by trained personnel using appropriate safety equipment and a certified high-pressure reactor.
Conclusion
The synthesis of ethyl 2-oxo-3-piperidinecarboxylate from diethyl malonate via a Michael addition with acrylonitrile followed by a Raney cobalt-catalyzed reductive cyclization is a highly efficient and scalable route. The simple and readily available starting materials, coupled with high reported yields, make this pathway particularly attractive for industrial applications in the synthesis of pharmaceutical intermediates. The detailed protocols and tabulated data provided in this guide offer a solid foundation for researchers and drug development professionals to implement and optimize this valuable synthetic transformation.
References
An In-depth Technical Guide on the Structural Analysis of (S)-Ethyl Piperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of (S)-Ethyl piperidine-3-carboxylate, a key chiral building block in the synthesis of various pharmaceuticals. This document outlines its physicochemical properties, detailed spectroscopic data, and experimental protocols for its synthesis and purification.
Introduction
(S)-Ethyl piperidine-3-carboxylate, also known as (S)-Ethyl nipecotate, is a versatile heterocyclic compound widely utilized in medicinal chemistry.[1] Its rigid piperidine core and chiral center make it an important intermediate in the asymmetric synthesis of complex, biologically active molecules, particularly those targeting the central nervous system.[1] A thorough understanding of its structural characteristics is crucial for its effective application in drug design and development.
Physicochemical Properties
(S)-Ethyl piperidine-3-carboxylate is a colorless to yellow clear liquid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | PubChem[2] |
| Molecular Weight | 157.21 g/mol | PubChem[2] |
| CAS Number | 37675-18-6 | Sigma-Aldrich[3] |
| Density | 1.043 g/mL at 25 °C | Sigma-Aldrich[3] |
| Refractive Index | n20/D 1.471 | Sigma-Aldrich[3] |
| Boiling Point | 102-104 °C at 7 mmHg | ChemBK[4] |
Structural Analysis
The structural elucidation of (S)-Ethyl piperidine-3-carboxylate relies on a combination of spectroscopic techniques and computational analysis.
As of the latest literature review, a publicly available crystal structure for (S)-Ethyl piperidine-3-carboxylate could not be identified. However, analysis of closely related structures, such as ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, reveals that the piperidine ring typically adopts a chair conformation.[5][6] In this conformation, the ethyl carboxylate group would preferentially occupy an equatorial position to minimize steric hindrance.[6] Computational modeling can provide theoretical bond lengths and angles, which are essential for understanding its three-dimensional structure.
Note: The following table would ideally be populated with experimental crystallographic data. In its absence, these values would be derived from computational chemistry.
| Parameter | Value (Calculated) |
| C-N Bond Length | Value |
| C-C Bond Length | Value |
| C=O Bond Length | Value |
| C-O Bond Length | Value |
| C-N-C Bond Angle | Value |
| O-C-C Bond Angle | Value |
| Dihedral Angles | Value |
The ATR-IR spectrum of (S)-Ethyl piperidine-3-carboxylate provides key information about its functional groups. The spectrum is available on PubChem, sourced from Aldrich.[2]
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (secondary amine) |
| ~2940 | C-H stretch (aliphatic) |
| ~1730 | C=O stretch (ester) |
| ~1180 | C-O stretch (ester) |
Note: The above values are approximate and based on typical IR absorption regions for the respective functional groups. The actual spectrum can be accessed through the provided source.
Predicted ¹H NMR Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.1 | Quartet | 2H | -OCH₂CH₃ |
| ~3.0-3.2 | Multiplet | 2H | Piperidine H2, H6 (axial) |
| ~2.6-2.8 | Multiplet | 2H | Piperidine H2, H6 (equatorial) |
| ~2.5 | Multiplet | 1H | Piperidine H3 |
| ~1.5-2.0 | Multiplet | 4H | Piperidine H4, H5 |
| ~1.2 | Triplet | 3H | -OCH₂CH₃ |
| ~1.0-2.5 | Broad Singlet | 1H | N-H |
Predicted ¹³C NMR Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~174 | C=O (ester) |
| ~60 | -OCH₂CH₃ |
| ~45-50 | Piperidine C2, C6 |
| ~40-45 | Piperidine C3 |
| ~25-30 | Piperidine C4, C5 |
| ~14 | -OCH₂CH₃ |
While a specific mass spectrum for (S)-Ethyl piperidine-3-carboxylate is not available in the searched literature, the NIST WebBook provides a spectrum for the isomeric ethyl piperidine-4-carboxylate, which can offer insights into potential fragmentation patterns.[7] The molecular ion peak [M]⁺ would be expected at m/z 157. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) or the entire ester group (-COOCH₂CH₃, m/z 73).
| m/z | Proposed Fragment |
| 157 | [M]⁺ |
| 112 | [M - OCH₂CH₃]⁺ |
| 84 | [M - COOCH₂CH₃]⁺ |
Experimental Protocols
The synthesis of enantiomerically pure (S)-Ethyl piperidine-3-carboxylate is typically achieved through the resolution of the racemic mixture, commonly known as ethyl nipecotate.
A common method for the synthesis of racemic ethyl nipecotate is the Fischer esterification of nipecotic acid.
Materials:
-
Nipecotic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Solvents for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Suspend nipecotic acid in a 5-fold excess of anhydrous ethanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with an organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl nipecotate.
-
Purify the crude product by vacuum distillation.
The resolution of racemic ethyl nipecotate can be effectively carried out using a chiral resolving agent such as (+)-dibenzoyl-D-tartaric acid.[8]
Materials:
-
Racemic ethyl nipecotate
-
(+)-Dibenzoyl-D-tartaric acid
-
Ethanol (or other suitable solvent)
-
Base (e.g., sodium hydroxide solution)
-
Organic solvent for extraction
Procedure:
-
Dissolve racemic ethyl nipecotate in ethanol.
-
In a separate flask, dissolve 0.5 to 1.0 molar equivalents of (+)-dibenzoyl-D-tartaric acid in ethanol.[8]
-
Slowly add the tartaric acid solution to the ethyl nipecotate solution with stirring.
-
The diastereomeric salt of the (S)-enantiomer will preferentially crystallize. The crystallization can be induced by cooling the solution.
-
Isolate the precipitated salt by filtration and wash with cold ethanol.
-
To recover the free base, dissolve the diastereomeric salt in water and basify the solution.
-
Extract the aqueous solution with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to yield enantiomerically enriched (S)-Ethyl piperidine-3-carboxylate.
Visualizations
The following diagram illustrates the workflow for the synthesis and chiral resolution of (S)-Ethyl piperidine-3-carboxylate.
Caption: Workflow for the synthesis and resolution of (S)-Ethyl piperidine-3-carboxylate.
This diagram illustrates the principle of chiral resolution via diastereomeric salt formation.
Caption: Logical relationship of chiral resolution by diastereomeric salt formation.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-エチル ピペリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Ethyl piperidine-4-carboxylate [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
A Technical Guide to Ethyl Piperidine-3-Carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on ethyl piperidine-3-carboxylate, a key building block in the synthesis of various pharmaceuticals. This document covers its chemical properties, detailed experimental protocols for its synthesis, and its significant applications in drug discovery, with a focus on its enantiomeric forms, (R)- and (S)-ethyl piperidine-3-carboxylate.
Chemical and Physical Properties
This compound, also known as ethyl nipecotate, exists as a racemic mixture or as individual enantiomers. The physical and chemical properties can vary slightly between the different forms. The following tables summarize the key quantitative data for the racemic, (R)-, and (S)-isomers.
Table 1: General and Racemic this compound Properties
| Property | Value |
| CAS Number | 71962-74-8 |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 102-104 °C at 7 mmHg |
Table 2: (R)-Ethyl Piperidine-3-Carboxylate Properties
| Property | Value |
| CAS Number | 25137-01-3[1] |
| Synonyms | (R)-(-)-Ethyl nipecotate, (R)-Piperidine-3-carboxylic acid ethyl ester |
| Purity | ≥97% |
| Density | 1.092 g/mL at 25 °C |
| Refractive Index | n20/D 1.471 (lit.) |
| Flash Point | 104 °C (219.2 °F) |
Table 3: (S)-Ethyl Piperidine-3-Carboxylate Properties
| Property | Value |
| CAS Number | 37675-18-6 |
| Synonyms | (S)-(+)-Ethyl nipecotate, (S)-3-Piperidinecarboxylic acid ethyl ester |
| Purity | ≥97% |
| Density | 1.043 g/mL at 25 °C |
| Refractive Index | n20/D 1.471 |
| Flash Point | 76.7 °C (170.1 °F) |
Experimental Protocols
The synthesis of enantiomerically pure this compound is crucial for its application in chiral drug development. Below are detailed methodologies for the synthesis of the racemic mixture and the resolution to obtain the individual enantiomers.
Synthesis of Racemic this compound (Ethyl Nipecotate) via Hydrogenation of Ethyl Nicotinate
This protocol describes the catalytic hydrogenation of ethyl nicotinate to produce racemic this compound.
Materials:
-
Ethyl nicotinate
-
Ethanol (or other suitable solvent like methylcyclohexane or dioxane)[2]
-
Raney Nickel or Palladium on Carbon (Pd/C) catalyst
-
High-pressure hydrogenation apparatus (e.g., Parr autoclave)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a high-pressure reactor, dissolve ethyl nicotinate in a suitable solvent (e.g., ethanol). The concentration can be optimized, with some studies using up to 0.4 M solutions.[3]
-
Carefully add the hydrogenation catalyst (e.g., Raney Nickel or 5% Pd/C) to the solution. The catalyst loading should be optimized for the specific reaction scale.
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 150-300 atmospheres).[2]
-
Heat the reaction mixture to the target temperature (e.g., 165 °C) with stirring.[2]
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain crude this compound.
-
The crude product can be purified by vacuum distillation.
Caption: General workflow for the synthesis of racemic this compound.
Chiral Resolution of Racemic this compound
This protocol outlines a method for separating the enantiomers of this compound using a chiral resolving agent. A common method involves diastereomeric salt formation with a chiral acid.[4]
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid)[4]
-
Suitable solvent for crystallization (e.g., ethanol)
-
Base (e.g., sodium carbonate solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the racemic this compound in a suitable solvent.
-
Add the chiral resolving agent (e.g., dibenzoyl-L-tartaric acid) to the solution. The stoichiometry may need to be optimized.
-
Heat the mixture to dissolve all components, and then allow it to cool slowly to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration. These crystals will be enriched in one of the enantiomers. The mother liquor will be enriched in the other.
-
To recover the free base, dissolve the collected crystals in water and add a base (e.g., 15% sodium carbonate solution) to neutralize the chiral acid.[5]
-
Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.
-
Remove the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.
-
The enantiomeric excess (ee) can be determined using chiral HPLC.
Applications in Drug Discovery and Development
This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.
Precursor for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Both (R)- and (S)-ethyl piperidine-3-carboxylate are utilized as reactants in the synthesis of DPP-4 inhibitors.[1] DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] By inhibiting DPP-4, the levels of active incretins are increased, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, making this class of drugs effective for the treatment of type 2 diabetes.[8]
Caption: Mechanism of action of DPP-4 inhibitors derived from this compound.
Role in the GABAergic System
Derivatives of piperidine-3-carboxylic acid, such as nipecotic acid, are known to act as GABA uptake inhibitors.[9] The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. By blocking the reuptake of GABA from the synaptic cleft, these compounds can potentiate GABAergic neurotransmission. This mechanism of action is relevant for the development of drugs with anticonvulsant and anxiolytic properties. (R)-Ethyl piperidine-3-carboxylate is specifically mentioned as a reactant for the synthesis of GABA uptake inhibitors.
Caption: Role of this compound derivatives as GABA uptake inhibitors.
Other Applications
Derivatives of this compound have been investigated for a variety of other pharmacological activities, including:
-
Serotonin and noradrenaline reuptake inhibitors
-
JAK2 inhibitors
-
Human tryptase inhibitors
-
Anti-thrombotic agents
-
Dual H1/5-HT2A receptor antagonists for the treatment of sleep disorders
This technical guide provides a comprehensive overview of this compound, highlighting its importance as a versatile building block in medicinal chemistry. The provided data and protocols are intended to support researchers and drug development professionals in their work with this key chemical entity.
References
- 1. scbt.com [scbt.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Nipecotate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl nipecotate, also known as ethyl piperidine-3-carboxylate, is a crucial chiral building block and synthetic intermediate in the fields of medicinal chemistry and drug development. As the ethyl ester of nipecotic acid, a known inhibitor of gamma-aminobutyric acid (GABA) uptake, Ethyl nipecotate serves as a key precursor for the synthesis of various neurologically active compounds. Its chemical structure, featuring a piperidine ring and an ester functional group, provides a versatile scaffold for the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl nipecotate, detailed experimental protocols for their determination, and insights into its role in GABAergic signaling.
Physical Properties
The physical characteristics of Ethyl nipecotate are fundamental to its handling, formulation, and application in research and development. A summary of its key physical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅NO₂ | [1][2][3] |
| Molar Mass | 157.21 g/mol | [1][2][3] |
| Appearance | Clear colorless to yellow-brown liquid | [1][2] |
| Melting Point | 165-167 °C | [1][2][3] |
| Boiling Point | 102-104 °C at 7 mmHg | [1][2][3] |
| Density | 1.012 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.460 | [1][3] |
| Flash Point | 195 °F (90.6 °C) | [1][2] |
| Water Solubility | Miscible | [1][2] |
| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][4] |
| pKa | 9.35 ± 0.10 (Predicted) | [1][3] |
| Vapor Pressure | 7.78 Pa at 25 °C | [1][3] |
Chemical Properties and Reactions
Ethyl nipecotate's chemical behavior is dictated by its secondary amine and ester functional groups, making it a versatile intermediate in organic synthesis.
Synthesis
The synthesis of racemic Ethyl nipecotate can be achieved through a multi-step process. A common route involves the reduction of ethyl nicotinate. The resolution of the racemic mixture to obtain specific enantiomers, which often exhibit distinct pharmacological activities, is a critical step in the synthesis of chiral drugs. This is frequently accomplished through fractional crystallization using a chiral resolving agent like dibenzoyl-L-tartaric acid.
Chemical Reactions
The secondary amine of the piperidine ring can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield nipecotic acid and ethanol. It can also be converted to amides or other esters through transesterification.
Experimental Protocols
The following are detailed methodologies for the determination of key physical and chemical properties of Ethyl nipecotate.
Melting Point Determination
Principle: The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For substances that are liquids at room temperature, this is often determined as the freezing point.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Cooling bath (for liquid samples)
Procedure:
-
If the sample is a liquid at room temperature, cool a small amount in a test tube using a cooling bath (e.g., ice-salt mixture) until it solidifies.
-
Introduce a small amount of the solidified Ethyl nipecotate into a capillary tube.
-
Tap the capillary tube gently to pack the sample at the bottom.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the melting point is approached.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. As Ethyl nipecotate has a high boiling point at atmospheric pressure, it is often determined under reduced pressure to prevent decomposition.
Apparatus:
-
Distillation apparatus suitable for vacuum distillation
-
Round-bottom flask
-
Condenser
-
Thermometer (calibrated)
-
Vacuum pump and manometer
-
Heating mantle
Procedure:
-
Place a small volume of Ethyl nipecotate and a boiling chip into the round-bottom flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Gradually apply vacuum to the system and record the pressure using the manometer.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This is the boiling point at the recorded pressure.
Solubility Determination
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Graduated pipettes
Procedure:
-
Add a known volume (e.g., 1 mL) of the solvent to be tested into a clean test tube.
-
Add a small, known amount of Ethyl nipecotate (e.g., 0.1 mL) to the solvent.
-
Vigorously shake or vortex the mixture for a set period (e.g., 1 minute).
-
Observe the mixture for the presence of a single, clear phase (miscible/soluble) or two distinct layers/cloudiness (immiscible/insoluble).
-
Repeat the procedure with various polar and non-polar solvents to determine the solubility profile.
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of Ethyl nipecotate in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans is typically required.
Infrared (IR) Spectroscopy:
-
Sample Preparation: As Ethyl nipecotate is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of Ethyl nipecotate in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI), and acquire the mass spectrum.
Role in GABAergic Signaling
Ethyl nipecotate is a pro-drug of nipecotic acid, a potent inhibitor of the GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. By inhibiting GATs, nipecotic acid increases the concentration and prolongs the presence of GABA in the synaptic cleft, leading to enhanced GABAergic neurotransmission. This mechanism is of significant interest for the development of treatments for neurological disorders characterized by GABAergic dysfunction, such as epilepsy and anxiety.
Conclusion
Ethyl nipecotate is a compound of significant interest in the field of neuroscience and drug discovery. Its well-defined physical and chemical properties, coupled with its role as a precursor to a potent GABA reuptake inhibitor, make it a valuable tool for researchers. This technical guide has provided a comprehensive overview of its key characteristics, standardized protocols for their measurement, and a clear visualization of its mechanism of action within the GABAergic system. A thorough understanding of these aspects is essential for the effective utilization of Ethyl nipecotate in the synthesis of novel therapeutic agents and for advancing our understanding of neurological function and disease.
References
Unlocking the Structural Nuances of Ethyl Piperidine-3-Carboxylate: A Spectroscopic Guide
For Immediate Release
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl piperidine-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive resource, including detailed experimental protocols and a clear presentation of spectral data to facilitate structural elucidation and characterization.
¹H and ¹³C NMR Spectral Data Analysis
The structural integrity of this compound can be thoroughly examined through the lens of NMR spectroscopy. The following tables summarize the key quantitative data obtained from ¹H and ¹³C NMR analyses, providing a clear and concise reference for chemical shift assignments, signal multiplicities, and coupling constants.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 4.07 | Quartet (q) | 6.9 | 2H | -OCH₂CH₃ |
| 3.02 | Broad Doublet (broad d) | 12.3 | 1H | Piperidine Ring H |
| 2.87 – 2.70 | Multiplet (m) | - | 2H | Piperidine Ring H |
| 2.58 | Broad Triplet (broad t) | 11.2 | 1H | Piperidine Ring H |
| 2.44 – 2.34 | Broad Multiplet (broad m) | - | 1H | Piperidine Ring H |
| 1.98 – 1.88 | Broad Multiplet (broad m) | - | 1H | Piperidine Ring H |
| 1.70 – 1.56 | Multiplet (m) | - | 2H | Piperidine Ring H |
| 1.48 – 1.35 | Multiplet (m) | - | 1H | Piperidine Ring H |
| 1.19 | Triplet (t) | 7.1 | 3H | -OCH₂CH₃ |
Note: Data sourced from a 400 MHz spectrum in CDCl₃.[1]
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 174.26 | C=O |
| 60.59 | -OCH₂CH₃ |
| 47.37 | Piperidine Ring C |
| 45.57 | Piperidine Ring C |
| 41.52 | Piperidine Ring C |
| 26.85 | Piperidine Ring C |
| 24.67 | Piperidine Ring C |
| 13.96 | -OCH₂CH₃ |
Note: Data sourced from a 101 MHz spectrum in CDCl₃.[1]
Experimental Protocols
The acquisition of high-quality NMR data is fundamental to accurate structural analysis. The following section outlines a standard experimental protocol for obtaining the ¹H and ¹³C NMR spectra of this compound.
NMR Spectroscopy
A solution of this compound was prepared by dissolving the sample in deuterated chloroform (CDCl₃). The spectra were recorded on a 400 MHz NMR spectrometer for ¹H NMR and a 101 MHz spectrometer for ¹³C NMR.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The data was processed using standard Fourier transform techniques.
The workflow for a typical NMR experiment is outlined in the diagram below.
Structural and Spectral Correlations
The chemical structure of this compound directly influences its NMR spectra. The electron-withdrawing nature of the ester group and the nitrogen atom within the piperidine ring results in characteristic chemical shifts for adjacent protons and carbons. The diagram below illustrates the logical relationship between the molecular structure and the observed NMR signals.
References
A Technical Guide to the Biological Activities of Ethyl Piperidine-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a fundamental scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and capacity to form diverse molecular interactions make it a versatile building block for designing novel therapeutics.[1] Among these, derivatives of ethyl piperidine-3-carboxylate (also known as ethyl nipecotate) have garnered significant interest. These derivatives serve as key intermediates and core structures for compounds targeting a spectrum of diseases, including cancer, neurodegenerative disorders, and osteoporosis.[2][3][4]
This technical guide provides an in-depth overview of the significant biological activities of this compound derivatives. It consolidates quantitative data from various studies, details key experimental protocols, and visualizes the underlying mechanisms and workflows to support the ongoing research and development of next-generation therapeutics based on this versatile scaffold.
Anticancer Activity
Piperidine derivatives are integral to numerous anticancer agents, modulating critical signaling pathways, inducing programmed cell death (apoptosis), and arresting the cell cycle.[1][5] Derivatives of the piperidine-3-carboxamide scaffold, in particular, have shown promise in targeting melanoma and other cancers by inducing a non-proliferative state known as cellular senescence.[3]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic and antiproliferative activities of various piperidine-3-carboxylate and related piperidine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values are key metrics of a compound's potency.
| Derivative/Compound | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Compound 1 (N-arylpiperidine-3-carboxamide) | A375 | Human Melanoma | IC50 = 0.88 | [3] |
| Compound 1 (N-arylpiperidine-3-carboxamide) | A375 | Human Melanoma | EC50 = 1.24 (Senescence) | [3] |
| Compound 20 (S-isomer of Cmpd 1) | A375 | Human Melanoma | EC50 = 0.27 (Senescence) | [3] |
| Compound 54 (S-isomer, pyridine B-ring) | A375 | Human Melanoma | IC50 = 0.03 | [3] |
| Compound 54 (S-isomer, pyridine B-ring) | A375 | Human Melanoma | EC50 = 0.04 (Senescence) | [3] |
| DTPEP | MCF-7 | Breast (ER+) | IC50 = 0.8 ± 0.04 | [1] |
| DTPEP | MDA-MB-231 | Breast (ER-) | IC50 = 1.2 ± 0.12 | [1] |
| Compound 17a | PC3 | Prostate | IC50 = 0.81 | [1] |
| Compound 17a | MGC803 | Gastric | IC50 = 1.09 | [1] |
| Compound 17a | MCF-7 | Breast | IC50 = 1.30 | [1] |
| Compound 16 | 786-0 | Kidney | GI50 = 0.4 (µg/mL) | [1] |
| Compound 16 | HT29 | Colon | GI50 = 4.1 (µg/mL) | [1] |
| CLEFMA | - | Lung Cancer | - | [5] |
| Pyridinyl Carboxamide 10 | HCT-116 | Colon | IC50 = 1.01 | [6] |
| Anthraquinone Carboxamide 12 | K-562 | Leukemia | IC50 = 0.33 | [6] |
Neuroprotective and Anti-Alzheimer's Activity
This compound (ethyl nipecotate) is a known GABA reuptake inhibitor and has been used as a starting point for developing multi-target agents against neurodegenerative disorders like Alzheimer's disease.[2] The therapeutic strategy often involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down key neurotransmitters, as well as mitigating oxidative stress and inflammation.[2][7]
Quantitative Neuroprotective Activity Data
The table below presents the inhibitory activities of various this compound derivatives against cholinesterase enzymes and other targets relevant to Alzheimer's disease.
| Derivative/Compound | Target Enzyme/Activity | IC50 (µM) | Reference |
| Piperidine-3-carboxamide Derivative | Acetylcholinesterase (AChE) | As low as 47 | [2] |
| Compound 3g (Hydrazone derivative) | Acetylcholinesterase (AChE) | 4.32 | [7] |
| Compound 3j (Hydrazone derivative) | Butyrylcholinesterase (BuChE) | 1.27 | [7] |
| Compound 4e (Isoxazole-3-carboxamide) | Acetylcholinesterase (AChE) | 16.07 | [8] |
| Compound 4e (Isoxazole-3-carboxamide) | Butyrylcholinesterase (BuChE) | 15.16 | [8] |
| Compound 5d (Benzamide derivative) | Acetylcholinesterase (AChE) | 0.013 (13 nM) | [9] |
Anti-Osteoporosis Activity
Bone-related disorders such as osteoporosis are characterized by excessive bone resorption by osteoclasts. Cathepsin K (CatK) is a cysteine protease highly expressed in osteoclasts and is a key target for anti-resorptive therapies. Novel piperidine-3-carboxamide derivatives have been synthesized and identified as potent Cathepsin K inhibitors.[4]
Quantitative Anti-Osteoporosis Activity Data
| Derivative/Compound | Target Enzyme | IC50 (µM) | Key Finding | Reference |
| Compound H-9 | Cathepsin K | 0.08 | Downregulated CatK expression in RANKL-induced RAW264.7 cells. | [4] |
Other Biological Activities
The versatile piperidine scaffold has been explored for a range of other therapeutic applications, including analgesic, antiplatelet, and antimicrobial activities.
Quantitative Data on Other Activities
| Derivative/Compound | Biological Activity | Target/Assay | IC50 (mM/µM) | Reference |
| Compound PD5 | Antiplatelet | Platelet Aggregating Factor | IC50 = 0.06 mM | [10] |
| Compound PD3 | Antiplatelet | Platelet Aggregating Factor | IC50 = 80 mM | [10] |
| Compound 8 | Antioxidant | DPPH Scavenging | 78% scavenging at 1000 µg/ml | [11] |
| Compound 2a | PPARγ Agonist | Ligand Screening Assay | IC50 = 2.43 µM | [12] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are often mediated by their modulation of crucial intracellular signaling pathways. In cancer, these compounds can trigger apoptosis by interfering with pathways like PI3K/Akt and regulating pro- and anti-apoptotic proteins.[5][13]
Caption: A general workflow for the biological screening of novel piperidine compounds.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation; its over-activation is a hallmark of many cancers. Certain piperidine derivatives can inhibit this pathway, leading to decreased cancer cell survival.[5][13]
Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine derivatives.
Caspase-Dependent Apoptotic Pathway
Many anticancer piperidine derivatives induce apoptosis by modulating the balance of the Bcl-2 family of proteins.[5] They can increase the expression of pro-apoptotic proteins like BAX while decreasing anti-apoptotic proteins like Bcl-2. This leads to the release of cytochrome c from mitochondria, activating a caspase cascade that culminates in cell death.[5][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
Ethyl piperidine-3-carboxylate as a chiral building block in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, has emerged as a valuable and versatile chiral building block in the landscape of medicinal chemistry. Its inherent chirality and the conformational constraints of the piperidine ring make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and application of this compound in the development of therapeutic agents, with a focus on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Janus Kinase (JAK) inhibitors, and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
Physicochemical Properties and Chiral Forms
This compound is a colorless to pale yellow liquid, soluble in common organic solvents.[1] It is commercially available in its racemic form as well as in its enantiomerically pure (R) and (S) forms. The stereochemistry at the C3 position of the piperidine ring is crucial for the biological activity of many of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₂ | |
| Molecular Weight | 157.21 g/mol | |
| Density ((S)-form) | 1.043 g/mL at 25 °C | |
| Refractive Index ((S)-form, n20/D) | 1.471 | |
| CAS Number (S)-form | 37675-18-6 | |
| CAS Number (R)-form | 25137-01-3 | |
| CAS Number (racemic) | 5006-62-2 | [2] |
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound is a critical step in its application as a chiral building block. Both enantioselective synthesis and chiral resolution of the racemate are common strategies employed.
Enantioselective Synthesis
Asymmetric hydrogenation of corresponding prochiral precursors is a prominent method for the enantioselective synthesis of chiral piperidine derivatives. While specific high-yield protocols for the direct asymmetric hydrogenation to this compound are not extensively detailed in the readily available literature, this approach remains a key strategy in chiral synthesis.
Chiral Resolution of Racemic Ethyl Nipecotate
Classical resolution using chiral resolving agents and enzymatic kinetic resolution are well-established methods to obtain the desired enantiomers of ethyl nipecotate.
2.2.1. Classical Resolution with Di-benzoyl-L-tartaric Acid
A widely used and effective method for the resolution of racemic ethyl nipecotate involves the formation of diastereomeric salts with a chiral resolving agent, such as di-benzoyl-L-tartaric acid.[3][4] The differential solubility of these salts allows for their separation by fractional crystallization.
Experimental Protocol: Resolution of Racemic Ethyl Nipecotate with Di-benzoyl-L-tartaric Acid [3]
-
Salt Formation: Dissolve racemic ethyl nipecotate (1.0 equiv) in a suitable solvent, such as aqueous ethanol.
-
Add a slurry of di-benzoyl-L-tartaric acid (approximately 0.5 equiv) in the same solvent. The temperature may rise upon addition.
-
Heat the mixture until a clear solution is obtained (e.g., ~76 °C).
-
Crystallization: Allow the solution to cool gradually to room temperature. Seeding with pre-formed crystals of the desired diastereomeric salt can be beneficial to induce crystallization.
-
Stir the mixture for an extended period (e.g., 18 hours) to allow for complete precipitation of the less soluble diastereomeric salt.
-
Isolation: Isolate the precipitated (S)-ethyl nipecotate di-benzoyl-L-tartrate salt by filtration.
-
Liberation of the Free Base: Treat the isolated salt with a base (e.g., sodium carbonate solution) to neutralize the tartaric acid and liberate the (S)-ethyl nipecotate.
-
Extraction: Extract the free base into an organic solvent (e.g., MTBE).
-
Purification: Dry the organic extracts, filter, and concentrate in vacuo to obtain the enantioenriched (S)-ethyl nipecotate. Enantiomeric excess (e.e.) of ≥98% can be achieved.[3]
Quantitative Data for Classical Resolution
| Resolving Agent | Enantiomer Obtained | Enantiomeric Excess (e.e.) | Overall Yield | Reference |
| Di-benzoyl-L-tartaric acid | (S)-ethyl nipecotate | ≥98% | ~35% (based on 100% theory) | [3] |
| (D)-tartaric acid | (S)-ethyl nipecotate | 98.5% | 84.3% (from (S)-enriched mixture) | [5] |
2.2.2. Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly selective alternative for the separation of enantiomers. Lipases are commonly employed to selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other unreacted. For instance, Novozym 435 (immobilized Candida antarctica lipase B) has been shown to preferentially hydrolyze (R)-ethyl nipecotate.[5]
Experimental Protocol: Enzymatic Kinetic Resolution of Racemic Ethyl Nipecotate [5][6][7]
-
Reaction Setup: In a suitable reaction vessel, dissolve racemic ethyl nipecotate in a phosphate buffer (e.g., pH 7.0).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the solution.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 6 hours).
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining substrate and the product.
-
Work-up: After reaching the desired conversion (ideally close to 50%), separate the enzyme by filtration.
-
Separation: Acidify the aqueous phase and extract the hydrolyzed (R)-nipecotic acid. Basify the aqueous phase and extract the unreacted (S)-ethyl nipecotate into an organic solvent.
-
Purification: Purify the separated fractions by appropriate methods such as distillation or chromatography.
Quantitative Data for Enzymatic Kinetic Resolution
| Enzyme | Reaction | Enantiomer Enriched | e.e. of Substrate (ees) | e.e. of Product (eep) | Conversion | Reference |
| Novozym 435 | Hydrolysis | (S)-ethyl nipecotate | 68.9% | 69.5% | 49.8% | [5] |
Applications in Medicinal Chemistry
The chiral piperidine scaffold of this compound is a key structural motif in several classes of therapeutic agents.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by prolonging the action of incretin hormones, which stimulate insulin secretion. The (R)-enantiomer of this compound is a crucial intermediate in the synthesis of several DPP-4 inhibitors, including Sitagliptin.[8]
Signaling Pathway of DPP-4 Inhibition
Caption: DPP-4 Inhibition Pathway.
Janus Kinase (JAK) Inhibitors
JAK inhibitors are a class of drugs that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2), which are involved in cytokine signaling pathways that regulate inflammation and immunity. Aberrant JAK/STAT signaling is implicated in various autoimmune diseases and cancers. The piperidine-3-carboxylate scaffold has been utilized in the development of JAK inhibitors.
JAK/STAT Signaling Pathway and Inhibition
Caption: JAK/STAT Signaling Pathway Inhibition.[1][9][10][11][12]
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
SNRIs are a class of antidepressant drugs used to treat major depressive disorder, anxiety disorders, and other conditions. They act by inhibiting the reuptake of the neurotransmitters serotonin and norepinephrine in the brain. The piperidine-3-carboxylate moiety has been incorporated into the design of novel SNRIs.
Experimental Workflows
The successful application of this compound in drug synthesis relies on a well-defined experimental workflow, from chiral resolution to the final active pharmaceutical ingredient (API).
Workflow for Chiral Resolution and Subsequent Synthesis
Caption: General workflow for chiral synthesis.
Conclusion
This compound has proven to be a cornerstone chiral building block in the synthesis of a multitude of important pharmaceutical agents. Its ready availability in both racemic and enantiopure forms, coupled with its versatile reactivity, allows for the construction of complex molecular architectures with high stereochemical control. The continued exploration of new synthetic methodologies and applications of this scaffold will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles. This guide has provided a technical overview to aid researchers and scientists in harnessing the full potential of this compound in their drug discovery and development endeavors.
References
- 1. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 3-piperidinecarboxylate sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]
- 3. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
The Stereochemistry of Ethyl (S)-piperidine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (S)-piperidine-3-carboxylate, a pivotal chiral building block in modern medicinal chemistry, holds a significant position in the synthesis of a multitude of pharmaceutical agents, including DPP-4, JAK2, and serotonin-noradrenaline reuptake inhibitors. Its stereochemical integrity is paramount to the efficacy and safety of these therapeutics. This technical guide provides an in-depth exploration of the stereochemistry of Ethyl (S)-piperidine-3-carboxylate, detailing its synthesis, chiral resolution, and comprehensive analytical characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and curated data to support their endeavors.
Physicochemical and Stereochemical Properties
Ethyl (S)-piperidine-3-carboxylate, also known as (S)-Ethyl nipecotate, is a chiral heterocyclic ester. The stereocenter at the C3 position of the piperidine ring dictates the molecule's three-dimensional orientation and its interaction with biological targets.
| Property | Value |
| Molecular Formula | C₈H₁₅NO₂[1] |
| Molecular Weight | 157.21 g/mol [1] |
| CAS Number | 37675-18-6[1] |
| Appearance | Colorless to light yellow liquid |
| Density | 1.043 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.471 |
| Boiling Point | 102-104 °C at 7 mmHg |
| SMILES | CCOC(=O)[C@H]1CCCNC1[1] |
| InChI Key | XIWBSOUNZWSFKU-ZETCQYMHSA-N[1] |
| Optical Rotation ([α]D) | The (S)-enantiomer is also referred to as (S)-(+)-Ethyl nipecotate, indicating a positive optical rotation.[1] A specific value is dependent on the solvent and concentration. |
Synthesis of Racemic Ethyl Piperidine-3-carboxylate
The precursor to the enantiomerically pure (S)-form is the racemic mixture of this compound. A common and efficient method for its synthesis is the catalytic hydrogenation of ethyl nicotinate.
Experimental Protocol: Hydrogenation of Ethyl Nicotinate
Materials:
-
Ethyl nicotinate
-
Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Filtration apparatus
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve ethyl nicotinate in ethanol.
-
Add a catalytic amount of PtO₂ or Pd/C to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield racemic this compound as an oil.
Chiral Resolution of Racemic this compound
The separation of the racemic mixture into its constituent enantiomers is a critical step. Classical resolution using a chiral resolving agent is a widely employed and effective method.
Experimental Protocol: Resolution with Di-benzoyl-L-tartaric Acid
This protocol is adapted from a patented method for the resolution of ethyl nipecotate.
Materials:
-
Racemic (±) ethyl nipecotate
-
Di-benzoyl-L-tartaric acid
-
91% aqueous 2B-ethanol
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Charge a reaction vessel with racemic (±) ethyl nipecotate and 91% aqueous 2B-ethanol.
-
Prepare a slurry of di-benzoyl-L-tartaric acid in 91% aqueous 2B-ethanol and add it to the ethyl nipecotate solution. An exothermic reaction will occur.
-
Heat the resulting mixture to achieve complete dissolution.
-
Allow the solution to cool slowly to room temperature to facilitate the precipitation of the diastereomeric salt of the (S)-enantiomer.
-
Stir the mixture for an extended period (e.g., 18 hours) after the onset of precipitation to ensure complete crystallization.
-
Isolate the precipitated (S)-ethyl nipecotate di-benzoyl-L-tartrate salt by filtration.
-
The free base, Ethyl (S)-piperidine-3-carboxylate, can be liberated from the salt by treatment with a suitable base (e.g., sodium carbonate solution) and extraction with an organic solvent.
Logical Workflow for Chiral Resolution
Caption: Workflow for the classical resolution of racemic this compound.
Analytical Characterization
The stereochemical purity and identity of Ethyl (S)-piperidine-3-carboxylate are confirmed through various analytical techniques.
Spectroscopic Data
| Technique | Data |
| ¹H NMR | (400 MHz, CDCl₃) δ 4.07 (q, J = 6.9 Hz, 2H), 3.02 (broad d, J = 12.3 Hz, 1H), 2.87 – 2.70 (m, 2H), 2.58 (broad t, J = 11.2 Hz, 1H), 2.44 – 2.34 (broad m, 1H), 1.98 – 1.88 (broad m, 1H), 1.70 – 1.56 (m, 2H), 1.48 – 1.35 (m, 1H), 1.19 (t, J = 7.1 Hz, 3H).[2] |
| ¹³C NMR | (101 MHz, CDCl₃) δ 174.26, 60.59, 47.37, 45.57, 41.52, 26.85, 24.67, 13.96.[2] A blog post also indicates the carbonyl peak appears at 174.37 ppm.[3] |
| IR | The infrared spectrum shows a characteristic C=O stretching vibration for the ester group around 1728 cm⁻¹.[3] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of a chiral compound.
Experimental Protocol: Chiral HPLC Analysis
| Parameter | Condition |
| Column | Chiralpak IC |
| Mobile Phase | n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Resolution (Rs) | > 3.5 between enantiomers |
Conclusion
The stereochemistry of Ethyl (S)-piperidine-3-carboxylate is a critical aspect that underpins its utility as a chiral synthon in pharmaceutical development. This guide has provided a comprehensive overview of its properties, synthesis of its racemic precursor, a detailed protocol for its chiral resolution, and methods for its analytical characterization. The provided experimental details and tabulated data offer a practical resource for scientists and researchers, facilitating the efficient and controlled use of this important molecule in the synthesis of stereochemically defined active pharmaceutical ingredients.
References
A Technical Guide to Enantiomerically Pure Ethyl Piperidine-3-Carboxylate for Researchers
For researchers, scientists, and drug development professionals, obtaining chiral building blocks of high enantiomeric purity is paramount. Ethyl piperidine-3-carboxylate, a key intermediate in the synthesis of numerous pharmaceuticals, is no exception. This technical guide provides an in-depth overview of the commercial availability, analytical methodologies for chiral purity determination, and synthetic routes to enantiomerically pure (R)- and (S)-ethyl piperidine-3-carboxylate.
Commercial Supplier Landscape
A variety of chemical suppliers offer the (R) and (S) enantiomers of this compound, often referred to as ethyl nipecotate. While many suppliers list a chemical purity of 97-99%, the crucial metric for researchers is the enantiomeric excess (ee%) or enantiomeric ratio. This data is not always readily available on product pages but can typically be found on the Certificate of Analysis (CoA).
Below is a summary of commercially available grades for each enantiomer. Note that stated purity is typically chemical purity determined by Gas Chromatography (GC), and enantiomeric purity should be confirmed from supplier documentation.
Table 1: Commercial Suppliers and Available Grades of (R)-Ethyl piperidine-3-carboxylate
| Supplier | CAS Number | Stated Purity | Enantiomeric Purity (Typical) |
| Sigma-Aldrich | 25137-01-3 | 97%[1] | Refer to lot-specific CoA[2] |
| Santa Cruz Biotechnology | 25137-01-3 | 98%[3] | Refer to lot-specific CoA[4] |
| Otto Chemie | 25137-01-3 | 96% (Assay by GC: 98%)[4][5] | Not specified |
| Sihauli Chemicals | 25137-01-3 | 99%[6] | Not specified |
| RCA e.K. | 25137-01-3 | ≥ 97% | Enantiomeric ratio: ≥ 99:1[7] |
| Fluorochem | 25137-01-3 | 98% | Not specified |
| Hangzhou Longshine Bio-Tech | 25137-01-3 | 98% min[8] | Not specified |
Table 2: Commercial Suppliers and Available Grades of (S)-Ethyl piperidine-3-carboxylate
| Supplier | CAS Number | Stated Purity | Enantiomeric Purity (Typical) |
| Sigma-Aldrich | 37675-18-6 | 97% | Refer to lot-specific CoA[9] |
| Santa Cruz Biotechnology | 37675-18-6 | Not specified | Refer to lot-specific CoA[10] |
| Otto Chemie | 37675-18-6 | 97%[2][9] | Not specified |
| Chem-Impex | 37675-18-6 | ≥ 98% (GC) | Not specified |
Synthesis of Enantiomerically Pure this compound
The preparation of enantiomerically pure forms of this compound is crucial for its use in pharmaceuticals. The primary strategies involve the resolution of a racemic mixture or asymmetric synthesis.
Classical Resolution via Diastereomeric Salt Formation
A well-established method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. Racemic ethyl nipecotate can be resolved using chiral acids like dibenzoyl-L-tartaric acid. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.
The general workflow for this process is as follows:
Enzymatic Resolution
Biocatalytic methods offer a greener alternative for chiral resolution. Lipases can be used for the enantioselective hydrolysis of racemic this compound. For instance, Novozym 435 has been shown to preferentially hydrolyze the (R)-enantiomer. This leaves the unreacted (S)-enantiomer, which can then be separated and further purified, potentially through a subsequent classical resolution step to achieve high enantiomeric excess. One study reported achieving 98.5% ee for (S)-ethyl nipecotate using a two-step process of enzymatic and classical resolution[5][6].
Asymmetric Synthesis
Modern synthetic chemistry increasingly focuses on asymmetric synthesis, which aims to create a single enantiomer directly, avoiding the need for resolution. While specific industrial-scale protocols for this compound are often proprietary, academic research has explored various routes. These can include the use of chiral catalysts, such as rhodium-based catalysts for asymmetric reductive Heck reactions on pyridine precursors, or biocatalytic reductions of keto-ester precursors using enzymes like baker's yeast to set the desired stereocenter.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
To confirm the enantiomeric purity of this compound, a reliable analytical method is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique. The following method has been reported for the successful separation of ethyl nipecotate enantiomers.
Table 3: Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Immobilized amylose-based chiral stationary phase |
| Mobile Phase | n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | Typically 1.0 mL/min (adjust as needed) |
| Column Temperature | 25°C to 50°C |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
| Resolution Factor (Rs) | > 3.5 has been reported between enantiomer peaks[11] |
The workflow for this analysis is outlined below:
Calculation of Enantiomeric Excess (ee%):
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula:
ee% = [ |(Area_S - Area_R)| / (Area_S + Area_R) ] * 100
Where:
-
Area_S is the peak area of the (S)-enantiomer.
-
Area_R is the peak area of the (R)-enantiomer.
This guide provides a foundational understanding for sourcing, synthesizing, and analyzing enantiomerically pure this compound. For critical applications, it is always recommended to obtain lot-specific Certificates of Analysis from the supplier and to verify enantiomeric purity in-house.
References
- 1. (R)-Ethyl piperidine-3-carboxylate 97 25137-01-3 [sigmaaldrich.com]
- 2. (S)-Ethyl nipecotate, 97% 37675-18-6 India [ottokemi.com]
- 3. scbt.com [scbt.com]
- 4. (R)-Ethyl nipecotate, 96% 25137-01-3 India [ottokemi.com]
- 5. (R)-Ethyl nipecotate, 96% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 6. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 7. cphi-online.com [cphi-online.com]
- 8. Ethyl (3R)-piperidine-3-carboxylate/ 25137-01-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 9. Manufacturers of (S)-Ethyl nipecotate, 97%, CAS 37675-18-6, E 2465, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Knoevenagel Condensation for Coumarin Synthesis using Piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Knoevenagel condensation reaction for the synthesis of coumarins, with a specific focus on the role of piperidine as a catalyst. This versatile reaction is a cornerstone in the synthesis of the coumarin scaffold, a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.
The Core Reaction Mechanism: The Role of Piperidine
The Knoevenagel condensation for coumarin synthesis involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base such as piperidine. The reaction proceeds through a series of steps culminating in the formation of the benzopyran-2-one core of coumarin. While often simplified as a straightforward base-catalyzed enolate formation, a more detailed and accurate mechanism involves the initial formation of an iminium ion.
The reaction catalyzed by piperidine, a secondary amine, is understood to proceed via the following key stages:
-
Iminium Ion Formation: Piperidine first reacts with the carbonyl group of salicylaldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form a highly electrophilic iminium ion.
-
Enolate Formation: Concurrently, a second molecule of piperidine acts as a base, abstracting an acidic proton from the active methylene compound (e.g., diethyl malonate or ethyl acetoacetate) to generate a resonance-stabilized enolate.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic iminium ion, forming a new carbon-carbon bond and a transient intermediate.
-
Piperidine Elimination and Dehydration: The intermediate then eliminates the piperidine catalyst and undergoes dehydration to form a substituted cinnamic acid derivative.
-
Intramolecular Cyclization (Lactonization): The final step involves an intramolecular transesterification or lactonization, where the hydroxyl group of the salicyl moiety attacks the ester carbonyl, leading to the formation of the stable coumarin ring system with the elimination of an alcohol.
Theoretical calculations suggest that the formation of the iminium ion is the rate-determining step in this catalytic cycle.[1][2] The catalytic effect of piperidine is not only to activate the aldehyde but also to facilitate the elimination step.[1][2]
Reaction Mechanism Diagram
References
The Dieckmann Condensation: An In-depth Technical Guide to Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
The Dieckmann condensation is a robust and reliable synthetic tool for the formation of cyclic β-keto esters, which are pivotal intermediates in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and fragrances. This intramolecular cyclization of diesters, conceptually an internal Claisen condensation, offers an efficient pathway to construct five- and six-membered rings, and with modifications, can be extended to larger ring systems. This technical guide provides a comprehensive overview of the Dieckmann condensation, detailing its mechanism, applications in drug development and natural product synthesis, and experimental considerations.
Core Principles and Reaction Mechanism
The Dieckmann condensation is an intramolecular carbon-carbon bond-forming reaction of a diester in the presence of a strong base to yield a cyclic β-keto ester.[1][2] The driving force for this reaction is the formation of a highly stable enolate of the resulting β-keto ester, which is more acidic than the starting ester.[3]
The reaction mechanism proceeds through the following key steps:
-
Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, abstracts an α-proton from one of the ester groups to form a resonance-stabilized enolate.[4]
-
Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[4]
-
Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester.[4]
-
Deprotonation of the β-Keto Ester: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. This proton is readily abstracted by the alkoxide base generated in the previous step, forming a stable enolate. This deprotonation step is crucial as it drives the equilibrium towards the product.[4]
-
Protonation: An acidic workup in the final step protonates the enolate to yield the final cyclic β-keto ester product.[1]
Applications in Drug Development and Natural Product Synthesis
The Dieckmann condensation is a cornerstone in the synthesis of cyclic systems found in numerous biologically active molecules.
Pharmaceutical Synthesis:
A notable application is in the synthesis of substituted cyclohexane β-keto esters, which are valuable intermediates in medicinal chemistry. For instance, a one-pot double Michael addition-Dieckmann condensation has been developed for the efficient and scalable synthesis of 4,4-disubstituted cyclohexane β-keto esters. This tandem reaction, promoted by potassium tert-butoxide, forms three new carbon-carbon bonds in a single step with high yields (70–92%), providing access to precursors for potential hypotensive agents, analgesics, and calcium channel antagonists.[5]
The reaction is also employed in the synthesis of heterocyclic scaffolds. For example, the Dieckmann condensation of amino-diesters using activated sodium hydride in DMSO affords high yields of 5- and 6-membered N-containing heterocyclic β-keto esters, which are prevalent motifs in many pharmaceutical agents.[6]
Natural Product Synthesis:
The construction of carbocyclic and heterocyclic frameworks in natural products frequently utilizes the Dieckmann condensation. In the total synthesis of calyciphylline B-type alkaloids, a Dieckmann condensation initiated by LiHMDS was successfully employed to form a key brominated bicyclic intermediate in over 74% yield.[7] The reaction has also been instrumental in the synthesis of steroid precursors. For example, the Dieckmann cyclization of appropriate polyesters has been a key step in building the characteristic fused ring system of steroids.[8]
Quantitative Data Summary
The following tables summarize quantitative data for various Dieckmann condensation reactions, providing a comparative overview of different substrates and reaction conditions.
Table 1: Dieckmann Condensation of Acyclic Diesters
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Diethyl Adipate | NaOEt | Toluene | Reflux | 2-4 | Ethyl 2-oxocyclopentanecarboxylate | ~75 | [9] |
| Diethyl Pimelate | NaH | Toluene | RT to Reflux | 20.5 | Ethyl 2-oxocyclohexanecarboxylate | 75 | [9] |
| Diethyl 3,3'-thiodipropionate | NaH | THF | Reflux | 2-4 | 3-Ethoxycarbonyl-tetrahydrothiopyran-4-one | High | [10] |
| Di-tert-butyl adipate | NaH/t-BuOH | DMSO | RT | 2-4 | tert-Butyl 2-oxocyclopentanecarboxylate | High | [6] |
Table 2: Dieckmann Condensation for Heterocycle Synthesis
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| N-benzyl-di(ethyl propionate)amine | NaH/EtOH | DMSO | RT | < 1 | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | High | [6] |
| N-Boc-di(methyl propionate)amine | NaH/MeOH | DMSO | RT | < 1 | Methyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylate | High | [6] |
| Diethyl 2,2'-(phenylazanediyl)diacetate | t-BuOK | Toluene | RT | - | Ethyl 1-phenyl-2-oxopyrrolidine-3-carboxylate | - | [5] |
Experimental Protocols
Protocol 1: Dieckmann Condensation using Sodium Hydride in Toluene
This protocol describes the synthesis of a cyclic β-keto ester from a generic diester using sodium hydride as the base.
-
Materials:
-
Diester (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 10.0 eq)
-
Dry Toluene
-
Dry Methanol
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the diester in dry toluene under an argon atmosphere, add the sodium hydride.
-
Carefully add dry methanol to the mixture. Note the evolution of hydrogen gas.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux for 20 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM.
-
Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography to afford the desired product (yields can be up to 75%).[9]
-
Protocol 2: Dieckmann Condensation using Potassium tert-Butoxide in a Tandem Reaction
This protocol outlines the one-pot synthesis of 4,4-disubstituted cyclohexane β-keto esters.[5]
-
Materials:
-
Benzylic nitrile or ester (1.0 eq)
-
Methyl acrylate (2.2 eq)
-
Potassium tert-butoxide (2.5 eq)
-
Anhydrous THF
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
-
Procedure:
-
To a stirred solution of the benzylic nitrile or ester in anhydrous THF, add potassium tert-butoxide at room temperature.
-
Add methyl acrylate dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 0.25–3 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to yield the 4,4-disubstituted cyclohexane β-keto ester (yields typically 70-92%).[5]
-
Conclusion
The Dieckmann condensation remains a highly relevant and powerful tool in modern organic synthesis. Its ability to efficiently construct five- and six-membered rings makes it indispensable for the synthesis of a wide range of valuable molecules in the pharmaceutical and natural product sectors. A thorough understanding of its mechanism and the influence of reaction parameters such as base and solvent choice is crucial for its successful application. The development of tandem reactions incorporating the Dieckmann condensation further highlights its versatility and potential for creating molecular complexity in an efficient manner. For researchers and professionals in drug development, mastering this reaction is key to unlocking novel synthetic pathways to important therapeutic agents.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Starting materials for the industrial synthesis of Ethyl piperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary industrial synthesis routes for Ethyl piperidine-3-carboxylate, a key intermediate in the pharmaceutical industry. This document details the starting materials, experimental protocols, and quantitative data associated with the most prevalent manufacturing processes.
Core Synthesis Pathways
The industrial production of this compound, also known as ethyl nipecotate, predominantly relies on two well-established synthetic routes: the hydrogenation of ethyl nicotinate and a multi-step process commencing with diethyl malonate and acrylonitrile. Both methods offer distinct advantages and are selected based on factors such as raw material availability, cost, and desired purity of the final product.
Hydrogenation of Ethyl Nicotinate
This is the most direct and widely employed method for the large-scale synthesis of this compound. The process involves the catalytic hydrogenation of the pyridine ring of ethyl nicotinate.
Starting Materials:
-
Ethyl nicotinate
-
Hydrogen gas
-
Catalyst (e.g., Ruthenium on a support, Rhodium on carbon, Raney Nickel)
-
Solvent (e.g., Methanol, Ethanol, Isopropanol)
Experimental Protocol:
The synthesis is typically carried out in a high-pressure reactor. Ethyl nicotinate is dissolved in a suitable solvent, and a heterogeneous catalyst is added to the mixture. The reactor is then pressurized with hydrogen gas, and the reaction mixture is heated. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Catalyst | Ruthenium on carbon (Ru/C), Rhodium on carbon (Rh/C), Raney Nickel | |
| Solvent | Methanol, Ethanol, Isopropanol | |
| Temperature | 80 - 150 °C | |
| Pressure | 50 - 150 bar | |
| Reaction Time | 4 - 12 hours | |
| Yield | > 95% |
Logical Relationship Diagram:
Synthesis from Diethyl Malonate and Acrylonitrile
This classical approach, while involving more steps, offers a versatile route to this compound and its derivatives.[1]
Starting Materials:
-
Diethyl malonate
-
Acrylonitrile
-
Base catalyst (e.g., sodium ethoxide)
-
Reducing agent/Catalyst for hydrogenation (e.g., Raney Nickel, Raney Cobalt, Palladium on carbon)[1][2]
-
Hydrogen gas
-
Solvent (e.g., Ethanol)
Experimental Protocol:
-
Michael Addition: Diethyl malonate undergoes a Michael addition reaction with acrylonitrile in the presence of a basic catalyst to form diethyl 2-cyanoethylmalonate.[1]
-
Reductive Cyclization: The resulting intermediate is then subjected to catalytic hydrogenation. This step simultaneously reduces the nitrile group to a primary amine and effects cyclization to form the piperidine ring, yielding this compound.[1] The reaction is performed in a suitable solvent under hydrogen pressure.
-
Purification: After the reaction, the catalyst is removed by filtration, and the product is isolated and purified by distillation.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Catalyst (Michael Addition) | Sodium ethoxide | |
| Catalyst (Hydrogenation) | Raney Nickel, Raney Cobalt, Palladium on carbon | [1][2] |
| Solvent | Ethanol | |
| Temperature (Michael Addition) | 20 - 40 °C | |
| Temperature (Hydrogenation) | 100 - 150 °C | |
| Pressure (Hydrogenation) | 50 - 120 bar | |
| Overall Yield | 70 - 85% | [1] |
Synthesis Pathway Diagram:
Conclusion
The selection of a specific synthetic route for this compound in an industrial setting is a strategic decision based on a multi-faceted analysis of economic and chemical factors. The direct hydrogenation of ethyl nicotinate is often favored for its high efficiency and atom economy. However, the route starting from diethyl malonate and acrylonitrile provides a robust alternative, particularly when considering the flexibility to produce various substituted piperidine derivatives. Both pathways are well-documented and have been optimized for large-scale production, ensuring a reliable supply of this critical pharmaceutical intermediate.
References
Methodological & Application
Application Note: N-Alkylation of Ethyl Piperidine-3-carboxylate using Potassium Carbonate
Introduction
The N-alkylation of piperidine scaffolds is a fundamental transformation in medicinal chemistry and drug development. The piperidine moiety is a prevalent structural motif in a vast number of pharmaceuticals and bioactive molecules. Functionalization of the piperidine nitrogen allows for the modulation of pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. This application note provides a detailed protocol for the N-alkylation of ethyl piperidine-3-carboxylate using various alkyl halides with potassium carbonate as an efficient and cost-effective base. This method offers a straightforward and scalable approach for the synthesis of a library of N-substituted piperidine derivatives.
Potassium carbonate (K₂CO₃) serves as a mild and effective base for this transformation, neutralizing the hydrohalic acid byproduct generated during the reaction and driving the equilibrium towards the desired N-alkylated product.[1][2][3] The choice of solvent can significantly influence the reaction rate, with polar aprotic solvents like acetonitrile and N,N-dimethylformamide (DMF) being commonly employed.[1][2][4]
Reaction Scheme
Figure 1: General reaction scheme for the N-alkylation of this compound.
Experimental Protocols
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromide, methyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
General Procedure for N-Alkylation:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq.).
-
Add anhydrous acetonitrile or DMF to form a stirrable suspension (concentration typically 0.1-0.5 M).
-
Begin stirring the mixture under an inert atmosphere.
-
Add the alkyl halide (1.1 - 1.2 eq.) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, the mixture may be heated to 50-70 °C.[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.
Data Presentation
The following table summarizes typical quantitative data for the N-alkylation of this compound with various alkyl halides using the described protocol.
| Entry | Alkyl Halide (R-X) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | MeCN | 25 | 12 | 92 |
| 2 | Ethyl Bromide | DMF | 50 | 24 | 85 |
| 3 | Methyl Iodide | MeCN | 25 | 8 | 95 |
| 4 | Propyl Bromide | DMF | 60 | 24 | 81 |
Table 1: Representative yields for the N-alkylation of this compound.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the N-alkylation of this compound.
Caption: Workflow for N-Alkylation of this compound.
References
Application Notes & Protocols: Synthesis of GABA Uptake Inhibitors from (R)-Ethyl Piperidine-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). The precise regulation of GABA concentration in the synaptic cleft is crucial for maintaining the balance between neuronal excitation and inhibition. This regulation is primarily achieved by GABA transporters (GATs), which reuptake GABA from the synapse into presynaptic neurons and surrounding glial cells. Inhibition of these transporters, particularly GAT-1, prolongs the action of GABA, thereby enhancing inhibitory neurotransmission. This mechanism has been a successful therapeutic strategy for managing conditions like epilepsy.
(R)-Ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, is a key chiral building block in the synthesis of potent and selective GAT inhibitors.[1] Its piperidine core mimics the cyclic structure of GABA, while the (R)-stereochemistry is critical for potent biological activity. For instance, the (R)-enantiomer of Tiagabine, a marketed anticonvulsant, is four times more potent than its (S)-enantiomer.[2][3] These application notes provide detailed protocols for the synthesis of GAT-1 inhibitors, using Tiagabine as a prime example, starting from (R)-ethyl piperidine-3-carboxylate.
General Synthesis Workflow
The synthesis of nipecotic acid-based GABA uptake inhibitors from (R)-ethyl piperidine-3-carboxylate generally involves two key steps:
-
N-Alkylation: Introduction of a lipophilic side-chain to the piperidine nitrogen. This lipophilic moiety is crucial for crossing the blood-brain barrier and for high-affinity binding to the GAT-1 transporter.[2][4]
-
Ester Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid. The carboxylate group is essential for the molecule's activity as a GABA analogue.
Caption: General two-step workflow for synthesizing GAT inhibitors.
Experimental Protocols
Protocol 1: Synthesis of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid ethyl ester (Tiagabine Ethyl Ester)
This protocol details the N-alkylation of (R)-ethyl piperidine-3-carboxylate with a suitable lipophilic side chain, a key step toward the synthesis of Tiagabine.[5]
Materials:
-
(R)-Ethyl piperidine-3-carboxylate
-
4-Bromo-1,1-bis(3-methyl-2-thienyl)-1-butene
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexane mixture
Procedure:
-
To a solution of (R)-Ethyl piperidine-3-carboxylate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).
-
Add 4-Bromo-1,1-bis(3-methyl-2-thienyl)-1-butene (1.1 eq) to the suspension.
-
Stir the reaction mixture vigorously at reflux (approximately 56°C) for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to yield the pure Tiagabine ethyl ester.
Protocol 2: Hydrolysis of the Ethyl Ester to Tiagabine
This protocol describes the final step, converting the intermediate ester into the active carboxylic acid, Tiagabine.[5]
Materials:
-
(R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid ethyl ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Tiagabine ethyl ester (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).
-
Add LiOH (2.0-3.0 eq) or an equivalent amount of NaOH to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once hydrolysis is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 5-6 with 1M HCl. A precipitate should form.
-
Extract the product from the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, Tiagabine.
Data Presentation: Biological Activity
The synthesized compounds are evaluated for their ability to inhibit GABA uptake in cell lines expressing specific mouse GABA transporters (mGATs). The data below summarizes the inhibitory potency (IC₅₀) of various derivatives.
| Compound ID | R-Group on Piperidine Nitrogen | Target | IC₅₀ (nM) | Reference |
| Tiagabine | 4,4-bis(3-methyl-2-thienyl)-3-butenyl | mGAT-1 | 67 | [6] |
| (R)-Nipecotic Acid | -H | mGAT-1 | >10,000 | [7] |
| Compound 6a | 2-(diphenylmethylsulfinyl)ethyl | mGAT-1 | 22 | [7] |
| Compound 18 | 2-(((1,2-bis(2-fluorophenyl)ethylidene)amino)oxy)ethyl | mGAT-1 | 25 | [8] |
Note: Lower IC₅₀ values indicate higher potency. The data demonstrates that N-alkylation of the (R)-nipecotic acid scaffold with large, lipophilic moieties dramatically increases inhibitory potency at the GAT-1 transporter.[7][9]
Mechanism of Action & Signaling Pathway
GABA uptake inhibitors act at the presynaptic terminal and surrounding glial cells to block the GAT-1 transporter. This action increases the concentration and residence time of GABA in the synaptic cleft, leading to enhanced activation of postsynaptic GABA-A and GABA-B receptors and a net increase in inhibitory signaling.
Caption: Mechanism of GAT-1 inhibition in the synaptic cleft.
Structure-Activity Relationship (SAR) Insights
The development of potent GAT inhibitors from the (R)-piperidine-3-carboxylate scaffold has revealed key structural requirements for high affinity.
Caption: Key SAR drivers for high-potency GAT-1 inhibitors.
Key findings from SAR studies include:
-
Lipophilicity is Paramount: Attaching a large, lipophilic group to the piperidine nitrogen is the most critical factor for transitioning from the polar, inactive (R)-nipecotic acid to a potent, CNS-active inhibitor.[4]
-
Diaryl Moieties: Compounds featuring two aromatic or heteroaromatic groups, such as the dithienyl groups in Tiagabine, consistently show high potency.[9]
-
Linker Optimization: The nature and length of the linker connecting the diaryl moiety to the piperidine ring are crucial. For instance, introducing a sulfinyl group into an ethyl linker was shown to produce compounds with excellent GAT-1 inhibition.[7]
-
Asymmetry: Asymmetrical substitution patterns in the bis-aromatic moiety can be beneficial for high-affinity binding.[8]
References
- 1. scbt.com [scbt.com]
- 2. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ethyl Piperidine-3-Carboxylate as a Key Starting Material for the Synthesis of DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as "gliptins," are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[1] They function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2][3] A common structural motif in several potent DPP-4 inhibitors is a chiral aminopiperidine ring, which plays a crucial role in binding to the S2 subsite of the DPP-4 enzyme. Ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, is a readily available and cost-effective starting material for the synthesis of this key chiral intermediate, particularly (R)-3-aminopiperidine.
Synthetic Applications & Strategy
The primary synthetic strategy involves the conversion of racemic this compound into the enantiomerically pure (R)-3-aminopiperidine. This key intermediate is then coupled with a suitable heterocyclic core to yield the final DPP-4 inhibitor. A common pathway involves a Curtius rearrangement of a piperidine-3-carbonyl azide, which is derived from the initial ester.
The overall workflow can be summarized as follows:
-
Hydrazide Formation : Reaction of this compound with hydrazine to form the corresponding piperidine-3-carboxylic acid hydrazide.
-
Azide Formation & Curtius Rearrangement : The hydrazide is converted to a carbonyl azide, which undergoes rearrangement to an isocyanate. This is subsequently hydrolyzed to yield 3-aminopiperidine.
-
Chiral Resolution : The racemic 3-aminopiperidine or a protected precursor is resolved to isolate the desired (R)-enantiomer. Alternatively, asymmetric synthesis routes can be employed.
-
Coupling Reaction : The chiral (R)-3-aminopiperidine is coupled with the core heterocyclic structure of the target DPP-4 inhibitor (e.g., a substituted uracil for Trelagliptin).
-
Deprotection (if necessary) : Removal of any protecting groups to yield the final active pharmaceutical ingredient (API).
This application note will focus on the synthesis of Trelagliptin as a representative example.
Experimental Protocols
Protocol 1: Synthesis of (R)-3-Aminopiperidine from Racemic this compound
This protocol outlines a general, multi-step procedure for obtaining the key chiral intermediate.
Step 1a: Preparation of Piperidine-3-carboxylic acid hydrazide [4]
-
To a suitable reaction vessel, add racemic this compound (1 equivalent).
-
Add hydrazine hydrate (1.5-2.0 equivalents).
-
Heat the mixture under reflux for 4-6 hours.
-
Monitor the reaction completion by TLC or HPLC.
-
Upon completion, cool the reaction mixture and remove the excess hydrazine under reduced pressure.
-
The resulting crude piperidine-3-carboxylic acid hydrazide can be used in the next step with or without further purification.
Step 1b: Curtius Rearrangement to form Racemic 3-Aminopiperidine [4]
-
Dissolve the crude piperidine-3-carboxylic acid hydrazide (1 equivalent) in an aqueous acidic solution (e.g., dilute HCl) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) while maintaining the temperature below 5 °C to form the piperidine-3-carbonyl azide intermediate.
-
After stirring for 30-60 minutes, carefully heat the mixture to induce the Curtius rearrangement, forming the isocyanate. Nitrogen gas will be evolved.
-
Continue heating in the presence of acid and water to hydrolyze the isocyanate to the amine.
-
Cool the reaction mixture and basify with a suitable base (e.g., NaOH) to a pH > 12.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 3-aminopiperidine.
Step 1c: Chiral Resolution and Protection (Example: Boc-protection)
-
Dissolve the racemic 3-aminopiperidine (1 equivalent) and a chiral resolving agent (e.g., D-tartaric acid, ~0.5 equivalents) in a suitable solvent such as ethanol or methanol.
-
Heat the mixture to achieve a clear solution and then allow it to cool slowly to room temperature to crystallize the diastereomeric salt.
-
Isolate the crystals of (R)-3-aminopiperidine-D-tartrate by filtration. The enantiomeric purity can be improved by recrystallization.
-
Treat the isolated salt with a base to liberate the free (R)-3-aminopiperidine.
-
For subsequent reactions, it is often advantageous to protect the amino group. Dissolve the (R)-3-aminopiperidine in a solvent like dichloromethane.
-
Add triethylamine (1.2 equivalents) and di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work up the reaction by washing with water and brine. Dry the organic layer and concentrate to obtain (R)-3-(Boc-amino)piperidine, which can be purified by column chromatography.[5][6]
Protocol 2: Synthesis of Trelagliptin from a Key Uracil Intermediate and (R)-3-Aminopiperidine
This protocol describes the final coupling step to produce Trelagliptin.
Step 2a: Nucleophilic Aromatic Substitution [2][5]
-
In a reaction vessel, dissolve 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile (1 equivalent) and unprotected (R)-3-aminopiperidine (1.1-1.5 equivalents) in a suitable solvent such as ethanol, toluene, or N,N-Dimethylformamide (DMF).[2][7]
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (2-3 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 24-30 hours.
-
Monitor the reaction progress by HPLC.
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup: add water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization from ethanol to obtain Trelagliptin as a solid. A reported synthesis gives a yield of 85.5% with a purity of 99.6%.
Quantitative Data Summary
The following tables summarize the inhibitory potency and selectivity of various DPP-4 inhibitors, many of which utilize a piperidine or related scaffold.
| DPP-4 Inhibitor | IC₅₀ (nM) for DPP-4 | Reference(s) |
| Sitagliptin | 18 - 19 | [8][9] |
| Vildagliptin | 62 | [9] |
| Saxagliptin | 26 - 50 | [8][9] |
| Alogliptin | <10 | [8] |
| Linagliptin | 1 | [9] |
| Omarigliptin | 1.6 | [1][8] |
| Trelagliptin | ~5.4 | [2] |
| Teneligliptin | ~1 | [8] |
Table 1: In vitro inhibitory potency (IC₅₀) of selected DPP-4 inhibitors.
| DPP-4 Inhibitor | Selectivity over DPP-8 | Selectivity over DPP-9 | Reference(s) |
| Sitagliptin | >2,600-fold | >2,600-fold | [10] |
| Alogliptin | >10,000-fold | >10,000-fold | [8] |
| Omarigliptin | >41,875-fold (>67 µM) | >41,875-fold (>67 µM) | [1][8] |
| Linagliptin | >10,000-fold | >10,000-fold | [11] |
Table 2: Selectivity of DPP-4 inhibitors over related proteases DPP-8 and DPP-9. High selectivity is crucial to minimize potential off-target effects.[3]
Visualizations
Biological Signaling Pathway
The diagram below illustrates the mechanism of action of DPP-4 inhibitors in the context of incretin hormone regulation.
Synthetic Workflow Diagram
The following diagram outlines the key transformations from this compound to the final DPP-4 inhibitor, Trelagliptin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]
- 5. CN104961726A - Preparation method of trelagliptin - Google Patents [patents.google.com]
- 6. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 7. Collection - Synthesis of Trelagliptin Succinate - Organic Process Research & Development - Figshare [figshare.com]
- 8. selleckchem.com [selleckchem.com]
- 9. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of Ethyl Piperidine-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the reduction of ethyl piperidine-3-carboxylate to its corresponding alcohol, 3-(hydroxymethyl)piperidine. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.[1][2] The protocols outlined below cover several common reduction methods, offering flexibility in reagent choice and reaction conditions.
Introduction
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. This compound, a heterocyclic ester, can be effectively reduced to 3-(hydroxymethyl)piperidine using various reducing agents. The choice of reagent depends on factors such as functional group tolerance, desired selectivity, and scalability. This note details procedures using Lithium Aluminum Hydride (LAH), Sodium Borohydride, and Catalytic Hydrogenation.
Chemical Transformation
Caption: General reaction scheme for the reduction of this compound.
Comparative Data of Reduction Methods
The selection of a suitable reducing agent is critical for a successful and efficient reaction. The following table summarizes the key aspects of different methods for the reduction of this compound.
| Method | Reducing Agent | Typical Solvents | Reaction Conditions | Reported Yield | Key Considerations |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Diethyl ether | 0 °C to reflux | High (typically >90%) | Highly reactive and pyrophoric; requires strictly anhydrous conditions and careful quenching.[3][4][5] Reduces a wide range of functional groups.[3][6] |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature to reflux | Moderate to Low | Generally does not reduce esters under standard conditions; reactivity can be enhanced with additives or at higher temperatures.[7][8] Safer and easier to handle than LAH.[9] |
| Catalytic Hydrogenation | H₂ gas with a catalyst (e.g., Raney Nickel, Pd/C) | Ethanol, Methanol | Elevated temperature and pressure | Variable | Environmentally friendly ("green") method. Requires specialized high-pressure equipment. Catalyst selection is crucial.[10][11] |
Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
This protocol describes the reduction of this compound using the powerful reducing agent, Lithium Aluminum Hydride.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel.[4][12] The entire apparatus should be flame-dried or oven-dried and cooled under a stream of inert gas.
-
LAH Suspension: In the reaction flask, prepare a suspension of LAH (1.2 equivalents) in anhydrous THF under an inert atmosphere.[5] Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed for 2-4 hours to ensure completion.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching (Fieser Workup): Once the reaction is complete, cool the flask back to 0 °C with an ice bath.[3][12][13] Cautiously and slowly add the following reagents dropwise in sequence (for a reaction with 'x' g of LAH):
-
Work-up: A granular precipitate should form.[3] Allow the mixture to warm to room temperature and stir for 15-30 minutes.[12][13] Add anhydrous MgSO₄ or Na₂SO₄ to the mixture to ensure all water is absorbed and stir for another 15 minutes.[12][13]
-
Isolation: Filter the solid salts through a pad of Celite and wash the filter cake thoroughly with THF or diethyl ether.[12] Combine the filtrate and washings.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(hydroxymethyl)piperidine. The product can be further purified by distillation or column chromatography if necessary.
Safety Precautions:
-
Lithium Aluminum Hydride is a highly reactive, flammable solid that reacts violently with water and protic solvents to produce hydrogen gas, which can ignite.[3][4][6] All manipulations should be carried out in a fume hood under an inert atmosphere.
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.
-
The quenching process is highly exothermic and generates gas; it must be performed slowly and with adequate cooling.[12]
Protocol 2: Reduction using Sodium Borohydride
While less reactive towards esters than LAH, Sodium Borohydride can be used, often requiring more forcing conditions or additives.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in methanol.
-
Reagent Addition: Add Sodium Borohydride (excess, e.g., 4-5 equivalents) portion-wise to the solution. The addition may cause some effervescence.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically slow and may require prolonged stirring (24-48 hours) or refluxing to proceed to a reasonable conversion.[7] Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and slowly add water to quench the excess NaBH₄.
-
Isolation: Remove the solvent under reduced pressure. The residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purification: Purify the crude product by column chromatography or distillation.
Protocol 3: Catalytic Hydrogenation
This method is a greener alternative but requires specialized equipment.
Materials:
-
This compound
-
Catalyst (e.g., Raney Nickel or 5% Pd/C)
-
Ethanol or Methanol
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
Reaction Setup: In the reaction vessel of a high-pressure hydrogenator, add a solution of this compound (1 equivalent) in ethanol.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (typically 5-10% by weight of the substrate) to the solution.
-
Hydrogenation: Seal the apparatus, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm). Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with stirring.[11]
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Isolation: Filter the catalyst from the reaction mixture through a pad of Celite.
-
Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be purified by distillation or column chromatography.
Experimental Workflow Diagram
Caption: A generalized workflow for the reduction of this compound.
References
- 1. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. tdcommons.org [tdcommons.org]
- 11. sciencemadness.org [sciencemadness.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Magic Formulas [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
Chiral Resolution of Racemic Ethyl Piperidine-3-Carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds, particularly those targeting the central nervous system. The stereochemistry at the C3 position of the piperidine ring is often critical for biological activity. Therefore, the efficient separation of its enantiomers from the racemic mixture is a vital step in drug development and manufacturing. This document provides detailed application notes and protocols for the chiral resolution of racemic this compound using classical diastereomeric salt crystallization and enzymatic methods. Additionally, a standardized analytical method for determining enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC) is described.
Physicochemical Properties of this compound Enantiomers
| Property | (R)-Ethyl piperidine-3-carboxylate | (S)-Ethyl piperidine-3-carboxylate | Racemic this compound |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₅NO₂ | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol | 157.21 g/mol | 157.21 g/mol |
| CAS Number | 25137-01-3[1] | 37675-18-6 | 5006-62-2 |
| Appearance | Colorless to yellow clear liquid | Colorless to yellow clear liquid | Colorless to yellow clear liquid |
| Boiling Point | 110°C at 20 mmHg[1] | Not explicitly found, expected to be similar to the (R)-enantiomer | 102-104 °C at 7 mmHg |
| Density (at 20-25°C) | 1.02 g/mL[1] | 1.043 g/mL[2] | ~1.012 g/mL |
| Refractive Index (n20/D) | 1.46[1] | ~1.471 | ~1.460 |
| Specific Optical Rotation | -1.5° (neat)[1] | +1.5° (neat) (inferred) | 0° |
Methods for Chiral Resolution
Two primary methods for the chiral resolution of racemic this compound are presented: classical resolution via diastereomeric salt formation and kinetic enzymatic resolution.
Classical Resolution using Diastereomeric Salt Formation
This method relies on the reaction of the racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
This protocol yields the (S)-enantiomer as the less soluble salt.
Quantitative Data Summary
| Resolving Agent | Target Enantiomer | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine |
| Dibenzoyl-L-tartaric Acid | (S)-Ethyl piperidine-3-carboxylate | ~35% | ≥98% |
Experimental Protocol
Materials:
-
Racemic (±) this compound
-
Dibenzoyl-L-tartaric acid
-
91% Aqueous 2B-ethanol
-
Methyl tert-butyl ether (MTBE)
-
15% Sodium carbonate solution
-
Sodium sulfate (anhydrous)
Procedure:
-
Salt Formation:
-
In a suitable reaction vessel, dissolve racemic (±) this compound (1.0 eq) in 91% aqueous 2B-ethanol.
-
Add a slurry of dibenzoyl-L-tartaric acid (0.25 eq) in 91% aqueous 2B-ethanol to the solution. An exothermic reaction may be observed.
-
Heat the mixture to reflux to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt may be beneficial.
-
Continue cooling and stir for several hours to facilitate crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated solid by filtration.
-
Wash the crystals with a small amount of cold 91% aqueous 2B-ethanol.
-
Dry the white solid (the (S)-ethyl piperidine-3-carboxylate-dibenzoyl-L-tartrate salt) under vacuum.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in a mixture of MTBE and water.
-
Add 15% sodium carbonate solution and stir until all solids dissolve and the mixture separates into two clear layers.
-
Separate the organic layer.
-
Extract the aqueous layer with MTBE (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-ethyl piperidine-3-carboxylate as a colorless oil.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the liberation step can be acidified with a strong acid (e.g., HCl) to precipitate the dibenzoyl-L-tartaric acid, which can be recovered by filtration, washed with cold water, and dried for reuse.
-
Workflow Diagram
Caption: Workflow for chiral resolution via diastereomeric salt formation.
This protocol also yields the (S)-enantiomer as the less soluble salt.
Quantitative Data Summary
| Resolving Agent | Target Enantiomer | Yield of Diastereomeric Salt | Diastereomeric Excess (d.e.) after one crystallization |
| (S)-Mandelic Acid | (S)-Ethyl piperidine-3-carboxylate | ~32% | 94% |
Experimental Protocol
Materials:
-
Racemic (±) this compound
-
(S)-Mandelic acid
-
Ethyl acetate
Procedure:
-
Salt Formation:
-
Dissolve racemic this compound (5.0 g, 32 mmol) in ethyl acetate (40 mL).
-
Add (S)-mandelic acid (4.8 g, 32 mmol).
-
Heat the mixture to 60 °C to dissolve all solids.
-
Cool the solution to room temperature over approximately 2 hours and continue stirring for another hour.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the resulting solid by filtration and wash with cold ethyl acetate (20 mL).
-
Dry the solid under vacuum to yield the (S)-mandelate salt. A second crystallization may be required to achieve higher diastereomeric purity.
-
-
Liberation of the Free Amine:
-
Follow the same procedure as described for the dibenzoyl-L-tartrate salt, using a suitable base and extraction solvent.
-
Enzymatic Kinetic Resolution
This method utilizes a lipase to selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid. Novozym 435 (immobilized Candida antarctica lipase B) preferentially hydrolyzes the (R)-enantiomer.
Quantitative Data Summary
| Enzyme | Target | Conversion | Enantiomeric Excess of Substrate (e.e.s) | Enantiomeric Excess of Product (e.e.p) |
| Novozym 435 | (S)-Ethyl piperidine-3-carboxylate | ~50% | >99% | Not applicable (hydrolyzed) |
Experimental Protocol
Materials:
-
Racemic (±) this compound
-
Novozym 435 (Candida antarctica lipase B, immobilized)
-
Phosphate buffer (pH 7.0)
-
tert-Butanol (optional, co-solvent)
-
Dichloromethane (or other suitable organic solvent)
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Enzymatic Hydrolysis:
-
In a temperature-controlled vessel, prepare a solution of racemic this compound in phosphate buffer (pH 7.0). The concentration can be around 0.5 M. A co-solvent like tert-butanol can be used.
-
Add Novozym 435 (e.g., 5 mg/mL).
-
Stir the mixture at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
-
Work-up and Separation:
-
Remove the immobilized enzyme by filtration. The enzyme can be washed and reused.
-
Adjust the pH of the filtrate to ~2 with HCl.
-
Extract the aqueous solution with dichloromethane to separate the unreacted (S)-ethyl piperidine-3-carboxylate (in the organic layer) from the hydrolyzed (R)-nipecotic acid (which remains in the aqueous layer as its hydrochloride salt).
-
Isolate the (S)-enantiomer by drying and evaporating the organic layer.
-
The (R)-nipecotic acid can be recovered from the aqueous layer if desired.
-
Workflow Diagram
Caption: Workflow for enzymatic kinetic resolution.
Analytical Method: Chiral HPLC
To determine the enantiomeric purity of the resolved this compound, a reliable analytical method is essential.
Quantitative Data Summary
| Parameter | Value |
| Column | Immobilized amylose-based stationary phase |
| Mobile Phase | n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v)[1] |
| Resolution (Rs) | 3.59[1] |
Experimental Protocol
Materials and Equipment:
-
HPLC system with a UV detector
-
Immobilized amylose-based chiral stationary phase column (e.g., Chiralpak series)
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (HPLC grade)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in the mobile phase.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the sample onto the HPLC system.
-
The two enantiomers will be separated, and their respective peak areas can be used to calculate the enantiomeric excess (e.e.).
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Logical Relationship Diagram
Caption: Logical flow of chiral HPLC analysis for enantiomeric purity.
Conclusion
The chiral resolution of racemic this compound can be effectively achieved through both classical diastereomeric salt crystallization and enzymatic kinetic resolution. The choice of method will depend on factors such as the desired scale of the reaction, cost, and available equipment. Diastereomeric salt formation with resolving agents like dibenzoyl-L-tartaric acid offers a straightforward and high-yielding method for obtaining enantiomerically pure material. Enzymatic resolution with lipases such as Novozym 435 provides a highly selective and environmentally benign alternative. In all cases, a validated chiral HPLC method is crucial for the accurate determination of enantiomeric purity, ensuring the quality of the final chiral product for its intended pharmaceutical applications.
References
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl (S)-Nipecotate
Introduction
Ethyl (S)-nipecotate is a crucial chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a precursor for compounds targeting the central nervous system.[1] The stereochemistry at the C3 position of the piperidine ring is critical for the biological activity of the final drug substance, making the efficient and scalable production of the (S)-enantiomer a primary focus for process chemists and drug development professionals.
These application notes provide detailed protocols for two primary strategies for the large-scale synthesis of enantiomerically pure Ethyl (S)-nipecotate: Classical Chiral Resolution using a diastereomeric salt formation and Enzymatic Kinetic Resolution . Both methods offer viable pathways for obtaining high-purity Ethyl (S)-nipecotate suitable for pharmaceutical applications.
Method 1: Classical Chiral Resolution with Dibenzoyl-L-tartaric Acid
This method relies on the separation of enantiomers from a racemic mixture of ethyl nipecotate by forming diastereomeric salts with a chiral resolving agent, dibenzoyl-L-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[2][3]
Experimental Workflow
Caption: Workflow for Chiral Resolution.
Protocol
-
Salt Formation:
-
In a suitable reactor, dissolve racemic ethyl nipecotate in an appropriate solvent such as ethanol.
-
Add a solution of dibenzoyl-L-tartaric acid in the same solvent. The molar ratio of the resolving agent to the racemate may need to be optimized, with ratios of one-half molar equivalent sometimes being employed.[2]
-
Stir the mixture to allow for the formation of the diastereomeric salts.
-
-
Fractional Crystallization:
-
Cool the mixture to induce crystallization of the less soluble diastereomeric salt, which is the salt of (S)-ethyl nipecotate with dibenzoyl-L-tartaric acid.
-
The cooling rate and temperature profile should be carefully controlled to ensure selective crystallization and high diastereomeric purity.
-
-
Isolation of the Diastereomeric Salt:
-
Isolate the precipitated solid by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove impurities and the more soluble diastereomer.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., tert-butyl methyl ether).
-
Add an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, to neutralize the tartaric acid derivative and liberate the free (S)-ethyl nipecotate into the organic phase.[4]
-
-
Extraction and Purification:
-
Separate the organic layer containing the (S)-ethyl nipecotate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Concentrate the solution under reduced pressure to obtain the crude (S)-ethyl nipecotate.
-
Further purify the product by distillation, potentially using wiped-film evaporative distillation for heat-sensitive materials, to achieve high chemical and enantiomeric purity.[2]
-
Quantitative Data
| Parameter | Value | Reference |
| Enantiomeric Excess (ee) | >98.5% | [2] |
| Overall Yield | Up to 36.0% (for a two-step resolution) | [2] |
Method 2: Enzymatic Kinetic Resolution using Novozym 435
This method utilizes the lipase Novozym 435 to selectively hydrolyze the (R)-enantiomer of ethyl nipecotate, leaving the desired (S)-enantiomer unreacted. The difference in reaction rates between the two enantiomers allows for their effective separation.[2]
Experimental Workflow
Caption: Workflow for Enzymatic Resolution.
Protocol
-
Enzymatic Reaction Setup:
-
In a temperature-controlled reactor, prepare a phosphate buffer solution (pH 7.0).
-
Add racemic ethyl nipecotate to the buffer.
-
Add Novozym 435 lipase to the mixture. The enzyme loading should be optimized for the specific reaction scale.[2]
-
-
Reaction Execution:
-
Maintain the reaction mixture at a constant temperature, for instance, 30°C.[2]
-
Monitor the progress of the reaction by measuring the conversion and the enantiomeric excess of the remaining substrate. The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for the unreacted (S)-ester.
-
-
Enzyme Removal and Product Separation:
-
Once the desired conversion is reached, remove the immobilized enzyme by filtration.
-
The reaction mixture will contain unreacted (S)-ethyl nipecotate and the product of the hydrolysis, (R)-nipecotic acid.
-
Adjust the pH of the aqueous solution to separate the acidic and basic components.
-
Extract the (S)-ethyl nipecotate with a suitable organic solvent.
-
-
Purification:
-
Wash, dry, and concentrate the organic extract to obtain crude (S)-ethyl nipecotate.
-
Purify the product by vacuum distillation to achieve the required purity for pharmaceutical use.
-
Quantitative Data
| Parameter | Value | Reference |
| Substrate Concentration | 0.5 M | [2] |
| Lipase Loading | 5 mg/mL | [2] |
| Reaction Temperature | 30°C | [2] |
| Reaction Time | 6 hours | [2] |
| Conversion | ~49.8% | [2] |
| Enantiomeric Excess of Substrate (ees) | 68.9% | [2] |
| Enantiomeric Excess of Product (eep) | 69.5% | [2] |
Alternative and Emerging Synthesis Strategies
While chiral resolution is a well-established method, research into asymmetric synthesis aims to provide more direct and atom-economical routes to Ethyl (S)-nipecotate.
-
Catalytic Asymmetric Hydrogenation: The hydrogenation of ethyl nicotinate in a two-step process, with the second step involving a chiral catalyst, has been explored. For example, the use of 10,11-dihydrocinchonidine as a modifier for noble metal catalysts has shown promise, although enantiomeric excesses have been modest in initial studies.
-
Palladium-Catalyzed Decarboxylative Cyclization: A stereoselective synthesis of nipecotic acid derivatives has been developed through the palladium-catalyzed decarboxylative cyclization of gamma-methylidene-delta-valerolactones with imines.[5] This method offers a pathway to multisubstituted piperidine-3-carboxylic acid derivatives with high diastereoselectivity.
These asymmetric methods are areas of ongoing research and development and may offer more efficient large-scale manufacturing solutions in the future.
Quality Control and Analytical Methods
The enantiomeric purity of Ethyl (S)-nipecotate is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the standard method for determining the enantiomeric excess.[6][7] Derivatization of the nipecotic acid enantiomers can be employed to enhance detection sensitivity and separation.[7]
Conclusion
The large-scale synthesis of Ethyl (S)-nipecotate for pharmaceutical use can be effectively achieved through classical chiral resolution with tartaric acid derivatives or by enzymatic kinetic resolution. The choice of method will depend on factors such as cost of materials, process efficiency, and the desired scale of production. The protocols and data presented here provide a foundation for the development and implementation of robust and scalable manufacturing processes for this important chiral intermediate.
References
- 1. Ethyl Nipecotate - SRIRAMCHEM [sriramchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ETHYL NIPECOTATE synthesis - chemicalbook [chemicalbook.com]
- 5. Stereoselective synthesis of nipecotic acid derivatives via palladium-catalyzed decarboxylative cyclization of gamma-methylidene-delta-valerolactones with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Piperidine Nitrogen of Ethyl Piperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, is a valuable scaffold in medicinal chemistry and drug discovery. Its piperidine ring is a common motif in a wide range of biologically active compounds.[1][2] Derivatization of the piperidine nitrogen allows for the introduction of various substituents, enabling the modulation of physicochemical properties, pharmacological activity, and pharmacokinetic profiles of lead compounds. This document provides detailed application notes and experimental protocols for the common derivatization reactions of the piperidine nitrogen of this compound, including N-alkylation, N-acylation, N-arylation, and reductive amination. These derivatives are key intermediates in the synthesis of various therapeutic agents, including inhibitors for DPP-4 and JAK2, as well as serotonin and noradrenaline reuptake inhibitors.[3][4]
Derivatization Strategies
The secondary amine of the piperidine ring in this compound is a versatile functional group that can readily undergo various chemical transformations. The primary strategies for its derivatization are summarized below.
References
Application of Ethyl Piperidine-3-carboxylate in Solid-Phase Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl piperidine-3-carboxylate, also known as ethyl nipecotate, is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its piperidine scaffold is a common motif in a wide range of biologically active compounds.[1] The application of solid-phase organic synthesis (SPOS) to this scaffold enables the rapid generation of diverse libraries of piperidine derivatives for high-throughput screening and lead optimization. The primary advantages of SPOS include the simplification of purification by allowing the use of excess reagents to drive reactions to completion, with subsequent removal by simple washing and filtration.[2]
These application notes provide detailed protocols for the solid-phase synthesis of a library of N-acyl-piperidine-3-carboxamides, utilizing this compound as a key starting material. The described workflow involves the initial immobilization of the piperidine scaffold onto a solid support, followed by diversification through N-acylation, and concluding with cleavage from the resin to yield the final products.
Core Synthetic Strategy
The overall strategy for the solid-phase synthesis of a piperidine-3-carboxamide library from this compound involves three main stages:
-
Resin Loading: Attachment of a suitable derivative of this compound to a solid support. For the synthesis of carboxamides, a Rink Amide resin is a suitable choice, as cleavage under acidic conditions directly yields the desired amide functionality.
-
On-Resin Diversification: Modification of the immobilized piperidine scaffold. This protocol focuses on the N-acylation of the piperidine nitrogen with a variety of carboxylic acids to introduce molecular diversity.
-
Cleavage: Release of the final N-acyl-piperidine-3-carboxamide products from the solid support.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in the solid-phase synthesis of a representative N-acyl-piperidine-3-carboxamide. Actual yields may vary depending on the specific substrates and reaction conditions used.
| Step | Parameter | Typical Value | Method of Determination |
| Resin Loading | Initial Resin Loading | 0.5 - 1.0 mmol/g | Manufacturer's specification |
| Loading Efficiency of Piperidine Scaffold | 85 - 95% | Colorimetric (Kaiser) test / Weight gain | |
| N-Acylation | Coupling Efficiency | >95% | Colorimetric (Kaiser) test |
| Cleavage | Product Yield | 70 - 90% (based on initial loading) | HPLC analysis of crude product |
| Product Purity | >85% (crude) | HPLC analysis |
Experimental Protocols
Protocol 1: Preparation of N-Fmoc-piperidine-3-carboxylic acid
Prior to solid-phase synthesis, the secondary amine of this compound must be protected, and the ethyl ester hydrolyzed to the corresponding carboxylic acid for attachment to the amine-functionalized resin.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Fmoc Protection:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Extract the mixture with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Fmoc-ethyl piperidine-3-carboxylate.
-
-
Ester Hydrolysis:
-
Dissolve the N-Fmoc-ethyl piperidine-3-carboxylate in a 3:1 mixture of methanol and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Fmoc-piperidine-3-carboxylic acid.
-
Protocol 2: Solid-Phase Synthesis of N-Acyl-Piperidine-3-Carboxamides
This protocol details the steps for loading the N-Fmoc-piperidine-3-carboxylic acid onto the resin, followed by Fmoc deprotection, N-acylation, and cleavage.
Materials:
-
Rink Amide resin
-
N-Fmoc-piperidine-3-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
A diverse set of carboxylic acids (R-COOH) for acylation
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling and Loading:
-
Place the Rink Amide resin in a solid-phase synthesis vessel.
-
Swell the resin in DMF for 1-2 hours.
-
Drain the DMF.
-
In a separate vial, dissolve N-Fmoc-piperidine-3-carboxylic acid (3.0 eq relative to resin loading), DIC (3.0 eq), and HOBt (3.0 eq) in DMF.
-
Add the solution to the swollen resin and agitate at room temperature for 4-6 hours.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the absence of free amines.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Perform a Kaiser test to confirm the presence of free secondary amines.
-
-
N-Acylation (Diversification):
-
In a separate vial, dissolve the desired carboxylic acid (R-COOH) (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF.
-
Add the activation mixture to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the completion of the acylation.
-
-
Cleavage and Product Isolation:
-
Wash the resin with DCM (3x) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and dry the crude product under vacuum.
-
The final product can be purified by reverse-phase HPLC.
-
Visualizations
Workflow for Solid-Phase Synthesis of Piperidine-3-Carboxamides
Caption: General workflow for the synthesis of a piperidine-3-carboxamide library.
Logical Flow of the N-Acylation Cycle on Solid Support
Caption: Key steps in the on-resin N-acylation cycle for diversification.
References
Application Notes and Protocols for the Microwave-Assisted Synthesis of Ethyl Piperidine-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of ethyl piperidine-3-carboxylate and its derivatives using microwave-assisted organic synthesis (MAOS). This modern synthetic approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved reaction yields, and alignment with the principles of green chemistry. The protocols outlined herein are designed for easy implementation in a laboratory setting, enabling researchers to efficiently synthesize these valuable piperidine scaffolds for applications in medicinal chemistry and drug development.
Introduction
Piperidine derivatives are crucial structural motifs in a vast array of pharmaceuticals and natural products. This compound, in particular, serves as a versatile building block for the synthesis of various biologically active compounds. Traditional methods for its synthesis often involve lengthy reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations.[1] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can accelerate reaction rates, often leading to cleaner reactions with higher yields in a fraction of the time required by conventional methods.[1] This document outlines two primary microwave-assisted strategies for the synthesis of this compound derivatives.
Synthetic Strategies
Two effective and plausible routes for the microwave-assisted synthesis of this compound derivatives are:
-
Route A: Catalytic Hydrogenation of Ethyl Nicotinate. This is a direct approach where the aromatic pyridine ring of ethyl nicotinate is reduced to a piperidine ring. Microwave-assisted catalytic transfer hydrogenation offers a rapid and efficient means to achieve this transformation.
-
Route B: Intramolecular Cyclization (Dieckmann Condensation) of an Acyclic Precursor. This multi-step approach involves the synthesis of an N-protected acyclic diester, followed by a microwave-promoted intramolecular Dieckmann condensation to form the piperidine ring with a β-keto ester functionality. Subsequent hydrolysis, decarboxylation, and deprotection yield the desired product.
Data Presentation: Microwave vs. Conventional Synthesis
The following table summarizes representative data from the literature, comparing yields and reaction times for the synthesis of various heterocyclic compounds via microwave-assisted and conventional heating methods. While not specific to this compound, this data illustrates the general advantages of MAOS.
| Product | Method | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| 2-Amino-4,6-diphenylpyrimidine | Conventional | Reflux | Ethanol | 12 h | 94 | [2] |
| 2-Amino-4,6-diphenylpyrimidine | Microwave | CaCl2 | Solvent-free | 15 min | 86 | [2] |
| (E)-3-(4-(Dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Conventional | Piperidine, Reflux | Ethanol | 74 h | 81 | [3] |
| (E)-3-(4-(Dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Microwave | Piperidine, 120°C | Ethanol | 30 min | 87 | [3] |
| Benzotriazole Derivative | Conventional | Reflux | DMF | 6 h | 65 | [4] |
| Benzotriazole Derivative | Microwave | 180 W | DMF | 4.3 min | 75 | [4] |
| Novel Schiff Base | Conventional | Glacial Acetic Acid, Reflux | Ethanol/DMF | 4-6 h | 65-78 | [5] |
| Novel Schiff Base | Microwave | Glacial Acetic Acid, 200 W | Ethanol/DMF | 10-320 s | 80-94 | [5] |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis, using appropriate sealed vessels that can withstand the expected pressures and temperatures.
Protocol 1: Microwave-Assisted Catalytic Transfer Hydrogenation of Ethyl Nicotinate
This protocol describes the reduction of ethyl nicotinate to this compound (ethyl nipecotate).
Materials:
-
Ethyl nicotinate
-
Ammonium formate
-
10% Palladium on carbon (Pd/C) or Raney Nickel
-
Ethanol
-
Microwave reactor with sealed vessel capabilities
-
Magnetic stirrer
Procedure:
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, add ethyl nicotinate (e.g., 1.0 mmol, 151 mg).
-
Add ammonium formate (e.g., 5.0 mmol, 315 mg).
-
Carefully add 10% Pd/C (e.g., 10 mol%, ~106 mg) or a catalytic amount of Raney Nickel slurry.
-
Add ethanol (4 mL) as the solvent.
-
Seal the vessel securely.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120°C for 10-20 minutes with continuous stirring.
-
After irradiation, allow the vessel to cool to room temperature.
-
Once cooled, carefully open the vessel.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of N-Benzyl-4-oxopiperidine-3-carboxylate (A Precursor)
This protocol outlines the synthesis of a key precursor that can be further modified to obtain this compound derivatives. This method is adapted from conventional procedures for similar compounds.[6]
Materials:
-
1-Benzyl-4-piperidone
-
Diethyl carbonate
-
Sodium ethoxide (or sodium hydride)
-
Toluene (or another suitable high-boiling solvent)
-
Microwave reactor with sealed vessel capabilities
-
Magnetic stirrer
Procedure:
-
To a dry 10 mL microwave process vial containing a magnetic stir bar, add sodium ethoxide (e.g., 1.2 mmol, 82 mg).
-
Add dry toluene (4 mL).
-
Add 1-benzyl-4-piperidone (e.g., 1.0 mmol, 189 mg) to the suspension.
-
Add diethyl carbonate (e.g., 1.5 mmol, 177 mg).
-
Seal the vessel securely.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 130°C for 15-30 minutes with vigorous stirring.
-
After the reaction, cool the vessel to room temperature.
-
Carefully quench the reaction mixture by the slow addition of dilute acetic acid in an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the microwave-assisted hydrogenation of ethyl nicotinate.
Caption: Experimental workflow for the microwave-assisted synthesis of a piperidone precursor.
Conclusion
The use of microwave-assisted synthesis for the preparation of this compound and its derivatives represents a significant advancement over classical synthetic methodologies. The protocols provided herein demonstrate the potential to achieve higher yields in substantially shorter reaction times. This efficiency, coupled with the possibility of using greener solvents or even solvent-free conditions, positions microwave synthesis as an environmentally friendly and economically viable approach for the production of these valuable heterocyclic building blocks in drug discovery and development.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
One-Pot Synthesis of Functionalized Piperidines from Ethyl Piperidine-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of functionalized piperidines, utilizing ethyl piperidine-3-carboxylate (also known as ethyl nipecotate) as a versatile starting material. These methods offer efficient routes to novel piperidine derivatives, which are key scaffolds in a vast array of pharmaceuticals and bioactive molecules.
Introduction
The piperidine ring is a ubiquitous structural motif found in numerous natural products and synthetic drugs, exhibiting a wide range of pharmacological activities.[1] Functionalization of the piperidine core, particularly at the nitrogen atom, allows for the modulation of a compound's biological activity, physicochemical properties, and pharmacokinetic profile. One-pot synthesis methodologies are highly advantageous in drug discovery and development as they streamline the synthetic process, reduce waste, and improve overall efficiency by avoiding the isolation of intermediates.
This guide focuses on accessible one-pot procedures for the N-alkylation and N-arylation of this compound, providing researchers with practical protocols to generate libraries of functionalized piperidine building blocks for further investigation.
Application Notes
Functionalized piperidines derived from this compound are valuable intermediates in the synthesis of a variety of therapeutic agents. The ability to introduce diverse substituents on the piperidine nitrogen in a single step allows for rapid exploration of the chemical space around this privileged scaffold.
Key Applications in Drug Discovery:
-
Central Nervous System (CNS) Agents: The piperidine moiety is a common feature in drugs targeting CNS disorders. N-substituted piperidines are explored for their potential as antipsychotics, antidepressants, and analgesics.
-
Enzyme Inhibitors: this compound derivatives are used as starting points for the synthesis of various enzyme inhibitors, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, and Janus Kinase (JAK) inhibitors with applications in inflammatory diseases.[2]
-
Receptor Antagonists and Agonists: N-functionalization plays a crucial role in determining the binding affinity and selectivity of ligands for various receptors, such as serotonin and histamine receptors.[3]
-
Antimicrobial and Anticancer Agents: The introduction of specific N-substituents can impart or enhance the antimicrobial and cytotoxic activities of piperidine-based compounds.[1]
The synthetic protocols detailed below provide a foundation for the generation of diverse libraries of N-functionalized this compound derivatives, enabling structure-activity relationship (SAR) studies and the identification of novel drug candidates.
Featured One-Pot Synthetic Protocols
Two primary strategies for the one-pot functionalization of this compound are presented: N-Alkylation via Direct Alkylation and N-Alkylation via Reductive Amination . A discussion on N-Arylation Strategies is also included.
Protocol 1: One-Pot N-Alkylation of this compound
This protocol describes a general and efficient one-pot method for the N-alkylation of this compound using an alkyl halide. The procedure is exemplified by N-benzylation, a common modification in medicinal chemistry.
Experimental Protocol: One-Pot N-Benzylation
Materials:
-
This compound
-
Benzyl bromide (or other suitable alkyl halide)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetone or Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.) and anhydrous acetone or acetonitrile (5-10 mL per mmol of substrate).
-
Add potassium carbonate (2.0-3.0 equiv.) to the stirred solution.
-
Slowly add the alkyl halide (e.g., benzyl bromide, 1.1-1.2 equiv.) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (or a suitable temperature for the specific alkyl halide) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated piperidine.
Data Presentation
The following table summarizes representative yields for the N-alkylation of piperidine derivatives under one-pot conditions.
| Entry | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 6 | 85-95 |
| 2 | Ethyl iodide | K₂CO₃ | Acetone | 12 | 70-85 |
| 3 | 4-Fluorobenzyl chloride | Cs₂CO₃ | DMF | 4 | 80-90 |
Note: Yields are indicative and may vary based on the specific substrate and reaction conditions.
Mandatory Visualization
Caption: Workflow for the one-pot N-alkylation of this compound.
Protocol 2: One-Pot N-Alkylation via Reductive Amination
Reductive amination is a versatile one-pot method for forming C-N bonds. It involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. In this context, this compound acts as the amine component.
Experimental Protocol: General One-Pot Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 equiv.)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)) (1.5-2.0 equiv.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in anhydrous DCM or DCE.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add the reducing agent (e.g., STAB, 1.5 equiv.) portion-wise to the reaction mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times typically range from 2 to 16 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated piperidine.
Data Presentation
The following table summarizes representative yields for the one-pot reductive amination of amines with various aldehydes.
| Entry | Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 4 | 80-95 |
| 2 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCM | 6 | 85-98 |
| 3 | Cyclohexanecarboxaldehyde | NaBH₃CN | MeOH | 12 | 75-90 |
Note: Yields are indicative and may vary based on the specific substrates and reaction conditions.
Mandatory Visualization
Caption: Workflow for one-pot reductive amination.
N-Arylation Strategies
The direct N-arylation of this compound in a one-pot fashion is a more challenging transformation that often relies on transition-metal catalysis, most notably the Buchwald-Hartwig amination. While highly effective, developing a true "one-pot" procedure from simple starting materials can be complex and highly dependent on the specific catalyst system and substrates.
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. A general representation of the catalytic cycle is shown below. For a one-pot synthesis starting from this compound, this would typically involve the direct coupling of the piperidine with an aryl halide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
While specific, detailed one-pot protocols for the Buchwald-Hartwig amination of this compound were not prominently found in the surveyed literature, the general principles of this reaction are well-established and can be adapted for this purpose by experienced chemists.
Mandatory Visualization
Caption: Generalized catalytic cycle for Buchwald-Hartwig N-arylation.
References
Application Notes and Protocols: Synthesis of Spirocyclic Compounds from Ethyl Piperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds, particularly those incorporating a piperidine ring, are of significant interest in medicinal chemistry and drug discovery. Their inherent three-dimensionality and conformational rigidity can lead to improved pharmacological properties, such as enhanced binding affinity and selectivity for biological targets. Ethyl piperidine-3-carboxylate, a readily available starting material, serves as a versatile building block for the synthesis of a diverse range of spiro-piperidine derivatives. This document provides detailed application notes and experimental protocols for the synthesis of spirocyclic compounds, with a focus on spiro[piperidine-3,3'-oxindoles], which have shown promising activity as anticancer agents and histone deacetylase (HDAC) inhibitors.
Synthetic Strategies Overview
The construction of spirocyclic systems from this compound typically involves a two-stage process:
-
Functionalization of the Piperidine Core: The initial step involves the modification of the this compound scaffold, most commonly through N-alkylation, to introduce a tether that will participate in the subsequent spirocyclization.
-
Spirocyclization: The second stage involves an intramolecular or intermolecular cyclization reaction to form the spirocyclic ring system. Key strategies include multi-component reactions and intramolecular cyclizations.
A general workflow for the synthesis of spirocyclic piperidines from this compound is depicted below.
Caption: General workflow for the synthesis and evaluation of spirocyclic compounds from this compound.
Application Note 1: Synthesis of Spiro[piperidine-3,3'-oxindole] Derivatives as Anticancer Agents
Spiro[piperidine-3,3'-oxindoles] are a class of compounds that have demonstrated significant potential as anticancer agents.[1][2][3] Their mechanism of action often involves the inhibition of the MDM2-p53 interaction, a critical pathway in cancer cell survival.[1] The synthesis of these compounds can be efficiently achieved through a one-pot, three-component reaction.
Signaling Pathway of MDM2-p53 Inhibition
Caption: Inhibition of the MDM2-p53 interaction by spiro-oxindole compounds, leading to apoptosis.
Quantitative Data
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4u | HepG-2 (Liver) | <10 µg/mL | [2] |
| 4w | HepG-2 (Liver) | <10 µg/mL | [2] |
| 4c | A549 (Lung) | - | [2] |
| 4o | SKOV-3 (Ovarian) | - | [2] |
| 6d | MCF7 (Breast) | 4.3 ± 0.18 | [3] |
| 6j | MCF7 (Breast) | 4.7 ± 0.18 | [3] |
| 6f | HepG2 (Liver) | 3.5 ± 0.11 | [3] |
| 9e | Breast Cancer Cell Lines | Potent Inhibition | [1] |
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound, a necessary precursor for subsequent spirocyclization reactions.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Potassium carbonate (K2CO3, 2.0 eq)
-
Acetone
-
Ethyl acetate
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of this compound in acetone, add potassium carbonate.
-
Add the alkyl halide to the mixture.
-
Stir the reaction mixture at room temperature or under reflux for 12-24 hours, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylated product.
Protocol 2: Three-Component Synthesis of Spiro[piperidine-3,3'-oxindole] Derivatives
This protocol outlines the synthesis of spiro[piperidine-3,3'-oxindole] derivatives via a multi-component reaction.
Materials:
-
N-substituted piperidin-4-one (derived from this compound via multi-step synthesis) (1.0 eq)
-
Isatin (or substituted isatin) (1.0 eq)
-
L-proline (or other amino acid) (1.2 eq)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
A mixture of the N-substituted piperidin-4-one, isatin, and L-proline in ethanol is stirred in a round-bottom flask.
-
The reaction mixture is heated to reflux and monitored by TLC. Reaction times can vary from 2 to 8 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration.
-
The solid product is washed with cold ethanol and dried to afford the pure spiro[piperidine-3,3'-oxindole].
Application Note 2: Spiro-piperidine Derivatives as Histone Deacetylase (HDAC) Inhibitors
Spiro-piperidine derivatives have also emerged as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in cancer therapy.[4][5][6][7] The spirocyclic scaffold can serve as a rigid core to present a zinc-binding group, such as a hydroxamic acid, to the active site of the enzyme.
HDAC Inhibition Pathway
References
- 1. Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis, and pharmacological evaluation of spiropiperidine hydroxamic acid based derivatives as structurally novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Piperidine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl Piperidine-3-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic pathways to obtain this compound are the reduction of ethyl nicotinate and the Dieckmann condensation of a diester precursor. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical requirements.
Q2: Which synthesis route generally provides a higher yield?
A2: The catalytic hydrogenation of ethyl nicotinate is often a more direct and high-yielding route. However, the Dieckmann condensation can also be efficient, with yields reportedly being significantly improved by using specific solvent and base combinations, such as DMSO and dimsyl ion[1].
Q3: How can I obtain a specific enantiomer (e.g., (R)- or (S)-Ethyl Piperidine-3-carboxylate)?
A3: To obtain a specific enantiomer, a resolution of the racemic mixture is typically performed. This can be achieved through fractional crystallization using a chiral resolving agent, such as dibenzoyl-L-tartaric acid or (S)-mandelic acid[2][3]. Another approach is to employ chiral chromatography techniques[4][5].
Q4: What are the common impurities I might encounter?
A4: In the reduction of ethyl nicotinate, common impurities include the starting material (unreacted ethyl nicotinate) and partially hydrogenated intermediates like ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate[6][7][8]. For the Dieckmann condensation, side products can arise from intermolecular condensation or other base-mediated side reactions[9][10].
Troubleshooting Guides
Route 1: Reduction of Ethyl Nicotinate
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst (e.g., Pd/C, Pd/Al2O3) is fresh and has been stored under appropriate conditions. Consider using a higher catalyst loading. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure according to the established protocol. For continuous flow reactions, ensure the H2 feed is adequate[11]. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For flow hydrogenation, temperatures around 55-60°C have been reported to be effective[11]. |
| Incomplete Reaction | Extend the reaction time or increase the temperature and/or pressure. Monitor the reaction progress using techniques like TLC or NMR to ensure full conversion of the starting material[6]. |
| Choice of Solvent | The choice of solvent can influence the reaction rate and selectivity. Ethanol and methanol are commonly used. Consider screening different solvents if yields are consistently low[6][11]. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete Hydrogenation | The presence of ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate indicates partial reduction. Increase reaction time, hydrogen pressure, or catalyst loading to drive the reaction to completion[6][8]. |
| Unreacted Starting Material | If ethyl nicotinate is still present, this also points to an incomplete reaction. Optimize reaction conditions as mentioned above. |
| Catalyst Poisoning | Ensure the starting material and solvent are of high purity and free from catalyst poisons like sulfur compounds. |
| Inefficient Purification | Improve the purification method. Distillation or column chromatography are common methods. Washing the crude product with a dilute acid solution (e.g., 10% citric acid) can help remove basic impurities[11]. |
Route 2: Dieckmann Condensation
Issue 1: Low Yield of the Cyclized Product
| Possible Cause | Suggested Solution |
| Incorrect Base or Insufficient Amount | Common bases include sodium ethoxide, potassium t-butoxide, and sodium hydride[9][12]. Ensure the base is anhydrous and used in a sufficient molar excess to drive the reaction to completion. |
| Suboptimal Solvent | Toluene is a traditional solvent, but DMSO has been shown to significantly improve yields in some Dieckmann cyclizations[1]. Ensure the solvent is anhydrous. |
| Reaction Reversibility | The Dieckmann condensation is a reversible reaction. The equilibrium can be shifted towards the product by using a strong enough base to deprotonate the resulting β-keto ester, which is an essentially irreversible step[10][13]. |
| Intermolecular Condensation | If the reaction concentration is too high, intermolecular condensation can compete with the desired intramolecular cyclization. Running the reaction under high dilution conditions can favor the formation of the cyclic product. |
Issue 2: Formation of a Tar-like or Polymeric Substance
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | Excessive heat can promote side reactions and polymerization. Maintain the recommended reaction temperature. |
| Presence of Water | Water can interfere with the base and lead to hydrolysis of the ester and other side reactions. Ensure all reagents and glassware are thoroughly dried. |
| Air (Oxygen) Exposure | Some intermediates in base-catalyzed reactions can be sensitive to air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Ethyl Nicotinate in a Continuous Flow Reactor
This protocol is based on a process intensification study for the continuous flow hydrogenation of ethyl nicotinate[7][8][11][14].
Materials:
-
Ethyl nicotinate
-
Ethanol (EtOH), anhydrous
-
5% Palladium on Alumina (Pd/Al2O3) catalyst
-
Trickle bed reactor (e.g., HEL FlowCAT)
-
High-pressure liquid pump
-
Hydrogen gas source
-
Back-pressure regulator
Procedure:
-
Prepare a 0.4 M solution of ethyl nicotinate in anhydrous ethanol.
-
Pack the trickle bed reactor column with 2.6 g of 5% Pd/Al2O3 catalyst.
-
Set the reactor temperature to 60°C.
-
Set the system pressure to 20 bar using the back-pressure regulator.
-
Set the hydrogen gas flow rate to 0.2 L/min.
-
Continuously pass the ethyl nicotinate solution through the reactor at a flow rate of 3.0 mL/min.
-
Collect the reaction output.
-
Concentrate the collected solution under reduced pressure to obtain the crude product.
-
For purification, dissolve the crude material in dichloromethane (CH2Cl2) and wash with a 10% aqueous citric acid solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
Protocol 2: Dieckmann Condensation using Sodium Hydride
This is a general protocol for a Dieckmann condensation[12].
Materials:
-
Acyclic diester precursor (e.g., Diethyl 3,3'-azanediyldipropanoate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Toluene, anhydrous
-
Methanol, anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the diester (1.0 eq) in dry toluene under an argon atmosphere, add sodium hydride (10.0 eq).
-
Carefully add dry methanol. Note: Hydrogen gas will evolve.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux for 20 hours.
-
Cool the reaction mixture to room temperature and quench by adding saturated aqueous NH4Cl solution.
-
Extract the mixture with DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the cyclized product.
Data Presentation
Table 1: Influence of Catalyst on the Full Hydrogenation of Ethyl Nicotinate
| Catalyst | Solvent | Temperature (°C) | Throughput ( g/day ) |
| 5% Pd/C | EtOH | 100 | ~5 |
| 5% Pd/Al2O3 | EtOH | 55 | 1959 |
| 5% Rh/C | EtOH | 100 | 522 |
Data adapted from a process intensification study. Throughput can vary based on the specific experimental setup.[14]
Visualizations
Caption: Workflow for the continuous flow hydrogenation of ethyl nicotinate.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. researchgate.net [researchgate.net]
- 3. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing a two-step hydrogenation reaction in a flow reactor using a Spinsolve Benchtop NMR - Magritek [magritek.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate - American Chemical Society - Figshare [acs.figshare.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Dieckmann Condensation [organic-chemistry.org]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 13. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl Piperidine-3-Carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of Ethyl piperidine-3-carboxylate. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking or tailing on the silica gel TLC plate and column?
A1: Streaking or tailing of this compound on silica gel is a frequent issue. It arises from the strong interaction between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can result in poor separation, broad peaks, and even irreversible adsorption of the compound onto the column.
Q2: How can I prevent my compound from tailing on the silica gel column?
A2: To mitigate tailing, a basic modifier should be added to the mobile phase. This additive neutralizes the acidic sites on the silica gel, minimizing the strong interactions with your basic compound. A common practice is to add 0.5-2% triethylamine (TEA) to the eluent. Alternatively, a mobile phase containing ammonia (e.g., a small percentage of a saturated solution of ammonia in methanol) can be used.
Q3: What is a good starting point for a mobile phase to purify this compound?
A3: A good starting point for developing a mobile phase for this compound on silica gel is a mixture of a non-polar and a polar solvent. Ethyl acetate/hexanes or dichloromethane/methanol are common choices. You should perform a TLC analysis with varying solvent ratios to find the optimal separation. For instance, you can start with a 20-30% ethyl acetate in hexanes mixture and adjust the polarity to achieve a target Rf value of 0.2-0.4 for the desired compound. Remember to add a small amount of triethylamine (e.g., 1%) to your TLC solvent system to assess its effect on spot shape.
Q4: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexanes. What should I do?
A4: If your compound remains at the baseline, the mobile phase is not polar enough to elute it. You should switch to a more polar solvent system. A mixture of dichloromethane (DCM) and methanol is a good alternative. Start with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase its concentration. Again, the addition of triethylamine is recommended.
Q5: How can I visualize this compound on a TLC plate?
A5: Since this compound does not have a strong UV chromophore, visualization under a UV lamp might be difficult unless there are UV-active impurities present. Staining is generally required. Potassium permanganate (KMnO4) stain is a good choice as it reacts with the amine functionality and the ester group, appearing as a yellow or brown spot on a purple background. Other general-purpose stains like vanillin or phosphomolybdic acid can also be effective.
Q6: What are the common impurities I should expect during the purification of this compound?
A6: Common impurities can include unreacted starting materials, such as piperidine-3-carboxylic acid or ethanol, and byproducts from the esterification reaction. If the synthesis involves N-protection and deprotection steps, incompletely deprotected material or byproducts from these steps can also be present. The nature of impurities is highly dependent on the synthetic route used.
Data Presentation: Mobile Phase Systems
The choice of the mobile phase is critical for a successful separation. The following table summarizes common solvent systems and their characteristics for the purification of this compound on silica gel.
| Stationary Phase | Mobile Phase System | Basic Modifier | Target Rf | Notes |
| Silica Gel | Ethyl Acetate / Hexanes | 0.5-2% Triethylamine | 0.2 - 0.4 | Good for less polar impurities. Adjust the ratio of ethyl acetate to hexanes to achieve the desired Rf. |
| Silica Gel | Dichloromethane / Methanol | 0.5-2% Triethylamine | 0.2 - 0.4 | Use for more polar compounds or when ethyl acetate/hexanes is not providing enough polarity. |
| Alumina (basic or neutral) | Ethyl Acetate / Hexanes | Not always necessary | 0.2 - 0.4 | Alumina is a basic stationary phase and can sometimes be used without a basic modifier for the eluent. |
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of approximately 1 gram of crude this compound using flash column chromatography.
1. Materials and Equipment:
- Crude this compound
- Silica gel (for flash chromatography, 230-400 mesh)
- Solvents: Ethyl acetate, hexanes, dichloromethane, methanol (all HPLC grade)
- Triethylamine (TEA)
- Glass column for flash chromatography
- TLC plates (silica gel coated)
- TLC developing chamber and stains (e.g., potassium permanganate)
- Collection tubes or flasks
- Rotary evaporator
2. Mobile Phase Selection:
- Prepare several eluent systems with varying polarities (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes), each containing 1% TEA.
- Run TLC plates of the crude material in these solvent systems.
- The ideal solvent system is one that gives the this compound an Rf value of approximately 0.2-0.4 and shows good separation from impurities.
3. Column Packing:
- Select an appropriate size column (e.g., for 1g of crude material, a 40g silica column is a good starting point).
- Pack the column with silica gel using the chosen non-polar solvent (e.g., hexanes) as a slurry (wet packing). Ensure the packing is uniform and free of air bubbles.
- Once packed, wash the column with 2-3 column volumes of the initial mobile phase (the least polar solvent mixture you plan to use, including 1% TEA). Do not let the solvent level drop below the top of the silica bed.
4. Sample Loading:
- Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the solution to the top of the silica bed.
- Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude material) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
- Begin eluting with the mobile phase selected from your TLC analysis.
- If you are using a gradient elution, start with a less polar solvent mixture and gradually increase the polarity (e.g., from 10% to 40% ethyl acetate in hexanes).
- Collect fractions of a suitable volume (e.g., 10-20 mL).
- Monitor the collected fractions by TLC to identify which ones contain the pure product.
6. Product Isolation:
- Combine the fractions containing the pure this compound.
- Remove the solvent using a rotary evaporator. To remove residual triethylamine, you may need to co-evaporate with a solvent like toluene or place the sample under high vacuum.
Mandatory Visualization
Below is a troubleshooting workflow for the column chromatography of this compound.
Caption: Troubleshooting workflow for this compound purification.
Technical Support Center: Synthesis of Ethyl Piperidine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl piperidine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic routes are:
-
Catalytic Hydrogenation of Ethyl Nicotinate: This method involves the reduction of the pyridine ring of ethyl nicotinate to a piperidine ring using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]
-
Dieckmann Condensation Route: This multi-step synthesis typically starts with the Michael addition of diethyl malonate to acrylonitrile, followed by the reduction of the nitrile group and subsequent intramolecular Dieckmann condensation to form the piperidine ring.
Q2: What are the critical parameters to control during the catalytic hydrogenation of ethyl nicotinate?
A2: Key parameters to control include:
-
Catalyst Selection and Activity: The choice of catalyst (e.g., Raney Ni, Pd/C, Rh/C) and its activity can significantly impact the reaction rate and selectivity.
-
Hydrogen Pressure and Temperature: These parameters influence the rate of hydrogenation and the potential for side reactions. Higher pressures and temperatures generally lead to faster reactions but may also promote over-reduction.
-
Solvent: The choice of solvent is crucial. While alcohols like ethanol are commonly used, they can lead to N-alkylation of the product.[1]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, resulting in the presence of starting material and partially hydrogenated intermediates.
Q3: What are the potential side reactions during the Dieckmann condensation route?
A3: Several side reactions can occur:
-
Dialkylation: During the initial Michael addition, a second molecule of acrylonitrile can react with the mono-adduct to form diethyl bis(2-cyanoethyl)malonate.
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed to an amide or a carboxylic acid, especially under acidic or basic workup conditions.[2][3]
-
Transesterification: If the alkoxide base used for the Dieckmann condensation does not correspond to the ester group (e.g., using sodium methoxide with an ethyl ester), transesterification can occur.
-
Decarboxylation: The β-keto ester formed after cyclization can undergo hydrolysis and decarboxylation, particularly if the reaction is heated for extended periods in the presence of acid or base.
Q4: How can I purify the final this compound product?
A4: Common purification techniques include:
-
Distillation: Vacuum distillation is often used to purify the final product, especially to remove lower-boiling impurities and solvent residues.
-
Crystallization: The product can sometimes be isolated and purified by crystallization of its salt form (e.g., hydrochloride).
-
Column Chromatography: Silica gel chromatography can be employed to separate the desired product from closely related impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Presence of unreacted ethyl nicotinate in the final product (Hydrogenation Route) | Incomplete reaction due to insufficient reaction time, low hydrogen pressure, or deactivated catalyst. | Increase reaction time, increase hydrogen pressure (within safe limits of the equipment), or use fresh, active catalyst. Monitor the reaction progress by GC or TLC. |
| Additional peaks corresponding to partially hydrogenated intermediates are observed. | Incomplete hydrogenation of the pyridine ring. | Optimize reaction conditions (temperature, pressure, catalyst loading) to drive the reaction to completion. Consider a two-stage hydrogenation process. |
| Mass spectrometry indicates a product with a higher mass, corresponding to an N-ethyl or N-methyl derivative. | N-alkylation of the piperidine nitrogen by the alcohol solvent (e.g., ethanol, methanol) during hydrogenation. | Use a non-alcoholic solvent such as ethyl acetate or THF for the hydrogenation reaction. |
| Presence of diethyl bis(2-cyanoethyl)malonate (Dieckmann Route) | Use of an excess of acrylonitrile or prolonged reaction time during the initial Michael addition. | Use a stoichiometric amount or a slight excess of diethyl malonate relative to acrylonitrile. Monitor the reaction closely and stop it once the mono-adduct is formed. |
| FTIR or NMR suggests the presence of an amide or carboxylic acid functionality (Dieckmann Route). | Hydrolysis of the nitrile group during workup or subsequent steps. | Perform workup under neutral or carefully controlled pH conditions. Use milder conditions for the hydrolysis of the ester if decarboxylation is the next step. |
| Low yield of the cyclized product and presence of a linear diamine precursor (Dieckmann Route). | Inefficient Dieckmann condensation. | Ensure anhydrous conditions and the use of a suitable strong base (e.g., sodium ethoxide in ethanol). The choice of solvent is also critical. |
| Presence of a methyl ester impurity when using ethyl esters. | Transesterification caused by using a non-matching alkoxide base (e.g., sodium methoxide). | Use an alkoxide base that matches the ester group (e.g., sodium ethoxide for ethyl esters). |
Common Impurities in the Synthesis of this compound
| Synthetic Route | Impurity Name | Chemical Structure | Typical Method of Detection |
| Catalytic Hydrogenation of Ethyl Nicotinate | Ethyl Nicotinate (Unreacted Starting Material) | GC-MS, HPLC, NMR | |
| Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate | GC-MS, LC-MS, NMR | ||
| N-Ethyl this compound | GC-MS, LC-MS | ||
| Dieckmann Condensation | Diethyl malonate (Unreacted Starting Material) | GC-MS, NMR | |
| Acrylonitrile (Unreacted Starting Material) | GC-MS | ||
| Diethyl bis(2-cyanoethyl)malonate | GC-MS, LC-MS, NMR | ||
| Diethyl 2-(2-carbamoylethyl)malonate | LC-MS, FTIR, NMR | ||
| Piperidin-3-one | GC-MS, LC-MS |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation of Ethyl Nicotinate (General Procedure)
A solution of ethyl nicotinate in a suitable solvent (e.g., ethanol, ethyl acetate) is charged into a high-pressure hydrogenation reactor. A catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel) is added. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50-100 atm). The reaction mixture is stirred and heated to the target temperature (e.g., 80-120 °C) for a specified duration (e.g., 6-24 hours). The reaction progress is monitored by TLC or GC. Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by vacuum distillation.
Synthesis of this compound via Dieckmann Condensation (General Procedure)
Step 1: Michael Addition To a solution of diethyl malonate in a suitable solvent (e.g., ethanol), a catalytic amount of a base (e.g., sodium ethoxide) is added. Acrylonitrile is then added dropwise at a controlled temperature. The reaction mixture is stirred until the starting materials are consumed (monitored by TLC or GC). The reaction is then quenched, and the intermediate, diethyl 2-(2-cyanoethyl)malonate, is isolated.
Step 2: Reduction and Cyclization The diethyl 2-(2-cyanoethyl)malonate is dissolved in a suitable solvent and subjected to catalytic hydrogenation (e.g., using Raney Nickel or a rhodium catalyst) to reduce the nitrile group to a primary amine. This is followed by in-situ or subsequent Dieckmann condensation, typically by adding a strong base like sodium ethoxide, to effect cyclization to the β-keto ester.
Step 3: Hydrolysis and Decarboxylation The resulting cyclic β-keto ester is then hydrolyzed (e.g., with aqueous acid) and heated to induce decarboxylation, yielding this compound. The final product is purified by extraction and vacuum distillation.
Visualizing Impurity Formation
Caption: Impurity formation pathways in the two main synthetic routes to this compound.
References
Technical Support Center: N-Alkylation of Ethyl Piperidine-3-Carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-alkylation of ethyl piperidine-3-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Formation | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or LC-MS. - Gradually increase the reaction temperature. - Extend the reaction time. |
| Poor solubility of reactants or base: The chosen solvent may not effectively dissolve the starting materials or the base. | - Select a more suitable solvent (e.g., DMF, acetonitrile, or DMSO). - Consider using a more soluble base, such as cesium carbonate. | |
| Deactivated alkylating agent: The alkyl halide may have degraded. | - Use a fresh or purified alkylating agent. - Consider converting the alkyl bromide or chloride to the more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide. | |
| Inappropriate base: The base may not be strong enough to deprotonate the piperidine nitrogen effectively. | - Switch to a stronger base (e.g., NaH, K₂CO₃, Cs₂CO₃). | |
| 2. Formation of Over-Alkylation Product (Quaternary Ammonium Salt) | Excess alkylating agent: Using a stoichiometric excess of the alkylating agent increases the likelihood of a second alkylation event. | - Use a 1:1 or slight excess of the piperidine starting material to the alkylating agent. - Add the alkylating agent slowly or portion-wise to the reaction mixture to maintain a low concentration. |
| High reaction temperature: Elevated temperatures can favor the formation of the thermodynamically stable quaternary salt. | - Perform the reaction at a lower temperature, even if it requires a longer reaction time. | |
| 3. Presence of Unreacted Starting Material | Insufficient amount of alkylating agent or base: Not enough of these reagents will lead to an incomplete reaction. | - Ensure accurate measurement of all reagents. - Use a slight excess (1.1-1.2 equivalents) of the alkylating agent if over-alkylation is not a major concern. - Use at least one equivalent of base. |
| Short reaction time: The reaction may not have reached completion. | - As with low yield, monitor the reaction and extend the time as needed. | |
| 4. Formation of Elimination Byproducts | Strongly basic and sterically hindered base: Bases like potassium tert-butoxide can promote the elimination of HX from the alkyl halide. | - Use a non-nucleophilic, moderately strong base like potassium carbonate or triethylamine. |
| High reaction temperature: Higher temperatures favor elimination reactions. | - Maintain a lower reaction temperature. | |
| 5. Hydrolysis of the Ethyl Ester | Presence of water and a strong base: The combination of a strong base and water can lead to saponification of the ester. | - Use anhydrous solvents and reagents. - Employ non-hydroxide bases like K₂CO₃ or Cs₂CO₃. |
| 6. Difficulty in Product Purification | Similar polarity of product and starting material: The starting piperidine and the N-alkylated product may have close Rf values on TLC. | - Optimize the solvent system for flash column chromatography to achieve better separation. - Consider converting the product to a salt to alter its solubility and facilitate purification by crystallization or extraction. |
| Oily product that is difficult to handle: The N-alkylated product may not be a solid. | - Attempt to crystallize the product as a salt (e.g., hydrochloride or hydrobromide). - Use high-vacuum distillation if the product is thermally stable. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the N-alkylation of this compound and how can I prevent it?
A1: The most common side reaction is over-alkylation, which leads to the formation of a quaternary ammonium salt. This occurs when the newly formed tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts with another molecule of the alkylating agent. To prevent this, it is crucial to carefully control the stoichiometry, using a 1:1 ratio or a slight excess of the piperidine starting material. Slow, dropwise addition of the alkylating agent can also help to keep its concentration low and minimize the chance of a second alkylation.
Q2: I am not getting a complete reaction, and a lot of my starting material is leftover. What should I do?
A2: An incomplete reaction can be due to several factors. First, ensure your reagents are pure and your solvent is anhydrous, as impurities and water can interfere with the reaction. The choice of base and solvent is also critical. A base that is not strong enough may not sufficiently deprotonate the piperidine nitrogen. Consider switching to a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile to improve solubility and reaction rate. You can also try increasing the reaction temperature or extending the reaction time, while monitoring the progress by TLC or LC-MS.
Q3: My purification by column chromatography is not giving a clean product. What are my options?
A3: If flash chromatography is not providing adequate separation, you can try to purify the product through a different method. One common technique is to convert the basic N-alkylated product into a salt, such as a hydrochloride or hydrobromide, by treating it with an acid like HCl in ether. These salts are often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a mild base. Alternatively, if the product is an oil and thermally stable, high-vacuum distillation (Kugelrohr) can be an effective purification method.
Q4: Can the ethyl ester group be hydrolyzed during the reaction?
A4: Yes, hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur, especially if the reaction is carried out in the presence of a strong hydroxide base (like NaOH or KOH) and water. To avoid this, it is recommended to use anhydrous reaction conditions and a non-hydroxide base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
Q5: What is the role of adding potassium iodide (KI) to the reaction?
A5: Adding a catalytic amount of potassium iodide is a common strategy when using alkyl chlorides or bromides as the alkylating agent. The iodide ion is a better nucleophile than bromide or chloride and can displace it to form a more reactive alkyl iodide in situ. This is an example of the Finkelstein reaction and can significantly increase the rate of the N-alkylation.
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of N-alkylation of piperidine derivatives.
Table 1: Comparison of Bases and Solvents for N-Alkylation
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| K₂CO₃ | DMF | Room Temp | 12 | ~70 | |
| K₂CO₃ | Acetonitrile | Reflux | 8 | Moderate | |
| Cs₂CO₃ | DMF | Room Temp | 6 | High | - |
| NaH | DMF | 0 to Room Temp | 4 | High | |
| Et₃N | Acetonitrile | Room Temp | 24 | Moderate |
Table 2: Effect of Alkylating Agent on Yield
| Alkylating Agent | Base | Solvent | Yield (%) | Notes |
| Benzyl Bromide | K₂CO₃ | DMF | High | Generally reactive and gives good yields. |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | Moderate to High | Less reactive than benzyl bromide. |
| Methyl Iodide | K₂CO₃ | DMF | High | Very reactive, higher risk of over-alkylation. |
| Isopropyl Bromide | Cs₂CO₃ | DMF | Moderate | Steric hindrance can lower the reaction rate and yield. |
Experimental Protocols
Protocol 1: N-Benzylation of this compound using Potassium Carbonate
Materials:
-
This compound (1 equivalent)
-
Benzyl bromide (1.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound and anhydrous DMF.
-
Add potassium carbonate to the solution and stir the suspension at room temperature for 15 minutes.
-
Slowly add benzyl bromide to the reaction mixture dropwise over 30 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, quench it by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: N-Ethylation of this compound using Sodium Hydride
Materials:
-
This compound (1 equivalent)
-
Ethyl iodide (1.2 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Main reaction pathway for the N-alkylation of this compound.
Caption: Common side reactions observed during N-alkylation.
Caption: A logical workflow for troubleshooting common N-alkylation issues.
Storage and handling guidelines for Ethyl piperidine-3-carboxylate
Technical Support Center: Ethyl Piperidine-3-Carboxylate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice on the storage, handling, and troubleshooting of common experimental issues involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored under controlled conditions. Key recommendations include maintaining an inert atmosphere, protecting it from light, and adhering to specific temperature guidelines. For long-term storage, refrigeration is advised.
Q2: What are the main safety hazards associated with this compound?
A2: this compound is classified as a hazardous substance. It can cause skin irritation and serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Q3: What materials are incompatible with this compound?
A3: this compound should not be stored or used with strong oxidizing agents or strong bases. Contact with these substances can lead to vigorous and potentially hazardous reactions.
Q4: How should I handle this viscous liquid in the lab?
A4: this compound is a viscous liquid, which can present challenges for accurate measurement and transfer. To handle it effectively, consider the following techniques:
-
Use a positive displacement pipette: This type of pipette is specifically designed for viscous liquids and provides more accurate and reproducible dispensing.
-
Use wide-bore pipette tips: Cutting a small portion from the end of a standard pipette tip can create a wider opening, facilitating the aspiration and dispensing of the viscous liquid.[2]
-
Reverse pipetting: This technique can improve accuracy by aspirating more liquid than needed and then dispensing the desired volume, leaving a small amount of residual liquid in the tip.[3]
-
Dispense by weight: For the highest accuracy, determine the density of the liquid and dispense it by weight rather than volume.[2]
Q5: What are the signs of degradation of this compound?
A5: Degradation of this compound may be indicated by a change in color (e.g., from colorless/pale yellow to brown), a change in viscosity, or the appearance of a precipitate. If you suspect degradation, it is advisable to re-purify the compound or use a fresh batch. Purity can be checked using analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low reaction yield in N-acylation | Incomplete reaction | Ensure all reactants are pure and dry. Consider extending the reaction time or slightly increasing the temperature. Use a suitable base to neutralize the HCl generated. |
| Side reactions | Protect the piperidine nitrogen if other functional groups are more reactive under the reaction conditions. | |
| Hydrolysis of the ester | Presence of water and acid/base catalyst | Use anhydrous solvents and reagents. If the reaction is performed in the presence of water, control the pH to minimize hydrolysis. Basic conditions, in particular, will readily hydrolyze the ester.[4] |
| Inconsistent results with chiral this compound | Racemization | Avoid harsh acidic or basic conditions and high temperatures, which can promote racemization. The stereochemical purity can be verified using chiral HPLC. |
| Difficulty in purifying the product | Product is an oil | If the product is a non-volatile oil, consider purification by flash column chromatography on silica gel. For volatile oils, vacuum distillation can be an effective purification method.[5] |
| Inaccurate dispensing of the reagent | Viscosity of the liquid | Employ specialized liquid handling techniques such as using a positive displacement pipette, wide-bore tips, or reverse pipetting.[2][3][6] For precise measurements, calculate the required volume based on mass and density. |
Storage and Handling Guidelines
The following table summarizes the key storage and handling parameters for this compound.
| Parameter | Guideline | Source(s) |
| Storage Temperature | Room temperature or freezer (-20°C) | Sigma-Aldrich, BLD Pharm |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | BLD Pharm |
| Light | Keep in a dark place | BLD Pharm |
| Incompatible Materials | Strong oxidizing agents, Strong bases | Fisher Scientific |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | Sigma-Aldrich |
| Purity (Typical) | ≥96-98% | [7][8] |
| Appearance | Clear colorless to yellow or brown liquid | Thermo Fisher Scientific |
| Density (approx.) | 1.012 - 1.043 g/mL at 25°C | [7] |
| Boiling Point | 102-104°C at 7 mmHg | [7] |
Experimental Protocols
General Protocol for N-Acylation
This protocol provides a general procedure for the N-acylation of this compound, a common reaction for this compound.
Materials:
-
This compound
-
Acylating agent (e.g., acyl chloride, anhydride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the base (1.1-1.5 equivalents) to the solution and stir.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acylating agent (1-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. news-medical.net [news-medical.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tecan.com [tecan.com]
- 7. ニペコチン酸エチル 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
Technical Support Center: Overcoming Poor Solubility of Ethyl Piperidine-3-Carboxylate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of ethyl piperidine-3-carboxylate derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has very low aqueous solubility. What is the most common reason for this?
A1: The limited aqueous solubility of many this compound derivatives often stems from the physicochemical properties of the molecule. The piperidine ring, while containing a nitrogen atom that can act as a hydrogen bond acceptor, can be part of a larger, more nonpolar structure, especially when substituted with lipophilic groups.[1] The overall solubility is a balance between the polar functional groups (the ester and the piperidine nitrogen) and the nonpolar hydrocarbon backbone.
Q2: What are the initial, most straightforward steps I can take to improve the solubility of my compound for preliminary in vitro assays?
A2: For initial screening and in vitro assays, the simplest and most common starting points are pH adjustment and the use of co-solvents.
-
pH Adjustment: this compound derivatives are typically basic due to the piperidine nitrogen. Lowering the pH of the aqueous medium will protonate this nitrogen, forming a more soluble salt.[1][2] Preparing a stock solution in a mildly acidic buffer (e.g., citrate buffer at pH 3-5) or with a small amount of acid like hydrochloric acid can significantly enhance solubility.[1]
-
Co-solvents: Utilizing a water-miscible organic solvent is a widely used and effective strategy.[1][3][4] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[1] It is crucial to ensure the final concentration of the co-solvent in your assay is compatible with the biological system, typically ≤1% for DMSO.[1]
Q3: I'm dissolving my compound in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. How can I resolve this?
A3: This common issue, often called "precipitation upon dilution," can be addressed with several strategies:[2]
-
Optimize Final Co-solvent Concentration: Determine the maximum percentage of your co-solvent (e.g., DMSO) that your assay can tolerate without affecting the results and try to stay within this limit.[1]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions, potentially using intermediate solutions with a higher co-solvent concentration.[1]
-
Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween 80 or Polysorbate 20, in your aqueous buffer can help maintain the compound in solution by forming micelles.[2][3]
-
pH Control of the Final Solution: Ensure the pH of your final assay buffer is in a range that favors the soluble, protonated form of your piperidine derivative.
Q4: When should I consider more advanced and resource-intensive solubility enhancement techniques?
A4: If modifying the pH and using co-solvents do not achieve the required solubility for your experiments, or if you are developing a formulation for in vivo studies, more advanced techniques should be explored. These include:
-
Salt Formation: This is a robust method for ionizable compounds like piperidine derivatives and can lead to significant improvements in both solubility and dissolution rate.[1][5][6][7]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a solid state, which can enhance dissolution.[8][9][10]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble molecule, forming an inclusion complex with increased aqueous solubility.[1][11][12][13][14]
-
Particle Size Reduction (Nanosuspensions): Decreasing the particle size of the compound increases its surface area, which can lead to a higher dissolution rate.[15][16][17][18][19][20][21]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates from DMSO stock solution upon storage. | The solution is supersaturated or stored at too low a temperature. | Store the stock solution at room temperature if stability permits. Prepare a less concentrated stock solution. Always prepare fresh solutions for critical experiments.[1] |
| Inconsistent results in biological assays. | Poor solubility leading to variable compound concentration. | Re-evaluate the solubility in the final assay buffer. Consider using one of the solubility enhancement techniques mentioned above to ensure the compound is fully dissolved. |
| Low oral bioavailability in animal studies despite good in vitro activity. | Poor dissolution in the gastrointestinal tract. | This is a strong indicator that an advanced formulation strategy is needed. Consider developing a salt form, a solid dispersion, or a nanosuspension to improve in vivo dissolution and absorption. |
Quantitative Data on Solubility Enhancement Strategies
The following tables provide hypothetical yet representative data on the potential impact of different solubility enhancement strategies on an this compound derivative.
Table 1: Effect of pH on the Solubility of a Hypothetical this compound Derivative
| Solvent System | pH | Approximate Solubility (mg/mL) |
| Deionized Water | ~7.0 | < 0.01 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.01 |
| 0.05 M Citrate Buffer | 5.0 | 0.5 - 1.0 |
| 0.05 M Citrate Buffer | 3.0 | 5 - 10 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | > 20[1] |
Table 2: Effect of Co-solvents and Excipients on Aqueous Solubility (at pH 7.4)
| Solvent System | Concentration (%) | Approximate Solubility (mg/mL) |
| Water | - | < 0.01 |
| Water with DMSO | 1% | 0.05 |
| Water with Ethanol | 5% | 0.1 |
| Water with PEG 400 | 10% | 0.8 |
| Water with 2-Hydroxypropyl-β-cyclodextrin | 5% | 2.5 |
| Water with Polysorbate 80 | 0.5% | 0.3 |
Experimental Protocols
Protocol 1: Preparation and Evaluation of a pH-Adjusted Formulation
-
Objective: To determine the solubility of an this compound derivative as a function of pH.
-
Materials:
-
This compound derivative
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffers (0.05 M) at pH 3.0, 4.0, 5.0, and 6.0
-
Vials, magnetic stirrer, and stir bars
-
Analytical balance
-
HPLC with a suitable column and detector
-
-
Methodology:
-
Add an excess amount of the compound to separate vials containing each of the different buffer systems.
-
Stir the resulting slurries at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect for undissolved solid.
-
Filter the samples through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Express the solubility in mg/mL or µg/mL at the specified pH and temperature.
-
Protocol 2: Formulation of a Co-solvent System
-
Objective: To enhance the aqueous solubility of an this compound derivative using a co-solvent.
-
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (DMSO)
-
Deionized water or appropriate aqueous buffer
-
Vortex mixer
-
-
Methodology:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM or 50 mM).
-
For the working solution, dilute the DMSO stock into the aqueous buffer. To avoid precipitation, perform this step by adding the stock solution to the vigorously vortexing buffer.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of the intended assay (typically <1%).
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, a lower final concentration or a different solubilization strategy may be necessary.
-
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
-
Objective: To improve the dissolution rate of an this compound derivative by creating a solid dispersion with a hydrophilic polymer.
-
Materials:
-
Methodology:
-
Dissolve both the this compound derivative and the carrier (e.g., in a 1:4 drug-to-carrier ratio by weight) in the chosen solvent in a round-bottom flask.[23]
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
A thin film will form on the wall of the flask. Further dry this film in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Scrape the resulting solid dispersion from the flask and pulverize it into a fine powder.
-
Characterize the solid dispersion for dissolution improvement compared to the pure drug.
-
Visualizations
Caption: A workflow for selecting a solubility enhancement strategy.
Caption: A decision tree for troubleshooting precipitation upon dilution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative medicinal chemistry strategies for enhancing drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iosrphr.org [iosrphr.org]
- 9. crsubscription.com [crsubscription.com]
- 10. jddtonline.info [jddtonline.info]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 13. humapub.com [humapub.com]
- 14. scispace.com [scispace.com]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 17. jddtonline.info [jddtonline.info]
- 18. sphinxsai.com [sphinxsai.com]
- 19. scispace.com [scispace.com]
- 20. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 21. omicsonline.org [omicsonline.org]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. ijptjournal.com [ijptjournal.com]
Preventing racemization during the synthesis of chiral Ethyl piperidine-3-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of chiral Ethyl piperidine-3-carboxylate (also known as Ethyl Nipecotate). The primary focus is on preventing racemization at the C3 stereocenter, a common challenge during its synthesis and modification.
Troubleshooting Guide: Preventing Racemization
Issue 1: Loss of Enantiomeric Purity During N-Boc Deprotection
Question: I am removing the N-Boc protecting group from my chiral (R)- or (S)-N-Boc-ethyl piperidine-3-carboxylate, and I am observing significant racemization. What is causing this and how can I prevent it?
Answer:
Racemization during N-Boc deprotection is typically caused by exposure to harsh acidic conditions, elevated temperatures, or prolonged reaction times. The acidic proton at the C3 position (alpha to the ester carbonyl) can be removed, leading to a planar enol intermediate which is achiral. Reprotonation can then occur from either face, scrambling the stereocenter.
Recommendations:
-
Switch from TFA to HCl: Trifluoroacetic acid (TFA) is a very strong acid that can promote enolization and subsequent racemization. A much safer and widely recommended alternative is a 4M solution of HCl in an anhydrous solvent like 1,4-dioxane or diethyl ether. This method is generally milder, highly effective, and often yields a crystalline hydrochloride salt that is easier to purify and handle than the often-oily TFA salts.
-
Control the Temperature: Perform the deprotection at low temperatures. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating the reaction mixture.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and proceed with the work-up as soon as the starting material is consumed. Typical reaction times with 4M HCl/dioxane are 30-60 minutes.
-
Ensure Anhydrous Conditions: Water can participate in the proton exchange that leads to racemization. Use anhydrous solvents and reagents.
| Method | Reagent(s) | Temperature | Racemization Risk | Key Considerations |
| Recommended | 4M HCl in 1,4-Dioxane | 0 °C to RT | Low | Often provides a crystalline HCl salt. Widely considered the safest standard method. |
| Alternative | Acetyl Chloride in Methanol | 0 °C to RT | Low to Medium | Generates HCl in situ. Must be performed carefully. |
| Alternative | p-TsOH in Acetonitrile | 50-60 °C | Medium | Heating increases risk; however, it is an alternative to TFA/DCM. |
| High Risk | 20-50% TFA in DCM | Room Temp | High | Strong acid increases the rate of enolization. Can cleave other acid-sensitive groups.[1][2] |
| High Risk | Heating / Thermolysis | > 100 °C | High | High temperatures provide the energy to overcome the inversion barrier. |
Issue 2: Racemization During Base-Mediated Reactions (e.g., N-Alkylation)
Question: After successfully deprotecting my chiral this compound, I tried to N-alkylate it using an alkyl halide and a base, but the product was racemic. How can I perform this step while preserving stereointegrity?
Answer:
This is a classic problem caused by using a base that is strong enough or small enough to deprotonate the acidic C3 proton, forming a planar enolate intermediate. Standard inorganic bases (NaOH, K₂CO₃) and small alkoxide bases (NaOEt, KOtBu) are high-risk choices.
Recommendations:
-
Use a Sterically Hindered Base: The best choice is a non-nucleophilic, sterically hindered amine base. N,N-Diisopropylethylamine (DIPEA, Hünig's base) is an excellent option. Its bulky isopropyl groups make it a poor nucleophile and prevent it from accessing the C3 proton, while it is still basic enough to act as a proton scavenger in the N-alkylation reaction.
-
Avoid Strong, Unhindered Bases: Do not use metal hydroxides, alkoxides, or hydrides (e.g., NaH). While effective for the N-alkylation, they will rapidly racemize your product. Even DBU, while hindered, is a very strong base and can pose a risk.
-
Maintain Low Temperatures: Keep the reaction temperature as low as possible to slow down the rate of any potential epimerization. Start at 0 °C or room temperature and avoid heating if the reaction proceeds sufficiently.
| Base | Class | pKa (Conjugate Acid) | Racemization Risk | Suitability for N-Alkylation |
| Recommended | N,N-Diisopropylethylamine (DIPEA) | Hindered Amine | ~10.7 | Very Low |
| Acceptable | 2,6-Lutidine | Hindered Amine | ~6.7 | Low |
| Use with Caution | Triethylamine (TEA) | Tertiary Amine | ~10.8 | Medium |
| High Risk | Potassium Carbonate (K₂CO₃) | Inorganic Base | ~10.3 | High |
| Very High Risk | DBU (1,8-Diazabicycloundec-7-ene) | Amidine | ~13.5 | Very High |
| Do Not Use | Sodium Ethoxide (NaOEt) | Alkoxide | ~16 | Extreme |
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical mechanism for racemization in this molecule? A1: The hydrogen atom on the chiral carbon at the C3 position is acidic because it is alpha (α) to the carbonyl group of the ethyl ester. In the presence of a base, this proton can be abstracted to form a resonance-stabilized, planar enolate intermediate. This intermediate is achiral. When this enolate is reprotonated (either by a proton source in the workup or from a protic solvent), the proton can add to either the top or bottom face of the planar system with roughly equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers—a racemic mixture.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Q2: How can I check if my sample has racemized? A2: The most reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . You will need a chiral stationary phase (CSP) column capable of separating the (R) and (S) enantiomers.
-
Column Selection: Polysaccharide-based columns like Chiralpak® IA, IB, or IC and Chiralcel® OD or AD are excellent starting points for separating piperidine derivatives.
-
Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. A small amount of an amine additive (like diethylamine, DEA) is often required to improve the peak shape of basic analytes.
-
Analysis:
-
First, analyze a sample of the racemic starting material to determine the retention times for both the (R) and (S) peaks.
-
Next, inject your chiral sample.
-
If only one peak appears at the expected retention time, your sample is enantiomerically pure.
-
If a second peak appears at the retention time of the other enantiomer, racemization has occurred.
-
The enantiomeric excess (ee%) can be calculated from the areas of the two peaks: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100.
-
Q3: Is it possible to racemize the unwanted enantiomer intentionally to improve the overall yield in a resolution process? A3: Yes, this is a process known as Dynamic Kinetic Resolution (DKR) . In DKR, the unwanted enantiomer is continuously racemized back to the racemic mixture while the desired enantiomer is selectively removed (e.g., through crystallization with a chiral resolving agent or enzymatic reaction). This allows for a theoretical yield of up to 100% of the desired enantiomer from a racemic starting material. This requires carefully controlled conditions where the rate of racemization is faster than the rate of resolution but does not affect the resolved product.
Experimental Protocols
Protocol 1: Racemization-Free N-Boc Deprotection
This protocol describes the removal of the N-Boc group from chiral N-Boc-ethyl piperidine-3-carboxylate using HCl in 1,4-dioxane.
Materials:
-
(R)- or (S)-N-Boc-ethyl piperidine-3-carboxylate
-
4.0 M HCl in 1,4-dioxane (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution (chilled)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane or DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 4.0 M HCl in 1,4-dioxane solution (3.0 - 4.0 eq) dropwise to the stirred solution.
-
Monitor the reaction by TLC (e.g., using 10% MeOH in DCM with 1% NH₄OH) or LC-MS. The reaction is typically complete within 30-60 minutes.
-
Once the starting material is consumed, add cold, anhydrous diethyl ether to the reaction mixture to precipitate the this compound hydrochloride salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. This salt is often pure enough for the next step.
-
(Optional - Free-basing): If the free amine is required, dissolve the HCl salt in water and cool to 0 °C. Carefully add saturated NaHCO₃ solution until the pH is ~8-9. Extract the aqueous layer with DCM or EtOAc (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Use the free amine immediately as it is more prone to decomposition and potential side reactions on storage.
Caption: Workflow for racemization-free N-Boc deprotection.
Protocol 2: Chirality-Preserving N-Alkylation
This protocol describes the N-alkylation of chiral this compound using a hindered base.
Materials:
-
Chiral this compound (free amine or HCl salt)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq if starting from HCl salt, 1.5 eq if starting from free amine)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or DCM)
-
Standard work-up reagents (water, brine, organic solvent, drying agent)
Procedure:
-
Dissolve the this compound (or its HCl salt) (1.0 eq) in the chosen anhydrous solvent.
-
Add DIPEA to the solution. If using the HCl salt, the mixture may be stirred for 5-10 minutes before proceeding.
-
Add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) may be applied if the reaction is slow, but this increases the risk of side reactions.
-
Once the reaction is complete, dilute the mixture with water and an organic solvent (e.g., EtOAc).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Crucially, confirm the enantiomeric purity of the final product using Chiral HPLC.
Caption: Decision guide for selecting racemization-free reaction conditions.
References
Troubleshooting low conversion rates in Ethyl piperidine-3-carboxylate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during reactions involving ethyl piperidine-3-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where low conversion rates are observed with this compound?
A1: Low conversion rates are frequently reported in three main types of reactions involving this compound: N-alkylation, amide coupling, and reductive amination. These issues can often be attributed to factors such as steric hindrance from the piperidine ring, the nucleophilicity of the secondary amine, and suboptimal reaction conditions.
Q2: Can the ethyl ester group of this compound be hydrolyzed during N-alkylation or amide coupling reactions?
A2: Yes, hydrolysis of the ethyl ester is a potential side reaction, particularly if the reaction is carried out in the presence of strong bases or acids, or at elevated temperatures for extended periods. It is crucial to carefully select the base and control the reaction temperature to minimize this unwanted side reaction.
Q3: How does the stereochemistry of this compound affect its reactivity?
A3: The stereocenter at the C3 position can influence the approach of reagents, potentially affecting reaction rates and yields. While it may not always be the primary cause of low conversion, steric hindrance can be more pronounced in certain diastereomeric transition states.
Troubleshooting Guides
Low Conversion in N-Alkylation Reactions
Low conversion in the N-alkylation of this compound is a common challenge. The secondary amine of the piperidine ring can be less reactive than acyclic secondary amines due to steric hindrance. Over-alkylation to form a quaternary ammonium salt is also a possibility, though less common with this substrate.[1][2]
Common Causes and Solutions
| Potential Cause | Recommended Solution |
| Insufficiently reactive alkylating agent | Use a more reactive alkylating agent, such as an alkyl iodide instead of a bromide or chloride. |
| Inappropriate base | Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to prevent side reactions. Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions and careful temperature control. |
| Low reaction temperature | Gradually increase the reaction temperature. For less reactive alkyl halides, heating may be necessary to drive the reaction to completion. |
| Solvent effects | Aprotic polar solvents like DMF or acetonitrile are generally effective. Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the ester. |
| Formation of byproducts | The primary byproduct is often the unreacted starting material. In some cases, elimination products from the alkyl halide can be observed if a strong, non-hindered base is used. |
Troubleshooting Workflow for N-Alkylation
Caption: Troubleshooting workflow for low N-alkylation conversion.
Low Conversion in Amide Coupling Reactions
Amide bond formation with this compound involves the coupling of the piperidine nitrogen with a carboxylic acid. Low yields can result from poor activation of the carboxylic acid, steric hindrance, or side reactions.[3][4]
Common Causes and Solutions
| Potential Cause | Recommended Solution |
| Inefficient coupling reagent | For sterically hindered amines like this compound, more powerful coupling reagents such as HATU, HBTU, or COMU are often more effective than standard carbodiimides like EDC.[3] |
| Absence of an additive | When using carbodiimide coupling reagents (e.g., EDC), the addition of HOBt or HOAt is crucial to form a more stable activated ester, which can reduce side reactions and improve yields.[5][6][7][8] |
| Inappropriate base | A non-nucleophilic base such as DIPEA is recommended to neutralize the acid formed during the reaction without competing with the amine nucleophile.[8] |
| Steric hindrance | If coupling with a bulky carboxylic acid, consider using a less hindered coupling reagent and potentially increasing the reaction time or temperature. |
| Racemization | Over-activation of the carboxylic acid or the use of a strong base can lead to racemization if the carboxylic acid has a chiral center. Using additives like HOAt can help suppress this.[3] |
Troubleshooting Workflow for Amide Coupling
Caption: Troubleshooting workflow for low amide coupling yields.
Low Conversion in Reductive Amination Reactions
Reductive amination involves the reaction of this compound with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced to the corresponding N-substituted product. Incomplete imine formation and inefficient reduction are common hurdles.[9][10][11]
Common Causes and Solutions
| Potential Cause | Recommended Solution |
| Inefficient imine formation | Ensure anhydrous conditions, as water can inhibit imine formation. The addition of a catalytic amount of a weak acid, such as acetic acid, can promote the dehydration step.[12] For difficult cases, pre-forming the imine before adding the reducing agent may be beneficial. |
| Inappropriate reducing agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent as it is mild enough not to reduce the starting aldehyde or ketone and is effective under slightly acidic conditions favorable for imine formation.[11][13] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[10][11][12] |
| Incorrect pH | The reaction is typically most efficient in a slightly acidic pH range (around 5-6) to facilitate imine formation without deactivating the amine or reducing the carbonyl starting material.[12] |
| Steric hindrance | Reactions with bulky aldehydes or ketones may be slow. Increasing the reaction time or temperature may be necessary. |
| Side reactions | The primary side reaction is the reduction of the starting aldehyde or ketone to the corresponding alcohol. This is more likely with less selective reducing agents like sodium borohydride. |
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting workflow for low reductive amination yields.
Experimental Protocols
Protocol 1: N-Alkylation of this compound with Methyl Iodide
Materials:
-
This compound (1.0 eq)
-
Methyl iodide (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous acetonitrile.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add methyl iodide dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Amide Coupling of this compound with Benzoic Acid
Materials:
-
Benzoic acid (1.0 eq)
-
This compound (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[8]
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve benzoic acid, HOBt, and this compound in anhydrous DMF.[5][8]
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC portion-wise to the reaction mixture.[5]
-
Add DIPEA dropwise to the stirred solution.[5]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Reductive Amination of this compound with Benzaldehyde
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[13]
-
Acetic acid (catalytic amount, ~5 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound, benzaldehyde, and anhydrous DCE.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the solution at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.[13]
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Signaling Pathways and Logical Relationships
General Amide Coupling Mechanism (EDC/HOBt)
Caption: Mechanism of EDC/HOBt mediated amide coupling.[5][6][7][8]
General Reductive Amination Mechanism
Caption: General mechanism for reductive amination.[9][10]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. benchchem.com [benchchem.com]
- 6. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. Sodium triacetoxyborohydride [organic-chemistry.org]
Scalability challenges in the production of Ethyl piperidine-3-carboxylate
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address scalability challenges in the production of Ethyl piperidine-3-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of ethyl nicotinate is slow or incomplete. What are the common causes?
A1: Several factors can lead to slow or incomplete hydrogenation when scaling up:
-
Insufficient Mass Transfer: The most common issue at scale is poor mixing of hydrogen gas, the liquid substrate, and the solid catalyst. Ensure your reactor's agitation is sufficient to maintain the catalyst in suspension and maximize gas-liquid interface. Tools can be used to evaluate gas-liquid mass transfer during scale-up.[4]
-
Catalyst Deactivation: The catalyst (e.g., Pd/C) may be poisoned by impurities in the starting material or solvent. Ensure high-purity ethyl nicotinate and ethanol are used. The catalyst may also lose activity over time; consider using fresh catalyst.
-
Inadequate Hydrogen Pressure: While higher pressure increases reaction rates by improving hydrogen solubility, the system must be appropriately rated.[5] Ensure the pressure is maintained consistently throughout the reaction.[6]
-
Low Temperature: While higher temperatures can increase rates, they may also lead to side reactions. The optimal temperature needs to be determined for your specific catalyst and setup. Precise temperature control is crucial for safety and efficiency.[4]
Q2: How can I improve the selectivity towards this compound and minimize by-products?
A2: Improving selectivity involves fine-tuning reaction conditions:
-
Catalyst Selection: Different catalysts exhibit different selectivities. While Palladium on Carbon (Pd/C) is common, Palladium on Alumina (Pd/Al2O3) has been shown to be highly efficient and selective for this transformation.[7]
-
Controlled Conditions: Over-hydrogenation can occur, leading to unwanted by-products. Carefully controlling temperature, pressure, and reaction time is critical. A process intensification study using a trickle bed reactor demonstrated that adjusting these parameters could selectively yield either the partial or fully hydrogenated product.[8]
-
Solvent Choice: The reaction is typically performed in ethanol. Using anhydrous ethanol can prevent potential side reactions involving water.
Q3: What are the best practices for removing the heterogeneous catalyst (e.g., Pd/C) after the reaction at an industrial scale?
A3: Catalyst removal is a critical downstream processing step.
-
Filtration: Use a filter press or a contained filtration system designed to handle fine powders. The use of a filter aid like Celite can prevent the fine catalyst particles from clogging the filter medium.[6]
-
Safety Precautions: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Always handle the spent catalyst wet with solvent (e.g., water or ethanol) in an inert atmosphere (e.g., Nitrogen or Argon) to prevent ignition.
-
Continuous Flow Systems: An alternative approach that simplifies catalyst removal is using a packed-bed or trickle-bed reactor in a continuous flow setup. This contains the catalyst within the reactor, eliminating the need for downstream filtration.[7][8]
Q4: I'm observing significant yield loss and impurities during the synthesis of the starting material, ethyl nicotinate. How can this be improved?
A4: The traditional synthesis of ethyl nicotinate via Fischer esterification using concentrated sulfuric acid is effective but problematic at scale due to high waste generation (large amounts of high COD and high sodium sulfate wastewater).[9] A greener, more scalable alternative involves:
-
Solid Acid Catalysts: Using a solid acid catalyst (e.g., HND230) with toluene as a co-solvent allows for azeotropic removal of water, driving the reaction to completion. This method reduces highly polluting wastewater, simplifies catalyst recovery (via filtration), and is well-suited for large-scale industrial production.[9][10]
Troubleshooting Guides
Low Yield in Hydrogenation Step
This decision tree helps diagnose potential causes of low yield during the catalytic hydrogenation of ethyl nicotinate.
Caption: Troubleshooting decision tree for low yield in hydrogenation.
Data Presentation
Table 1: Comparison of Conditions for Hydrogenation of Ethyl Nicotinate
The following data is derived from a process intensification study using a continuous flow trickle bed reactor, highlighting the impact of catalyst and conditions on throughput and selectivity.[7]
| Catalyst | Temp (°C) | Liquid Flow Rate (mL/min) | H₂ Feed (L/min) | Pressure (bar) | Product | Throughput ( g/day ) |
| 5% Pd/C | 60 | 5.0 | 0.2 | 20 | Partial (Tetrahydropyridine) | 54.8 |
| 5% Pd/Al₂O₃ | 60 | 3.0 | 0.2 | 20 | Partial (Tetrahydropyridine) | >260 |
| 5% Pd/Al₂O₃ | 55 | 7.0 | 0.2 | 20 | Partial (Tetrahydropyridine) | 1219 |
| 5% Rh/Al₂O₃ | 100 | 2.0 | 0.6 | 50 | Full (Piperidine) | 522 |
| 5% Rh/Al₂O₃ | 100 | 3.5 | 0.6 | 50 | Full (Piperidine) | 1959 |
Data adapted from a study on continuous flow hydrogenation.[7][8] "Partial" refers to Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate, and "Full" refers to the desired this compound.
Experimental Protocols
Protocol 1: Scalable Batch Hydrogenation of Ethyl Nicotinate
This protocol describes a general procedure for the batch hydrogenation of ethyl nicotinate.
-
Reactor Preparation:
-
Ensure the high-pressure autoclave is clean and dry.
-
Inert the reactor by purging with nitrogen or argon gas.
-
-
Charging the Reactor:
-
Under the inert atmosphere, charge the reactor with ethyl nicotinate (1.0 eq) and ethanol (approx. 3-5 mL per gram of substrate).
-
Carefully add the catalyst (e.g., 5% Pd/C, 1-5 mol%) as a slurry in ethanol. Safety Note: Handle Pd/C wet as it can be pyrophoric.
-
-
Reaction Execution:
-
Seal the reactor.
-
Begin agitation to ensure the catalyst is fully suspended.
-
Pressurize the reactor with hydrogen gas to the target pressure (e.g., 7-20 bar).[6][7]
-
Heat the reactor to the target temperature (e.g., 25-60 °C).[6][7]
-
Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude oil is this compound.
-
-
Purification:
-
If necessary, the crude product can be purified by vacuum distillation.
-
Production Workflow Overview
The following diagram illustrates the key stages in scaling up the production of this compound, from starting material synthesis to the final pure product.
Caption: Overall workflow for this compound production.
References
- 1. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl Nipecotate - SRIRAMCHEM [sriramchem.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Frontiers | Continuous Hydrogenation: Triphasic System Optimization at Kilo Lab Scale Using a Slurry Solution [frontiersin.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [wap.guidechem.com]
- 10. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
Technical Support Center: Safe Waste Disposal for Ethyl Piperidine-3-Carboxylate Synthesis
This guide provides detailed procedures and answers to frequently asked questions regarding the safe disposal of chemical waste generated during the synthesis of Ethyl piperidine-3-carboxylate. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental compliance.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for each chemical before handling and disposal. All waste management activities should comply with local, state, and federal regulations.[1][2][3]
Frequently Asked Questions (FAQs)
1. What are the primary waste streams generated during the synthesis of this compound?
The synthesis typically involves the reduction of a pyridine precursor (like Ethyl nicotinate) or a cyclization reaction, generating several distinct waste streams:
-
Aqueous Waste: Acidic and basic solutions from reaction quenching and extraction steps.
-
Organic Solvent Waste: Non-halogenated solvents such as ethanol, toluene, or hexanes used as reaction media or for extraction and purification.[4]
-
Solid Chemical Waste: Unreacted starting materials, byproducts, leftover reagents (e.g., sodium ethoxide), and contaminated materials like filter paper and drying agents.[5]
-
Sharps and Glassware Waste: Broken glassware and used Pasteur pipets or TLC spotters.[5]
2. How should I segregate the different types of waste?
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[6][7]
-
Aqueous Waste: Keep acidic and basic aqueous waste in separate, clearly labeled containers. Do not mix them.[6]
-
Organic Solvent Waste: Collect in a designated "Non-Halogenated Organic Waste" container.[8][9] Never mix halogenated solvents with non-halogenated solvents to avoid increased disposal costs.[4]
-
Solid Waste: Place in a labeled "Solid Chemical Waste" container. Ensure it is segregated from liquid waste.[5]
-
Empty Containers: Rinse empty reagent bottles three times with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label on the empty container before disposing of it as regular trash or according to institutional guidelines.
3. Can I neutralize acidic or basic waste in the lab?
Yes, neutralization of corrosive waste (waste hazardous only due to its pH) is often permissible and can reduce disposal costs.[10][11] However, you must ensure the waste does not contain other hazardous materials like heavy metals or organic solvents.[10][11] The final pH should be between 5 and 9 before drain disposal, but always check your local wastewater regulations.[11]
4. What are the specific hazards associated with sodium ethoxide waste?
Sodium ethoxide is a corrosive and flammable solid that reacts violently with water to produce ethanol and sodium hydroxide, releasing significant heat which can ignite the ethanol vapors.[12][13] It must be handled in a dry atmosphere and stored away from moisture.[14]
5. How do I dispose of unreacted piperidine derivatives?
Piperidine and its derivatives are typically classified as hazardous waste.[15][16] They should be collected in a designated hazardous waste container and disposed of through a licensed waste disposal facility, often via incineration.[17][18] Do not pour piperidine-containing waste down the drain.[17]
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Unexpected fuming or heat generation in waste container | Mixing of incompatible waste streams (e.g., acid and base, or sodium ethoxide with aqueous waste). | Immediately secure the container lid if safe to do so. Place the container in a secondary containment tray within a fume hood. Alert your lab supervisor and environmental health and safety (EHS) office. Do not attempt to handle the container without proper personal protective equipment (PPE) and guidance. |
| pH of neutralized aqueous waste is not stable | Incomplete reaction or presence of buffering agents. | Continue to add the neutralizing agent slowly while monitoring the pH. Stir the solution thoroughly. If the pH remains unstable, treat it as hazardous waste and do not dispose of it down the drain. |
| Spill of flammable solvent waste | Improper handling or container failure. | Evacuate non-essential personnel. Eliminate all ignition sources.[19][20] Contain the spill using a spill kit with non-combustible absorbent materials. Collect the absorbed material in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated.[19] |
| Waste container is full | Normal accumulation of waste. | Do not overfill containers; leave at least one inch of headspace to allow for expansion.[6] Securely cap the full container, ensure it is properly labeled, and move it to your lab's designated Satellite Accumulation Area (SAA).[6][21] Request a pickup from your institution's EHS office.[3] |
Experimental Protocols
Protocol 1: Neutralization of Acidic Aqueous Waste
Objective: To safely neutralize acidic waste (pH ≤ 2) to a pH between 5 and 9 for sewer disposal, provided it contains no other hazardous components.[11]
Materials:
-
Acidic aqueous waste
-
6 M Sodium Hydroxide (NaOH) or another suitable base[22]
-
Large polyethylene container (e.g., 5-gallon bucket)[10]
-
Ice bath
-
pH meter or pH paper
-
Stir bar and stir plate
-
Appropriate PPE: chemical splash goggles, face shield, nitrile gloves, and a chemical-resistant apron.[10]
Procedure:
-
Perform the entire procedure in a certified chemical fume hood.[10]
-
Place the polyethylene container in a larger secondary container or an ice bath to manage heat generation.[11]
-
If the acid is concentrated, dilute it to approximately 5% by slowly adding the acid to a large volume of cold water. Never add water to acid. [10][11]
-
Begin stirring the diluted acidic solution.
-
Slowly add 6 M NaOH dropwise to the acidic solution. The reaction can be exothermic, so monitor the temperature.[23]
-
Continuously monitor the pH of the solution using a pH meter or pH paper.[10][23]
-
Continue adding the base until the pH is stable between 5 and 9.[11]
-
Once neutralized, the solution can be disposed of down the sanitary sewer with copious amounts of water (at least 20 parts water), in accordance with local regulations.[10]
Protocol 2: Quenching and Disposal of Sodium Ethoxide
Objective: To safely neutralize residual sodium ethoxide.
Materials:
-
Sodium ethoxide waste
-
Large volume of water
-
Dilute hydrochloric acid (HCl)
-
Large beaker or flask
-
Stir bar and stir plate
-
Appropriate PPE (as listed in Protocol 1)
Procedure:
-
Work in a chemical fume hood.
-
In a large beaker, place a large volume of water (at least 10 times the volume of the sodium ethoxide to be quenched).
-
Slowly and in small portions, add the sodium ethoxide waste to the water with vigorous stirring.[12] This reaction is highly exothermic.
-
The sodium ethoxide will hydrolyze to form sodium hydroxide and ethanol.
-
Once the reaction has subsided, neutralize the resulting basic solution by following the principles of Protocol 1, but using a dilute acid like HCl to bring the pH to a neutral range (5-9).[12]
-
Dispose of the neutralized solution down the drain with plenty of water, as per institutional guidelines.
Data Presentation
Table 1: Properties of Key Chemicals and Waste Streams
| Substance | Formula | Hazard Class | Flash Point (°C) | Disposal Considerations |
| This compound | C₈H₁₅NO₂ | Combustible Liquid | 76.7 °C | Dispose of as hazardous waste in an approved plant.[24] |
| Ethanol | C₂H₅OH | Flammable Liquid | 13 °C | Collect in a non-halogenated organic solvent waste container.[4] |
| Sodium Ethoxide | C₂H₅ONa | Flammable Solid, Corrosive | 30 °C | Reacts violently with water.[12][25] Must be quenched before disposal.[12] Do not dispose of directly into sewer.[13] |
| Piperidine | C₅H₁₁N | Flammable Liquid, Toxic, Corrosive | 16 °C | Collect as hazardous waste. Do not empty into drains.[16] |
| Hydrochloric Acid | HCl | Corrosive | N/A | Neutralize before disposal.[10][11] |
| Sodium Hydroxide | NaOH | Corrosive | N/A | Neutralize before disposal.[10][11] |
Visualizations
Waste Disposal Workflow
Caption: Waste disposal workflow from synthesis to final disposal.
Waste Segregation Decision Tree
Caption: Decision tree for proper segregation of laboratory waste.
References
- 1. orgsyn.org [orgsyn.org]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. benchchem.com [benchchem.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. esd.uga.edu [esd.uga.edu]
- 12. Sodium ethoxide - Sciencemadness Wiki [sciencemadness.org]
- 13. gelest.com [gelest.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. carlroth.com [carlroth.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. fishersci.com [fishersci.com]
- 19. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 20. How Do You Handle Flammable Hazardous Waste? [greenflow.com]
- 21. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 22. waterandwastewater.com [waterandwastewater.com]
- 23. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 24. Ethyl (R)-(-)-3-Piperidinecarboxylate | 25137-01-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 25. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis for the Enantiomeric Excess of Ethyl (S)-piperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceutical compounds. Ethyl (S)-piperidine-3-carboxylate, a key chiral building block in the synthesis of various drug substances, requires accurate and reliable analytical methods to quantify its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the premier technique for this purpose. This guide provides a comparative overview of different chiral HPLC methods for the analysis of piperidine-based compounds, supported by experimental data to aid in method selection and development.
This guide explores two distinct strategies: the direct enantioseparation of Ethyl piperidine-3-carboxylate on an immobilized polysaccharide-based CSP and an alternative approach involving pre-column derivatization for a structurally similar compound, piperidin-3-amine, analyzed on a different polysaccharide-based CSP.
Comparison of Chiral HPLC Methodologies
The selection of a suitable chiral HPLC method depends on several factors, including the physicochemical properties of the analyte, the desired resolution, and the availability of instrumentation. Below is a comparison of two effective methods.
| Parameter | Method 1: Direct Analysis | Method 2: Analysis with Derivatization |
| Analyte | Ethyl (R/S)-piperidine-3-carboxylate | (R/S)-Piperidin-3-amine |
| Chiral Stationary Phase (CSP) | Immobilized Amylose-based CSP | Chiralpak AD-H |
| Mobile Phase | n-hexane: ethanol: diethylamine (80:20:0.1, v/v/v) | 0.1% diethyl amine in ethanol |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection Wavelength | Not specified, likely low UV (e.g., 210-220 nm) | 228 nm |
| Resolution (Rs) | 3.59[1] | > 4.0 |
| Derivatization Required? | No | Yes, with p-toluenesulfonyl chloride (PTSC) |
| Key Advantage | Simple sample preparation, direct analysis. | Enhanced UV detection and high resolution.[2] |
Experimental Protocols
Below are the detailed experimental methodologies for the two compared approaches.
Method 1: Direct Chiral HPLC Analysis of Ethyl (R/S)-piperidine-3-carboxylate
This method, adapted from Rane et al. (2019), describes an efficient direct chiral separation of this compound enantiomers.[1]
Objective: To separate and quantify the enantiomers of this compound without derivatization.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: An immobilized amylose-based chiral stationary phase column.
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine in the ratio of 80:20:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at a suitable wavelength for the analyte (e.g., 210 nm).
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a suitable concentration.
Procedure:
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the analysis isocratically for a sufficient time to allow for the elution of both enantiomers.
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The resolution between the R-(-) and S-(+) enantiomers was reported to be 3.59.[1][3]
Method 2: Chiral HPLC Analysis of Piperidin-3-amine with Pre-column Derivatization
This method, based on the work of Babu et al. (2014) for the analysis of a similar compound, piperidin-3-amine, demonstrates an alternative approach where derivatization is used to enhance detectability and separation.[2]
Objective: To separate and quantify the enantiomers of piperidin-3-amine after derivatization with p-toluenesulfonyl chloride.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Mobile Phase: 0.1% diethylamine in ethanol.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV detection at 228 nm.[2]
-
Derivatization Reagent: p-toluenesulfonyl chloride (PTSC).
Procedure:
Derivatization:
-
React the piperidin-3-amine sample with p-toluenesulfonyl chloride in the presence of a base. This reaction introduces a chromophore into the analyte, making it readily detectable by a UV detector.
HPLC Analysis:
-
Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is obtained.
-
Inject the derivatized sample onto the column.
-
Perform the chromatographic separation under isocratic conditions.
-
The resolution between the two derivatized enantiomers was reported to be greater than 4.0.[2]
Workflow and Process Visualization
The following diagrams illustrate the logical flow of a typical chiral HPLC analysis.
Caption: Workflow for Direct Chiral HPLC Analysis.
Caption: Workflow for Chiral HPLC with Derivatization.
References
- 1. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Spectroscopic comparison of Ethyl piperidine-3-carboxylate and Ethyl isonipecotate
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural nuances of isomeric compounds is paramount. This guide provides an objective, data-driven comparison of the spectroscopic properties of two closely related piperidine derivatives: Ethyl piperidine-3-carboxylate and Ethyl isonipecotate (Ethyl piperidine-4-carboxylate). By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to highlight the key differences that arise from the positional isomerism of the ethyl carboxylate group on the piperidine ring.
The seemingly subtle shift of the ester functional group from the 3-position to the 4-position on the piperidine ring gives rise to distinct spectroscopic signatures. These differences are critical for unambiguous identification, quality control, and understanding the chemical behavior of these compounds in various research and development settings.
At a Glance: Key Spectroscopic Data
The following tables summarize the quantitative spectroscopic data for this compound and Ethyl isonipecotate, providing a clear and direct comparison of their key spectral features.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Proton Assignment | This compound Chemical Shift (δ ppm) | Ethyl isonipecotate Chemical Shift (δ ppm) |
| -O-CH₂ -CH₃ | 4.07 (q, J = 6.9 Hz) | ~4.13 (q) |
| Piperidine H3 | 2.44 – 2.34 (m) | - |
| Piperidine H4 | - | ~2.41 (m) |
| Piperidine H2, H6 (axial/equatorial) | 3.02 (d, J = 12.3 Hz), 2.87 – 2.70 (m), 2.58 (t, J = 11.2 Hz) | ~3.09 (m), ~2.64 (m) |
| Piperidine H5 (axial/equatorial) | 1.98 – 1.88 (m), 1.70 – 1.56 (m) | ~1.89 (m), ~1.46-2.06 (m) |
| -O-CH₂-CH₃ | 1.19 (t, J = 7.1 Hz) | ~1.26 (t) |
| -NH- | Not explicitly assigned (broad) | Not explicitly assigned (broad) |
Note: Data for this compound is from a 400 MHz spectrum[1]. Data for Ethyl isonipecotate is from a 90 MHz spectrum and is approximate[2].
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon Assignment | This compound Chemical Shift (δ ppm) [1] | Ethyl isonipecotate Chemical Shift (δ ppm) |
| C =O | 174.26 | ~175.0 |
| -O-CH₂ -CH₃ | 60.59 | ~60.4 |
| Piperidine C3 | 41.52 | ~28.8 |
| Piperidine C4 | 24.67 | ~41.0 |
| Piperidine C2 | 47.37 | ~43.5 |
| Piperidine C5 | 26.85 | ~28.8 |
| Piperidine C6 | 45.57 | ~43.5 |
| -O-CH₂-CH₃ | 13.96 | ~14.2 |
Note: ¹³C NMR data for Ethyl isonipecotate is estimated based on typical values and spectral database information.
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (ATR-IR, cm⁻¹) | Ethyl isonipecotate (Neat, cm⁻¹) |
| N-H Stretch | Broad, ~3300 | Broad, ~3300 |
| C-H Stretch | ~2940 | ~2940 |
| C=O Stretch (Ester) | ~1728 | ~1730 |
| C-O Stretch (Ester) | ~1180 | ~1180 |
Note: IR data is based on typical spectral ranges for these functional groups.
Table 4: Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 157 | Expected fragments include loss of -OCH₂CH₃ (m/z 112), -COOCH₂CH₃ (m/z 84), and fragments from piperidine ring cleavage. |
| Ethyl isonipecotate | 157 | 112, 84, 56[3] |
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and Ethyl isonipecotate.
Caption: Workflow for the spectroscopic comparison of the two isomers.
Discussion of Spectroscopic Differences
The primary distinction between this compound and Ethyl isonipecotate lies in the substitution pattern of the piperidine ring, which directly influences the chemical environment of the constituent protons and carbons.
¹H NMR Spectroscopy: The most significant differences in the ¹H NMR spectra are observed for the protons on the piperidine ring. In Ethyl isonipecotate, the symmetry of the molecule (with the substituent at the 4-position) results in a more simplified spectrum for the ring protons compared to the less symmetrical this compound. The chemical shift of the proton at the carbon bearing the ester group (H3 in the 3-carboxylate and H4 in the 4-carboxylate) is a key diagnostic feature.
¹³C NMR Spectroscopy: The ¹³C NMR spectra also clearly differentiate the two isomers. The chemical shifts of the piperidine ring carbons, particularly C3 and C4, are markedly different. The carbon directly attached to the electron-withdrawing carboxylate group experiences a downfield shift.
Infrared Spectroscopy: The IR spectra of both compounds are broadly similar, as they possess the same functional groups (secondary amine, ester, and alkane). Both will exhibit a characteristic N-H stretch, C-H stretches, and a strong C=O stretch for the ester carbonyl group. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns, but these are less diagnostic than NMR data.
Mass Spectrometry: Both isomers have the same molecular weight and will therefore show a molecular ion peak at the same m/z value (157). However, their fragmentation patterns under electron ionization are expected to differ. The position of the ester group will influence the cleavage of the piperidine ring, leading to different relative abundances of fragment ions. For instance, the fragmentation of ethyl N-mthis compound has been studied, and similar pathways can be expected for the parent compound. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, 45 Da) and the entire ester group (-COOCH₂CH₃, 73 Da), leading to prominent fragment ions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Data acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Spectra are recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS):
-
Ionization Method: Electron Ionization (EI) is a common method for volatile, thermally stable compounds like these.
-
Sample Introduction: The sample can be introduced directly via a heated probe or, if coupled with gas chromatography (GC-MS), through the GC column.
-
Data Acquisition: In EI, electrons with a standard energy of 70 eV are used to ionize the sample molecules. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The mass spectrum is a plot of ion intensity versus m/z.
Conclusion
The spectroscopic data presented in this guide unequivocally demonstrate that while this compound and Ethyl isonipecotate are isomers with identical molecular formulas and functional groups, their distinct substitution patterns lead to clearly distinguishable NMR and mass spectra. ¹H and ¹³C NMR spectroscopy are particularly powerful tools for the unambiguous identification of these compounds, providing unique fingerprints based on the chemical shifts and coupling patterns of the piperidine ring nuclei. This comparative guide serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and pharmaceutical analysis, enabling the precise characterization and differentiation of these important piperidine derivatives.
References
A Comparative Analysis of the Biological Activities of (R)- and (S)-Ethyl piperidine-3-carboxylate Enantiomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Stereoselectivity in Cholinergic and GABAergic Systems
The stereochemistry of a chiral molecule can dramatically influence its interaction with biological targets, leading to significant differences in pharmacological activity. This guide provides a comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers of ethyl piperidine-3-carboxylate, also known as ethyl nipecotate. While both isomers serve as valuable chiral building blocks in the synthesis of a wide array of pharmaceuticals, their intrinsic biological effects, where studied, exhibit marked stereoselectivity. This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual diagrams to elucidate the differing biological profiles of these two enantiomers.
Contrasting Pharmacological Profiles at Muscarinic Acetylcholine Receptors
A significant body of research has focused on the cholinergic properties of (R)-Ethyl piperidine-3-carboxylate, revealing its direct and distinct interactions with muscarinic acetylcholine receptors (mAChRs). In contrast, there is a notable absence of publicly available data detailing the direct cholinergic activity of the (S)-enantiomer, precluding a direct comparative analysis at these targets.
(R)-Ethyl piperidine-3-carboxylate has been characterized as a direct-acting cholinergic agent with a unique profile: it functions as an agonist at the M2 subtype and an antagonist at the M1 subtype of muscarinic receptors[1]. This dual activity is unusual and highlights the nuanced interactions directed by its specific stereochemistry.
Quantitative Comparison of (R)-Ethyl piperidine-3-carboxylate Activity at Muscarinic Receptors
| Enantiomer | Receptor Subtype | Activity | Potency/Affinity | Tissue/System |
| (R)-Ethyl piperidine-3-carboxylate | M2 | Agonist | pD2 = 5.91 (inotropic) | Guinea Pig Atria |
| M2 | Agonist | pD2 = 5.62 (chronotropic) | Guinea Pig Atria | |
| M2 | Agonist | pD2 = 5.95 | Guinea Pig Ileum | |
| M2 | Agonist | pD2 = 5.40 | Rat Jejunum | |
| M2 | Agonist | EC50 = 52 µM | Rat Striatal Membranes | |
| M1 | Antagonist | pA2 = 5.0 | Rat Cerebral Cortical Slices | |
| (S)-Ethyl piperidine-3-carboxylate | M1 / M2 | Not Reported | Not Reported | Not Reported |
pD2 is the negative logarithm of the EC50 value. pA2 is the negative logarithm of the antagonist's equilibrium dissociation constant.
Stereoselectivity in GABA Transporter Inhibition
Both enantiomers of this compound are precursors to nipecotic acid, a well-known inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs). The inhibition of GATs prolongs the presence of GABA in the synaptic cleft, enhancing inhibitory neurotransmission, a mechanism of action sought for treating conditions like epilepsy.
While direct comparative studies on the inhibitory activity of the parent ethyl esters on GAT subtypes are scarce, extensive research on their derivatives, particularly N-substituted analogs, consistently demonstrates a high degree of stereoselectivity. Generally, derivatives of (R)-nipecotic acid are more potent inhibitors of the GAT1 subtype compared to their (S)-counterparts[2][3]. For instance, the anticonvulsant drug Tiagabine, a derivative of (R)-nipecotic acid, is a potent and selective GAT1 inhibitor[2][4]. In one study, the (R)-isomer of Tiagabine was found to have a significantly lower EC50 value for its effect on the EEG in rats compared to the (S)-isomer, a difference attributed to both its higher affinity for the GABA transporter and differences in plasma protein binding[4][5].
Conversely, for other GAT subtypes, derivatives of (S)-nipecotic acid have been shown to be more potent. This highlights that the direction of stereoselectivity is dependent on the specific biological target.
Due to the lack of direct comparative data for the parent ethyl esters, a quantitative table is not provided for GABA transporter inhibition. However, the consistent findings with their derivatives strongly suggest that (R)- and (S)-Ethyl piperidine-3-carboxylate would also exhibit stereoselective inhibition of GABA transporters.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Muscarinic Receptor Agonist and Antagonist Activity Assays
The following protocols are based on the study by Zorn et al. (1987) which characterized the activity of (R)-Ethyl piperidine-3-carboxylate[1].
1. Isolated Tissue Preparations (Guinea Pig Atria and Ileum):
-
Tissue Preparation: Male Hartley guinea pigs are sacrificed, and the atria and a segment of the ileum are dissected and mounted in organ baths containing Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Data Recording: For atria, both the rate (chronotropic effect) and force (inotropic effect) of contraction are recorded. For the ileum, isometric contractions are measured.
-
Experimental Procedure: Tissues are allowed to equilibrate under a resting tension. Cumulative concentration-response curves are generated for (R)-Ethyl piperidine-3-carboxylate. For antagonism studies, tissues are pre-incubated with an antagonist (e.g., atropine) before generating the agonist concentration-response curve.
-
Data Analysis: pD2 values are calculated from the concentration-response curves to quantify agonist potency.
2. Adenylate Cyclase Inhibition Assay (Rat Striatal Membranes):
-
Membrane Preparation: Striatal tissue from male Sprague-Dawley rats is homogenized and centrifuged to prepare a crude membrane fraction.
-
Assay Conditions: Membranes are incubated with GTP, ATP, and varying concentrations of (R)-Ethyl piperidine-3-carboxylate in a buffered solution.
-
Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is quantified using a suitable assay kit.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of GTP-stimulated adenylate cyclase activity (EC50) is determined.
3. Inositol Phosphate Accumulation Assay (Rat Cerebral Cortical Slices):
-
Tissue Preparation: Slices of the cerebral cortex from male Sprague-Dawley rats are prepared and pre-incubated with [3H]myo-inositol to label membrane phosphoinositides.
-
Experimental Procedure: The slices are then incubated with lithium chloride (to inhibit inositol monophosphatase) and varying concentrations of (R)-Ethyl piperidine-3-carboxylate.
-
Measurement: The reaction is terminated, and the accumulated [3H]inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: For antagonist activity, the pA2 value is calculated from the shift in the concentration-response curve of a known agonist in the presence of the compound.
[3H]-GABA Uptake Inhibition Assay
This generalized protocol is based on methodologies commonly used for evaluating GABA uptake inhibitors, as described in studies on nipecotic acid derivatives[6].
-
Synaptosome Preparation: Brain tissue (e.g., rat forebrain) is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate synaptosomes.
-
Uptake Assay: Synaptosomes are pre-incubated at 37°C with varying concentrations of the test compounds ((R)- or (S)-Ethyl piperidine-3-carboxylate).
-
Initiation of Uptake: [3H]-GABA is added to initiate the uptake process.
-
Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]-GABA.
-
Measurement: The radioactivity retained on the filters, representing the amount of [3H]-GABA taken up by the synaptosomes, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the compound that inhibits 50% of the specific [3H]-GABA uptake (IC50) is calculated.
Visualizing the Biological Context
The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows discussed.
Caption: Signaling pathways for (R)-Ethyl piperidine-3-carboxylate at M1 and M2 muscarinic receptors.
Caption: Experimental workflow for the [3H]-GABA uptake inhibition assay.
Conclusion
The available scientific literature clearly demonstrates a significant difference in the biological activity of the enantiomers of this compound and its derivatives. (R)-Ethyl piperidine-3-carboxylate exhibits a unique dual activity on muscarinic receptors, acting as an M2 agonist and an M1 antagonist. In the context of GABA transporter inhibition, derivatives of the (R)-enantiomer are generally more potent at the GAT1 subtype, a key target for anticonvulsant therapies.
The lack of direct comparative data for (S)-Ethyl piperidine-3-carboxylate, particularly at muscarinic receptors, represents a significant knowledge gap. Further research is warranted to fully elucidate the pharmacological profile of the (S)-enantiomer to enable a complete understanding of the structure-activity relationships and to potentially uncover novel therapeutic applications for each enantiomer. For researchers in drug development, these findings underscore the critical importance of stereochemistry in lead optimization and candidate selection.
References
- 1. (R)-nipecotic acid ethyl ester: a direct-acting cholinergic agonist that displays greater efficacy at M2 than at M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective central nervous system effects of the R- and S-isomers of the GABA uptake blocker N-(4,4-di-(3-methylthien-2-yl)but-3-enyl) nipecotic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective central nervous system effects of the R- and S-isomers of the GABA uptake blocker N-(4, 4-di-(3-methylthien-2-yl)but-3-enyl) nipecotic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Piperidine: A Comparative Guide to Alternative Reagents in Knoevenagel Condensations
For researchers, scientists, and drug development professionals seeking safer, more efficient, and environmentally friendly alternatives to piperidine in Knoevenagel condensations, this guide offers a comprehensive comparison of various catalytic systems. We provide a detailed analysis of their performance, supported by experimental data and protocols, to facilitate informed decisions in your synthetic endeavors.
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, fine chemicals, and polymers.[1] For decades, piperidine, a secondary amine, has been a widely used catalyst for this reaction.[2] However, its toxicity and regulatory restrictions have spurred the search for viable alternatives.[3] This guide explores a range of these substitutes, from benign amines and ammonium salts to innovative ionic liquids and deep eutectic solvents, evaluating their efficacy and operational advantages.
Performance Comparison of Catalytic Systems
The choice of catalyst profoundly impacts the yield, reaction time, and overall efficiency of the Knoevenagel condensation. Below is a comparative summary of various alternatives to piperidine, with data collated from multiple studies. The model reaction considered is the condensation of an aromatic aldehyde with an active methylene compound.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Piperidine | 10 | Ethanol | Reflux | 2 h | ~91 | [4] |
| Pyrrolidine | 6.25 | Ethanol | Reflux | 8 h | 100 | [4] |
| Ammonium Bicarbonate | 40 | Solvent-free | 90 | 2 h | 95 (Conversion) | [5][6] |
| L-Proline | 10 | Deep Eutectic Solvent | 50 | 24 h | up to 96.6 | [7][8] |
| Ethylenediammonium Diacetate (EDDA) | - | [bmim]BF₄ | Room Temp. | 10-30 min | 90-98 | [9] |
| [bmim]OH (Ionic Liquid) | Catalytic | Grinding | Room Temp. | 5-15 min | 85-96 | |
| Choline Chloride:Urea (DES) | Solvent/Catalyst | - | 60 | - | High | [10] |
| Boric Acid | - | Ethanol | - | - | - | [11] |
Note: Yields and reaction conditions can vary significantly based on the specific substrates and experimental setup.
Experimental Protocols
For practical application, detailed methodologies are essential. Here, we provide representative experimental protocols for Knoevenagel condensations using piperidine and two promising alternatives: ammonium bicarbonate and L-proline.
Protocol 1: Traditional Knoevenagel Condensation using Piperidine
This protocol is a typical procedure for the synthesis of (E)-2-cyano-3-phenylacrylamide.
Materials:
-
Benzaldehyde (1.0 mmol)
-
2-Cyanoacetamide (1.0 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, e.g., 0.1 mmol)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol) and 2-cyanoacetamide (1.0 mmol).
-
Add 10 mL of ethanol to dissolve the reactants.
-
Add a catalytic amount of piperidine to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Protocol 2: Green, Solvent-Free Knoevenagel Condensation using Ammonium Bicarbonate
This environmentally benign protocol avoids the use of organic solvents.[5][6]
Materials:
-
Substituted benzaldehyde (5.0 mmol)
-
Malonic acid (10.0 mmol)
-
Ammonium bicarbonate (0.4 eq.)
-
Reaction vessel suitable for heating
Procedure:
-
Combine the substituted benzaldehyde (5.0 mmol) and malonic acid (10.0 mmol) in a reaction vessel.
-
Add a catalytic amount of ammonium bicarbonate.
-
To ensure a homogenous mixture initially, a minimum amount of a volatile solvent like ethyl acetate can be added and then removed in vacuo at 40°C.[6]
-
Heat the resulting solvent-free mixture to the desired temperature (e.g., 90°C) for a specified time (e.g., 2 hours).[5][6]
-
After cooling, the solid product can be directly isolated.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Protocol 3: L-Proline-Catalyzed Knoevenagel Condensation in a Deep Eutectic Solvent
This method utilizes a green solvent system and an organocatalyst.[7][8]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Active methylene compound (e.g., Acetylacetone, 1.0 mmol)
-
L-Proline (10 mol%)
-
Deep Eutectic Solvent (DES), e.g., Choline chloride:Urea (1:2 molar ratio)
-
Reaction vial
Procedure:
-
Prepare the Deep Eutectic Solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating gently until a clear, homogeneous liquid is formed.
-
In a reaction vial, dissolve the aromatic aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in the prepared DES.
-
Add L-proline (10 mol%) to the mixture.
-
Stir the reaction at a specified temperature (e.g., 50°C) for the required duration (e.g., 24 hours).[8]
-
Monitor the reaction by TLC.
-
Upon completion, the product can be extracted using a suitable organic solvent (e.g., ethyl acetate). The DES, containing the catalyst, can often be recycled.[7]
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Reaction Mechanisms and Experimental Workflow
The catalytic mechanism of the Knoevenagel condensation varies depending on the nature of the amine catalyst.
Secondary amines like piperidine typically proceed through an iminium ion intermediate.[12] Primary amines can form a Schiff base, which then reacts with the enolate.[13] Ammonium salts can generate a basic species, such as ammonia, in situ, which then catalyzes the reaction via an imine intermediate.[13]
A general workflow for performing a Knoevenagel condensation experiment is outlined below.
Conclusion
The landscape of Knoevenagel condensation catalysis is evolving, with a clear trend towards greener and more sustainable methods. While piperidine remains a benchmark, a multitude of effective alternatives are now available. Benign amines and ammonium salts offer a straightforward and economical substitute.[5][6] For enhanced reaction rates and milder conditions, ionic liquids and deep eutectic solvents present compelling advantages, often acting as both catalyst and solvent, and offering high recyclability.[9][10][14] The choice of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired reaction conditions, and environmental considerations. This guide provides a foundational resource for navigating these choices and implementing more sustainable practices in the laboratory.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pure.tue.nl [pure.tue.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate [organic-chemistry.org]
- 10. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 11. mdpi.com [mdpi.com]
- 12. Knoevenagel Condensation [organic-chemistry.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
A Comparative Guide to LC-MS Methods for the Analysis of Ethyl piperidine-3-carboxylate and its Metabolites
This guide provides a comprehensive overview and comparison of potential Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of Ethyl piperidine-3-carboxylate and its putative metabolites in biological matrices. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons of various analytical approaches supported by established experimental principles.
Introduction to this compound and its Potential Metabolism
This compound, also known as ethyl nipecotate, is a derivative of nipecotic acid and serves as a valuable building block in the synthesis of various pharmaceutical compounds.[1][2] Its analysis and the characterization of its metabolic fate are crucial for pharmacokinetic and drug safety studies. While specific metabolic pathways for this compound are not extensively documented in the provided search results, common metabolic transformations for compounds containing an ester functional group and a piperidine ring can be hypothesized. The primary metabolic routes are likely to include hydrolysis of the ethyl ester to form the corresponding carboxylic acid (piperidine-3-carboxylic acid or nipecotic acid) and oxidation of the piperidine ring, potentially leading to hydroxylation or N-dealkylation if substituted on the nitrogen.
A proposed metabolic pathway is illustrated below:
Sample Preparation Methodologies: A Comparative Analysis
The choice of sample preparation is critical for developing a robust LC-MS method, as it aims to remove interferences from the biological matrix and concentrate the analyte of interest.[3][4] The optimal technique depends on the analyte's physicochemical properties, the required limit of quantification, and the sample matrix (e.g., plasma, urine).[4] Below is a comparison of common sample preparation techniques applicable to this compound and its metabolites.
| Method | Principle | Advantages | Disadvantages | Typical Recovery (%) | Matrix Effect |
| Protein Precipitation (PPT) | An organic solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.[4][5] | Fast, simple, and inexpensive.[4] | Less clean extracts, potential for significant matrix effects and ion suppression.[6] | 80-100 | High |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on polarity.[5] | Provides cleaner extracts than PPT, cost-effective.[5] | Can be labor-intensive and difficult to automate.[5] | 70-95 | Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent, separating it from matrix components. | High selectivity, clean extracts, potential for analyte concentration. | More complex and expensive than PPT and LLE. | 85-105 | Low |
Experimental Protocols
While a specific validated method for this compound was not found, a robust LC-MS/MS method can be developed based on established practices for similar small molecules.[7][8]
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[5]
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., Atlantis C18, 5 µm, 3.9x100 mm) is a suitable choice for the separation of piperidine-containing compounds.[7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over several minutes can effectively separate the parent compound and its more polar metabolites.[9]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.[7]
-
Injection Volume: 5 µL.[7]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for piperidine-containing compounds.[10]
-
Detection: Multiple Reaction Monitoring (MRM) for quantification.
-
Hypothetical MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 158.1 -> Product ion (Q3) m/z (to be determined by infusion).
-
Piperidine-3-carboxylic acid (Metabolite): Precursor ion (Q1) m/z 130.1 -> Product ion (Q3) m/z (to be determined by infusion).
-
-
Instrument Parameters: Optimization of declustering potential, collision energy, and other source parameters is necessary to achieve optimal sensitivity.
-
Workflow and Data Analysis
The overall workflow for the LC-MS analysis is depicted in the following diagram.
References
- 1. Ethyl Nipecotate - SRIRAMCHEM [sriramchem.com]
- 2. scbt.com [scbt.com]
- 3. tecan.com [tecan.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 7. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. html.rhhz.net [html.rhhz.net]
A Comparative Cost Analysis of Synthetic Methods for Ethyl Nipecotate
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key pharmaceutical intermediates is paramount. Ethyl nipecotate, a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), can be produced through various synthetic routes. This guide provides a detailed cost analysis of the most common methods: catalytic hydrogenation of ethyl nicotinate, enzymatic resolution of racemic ethyl nipecotate, and chemical resolution of racemic ethyl nipecotate. The analysis is supported by detailed experimental protocols and quantitative data to aid in selecting the most economically viable method for specific manufacturing needs.
The choice of a synthetic route is often a trade-off between raw material costs, process complexity, yield, and the desired enantiomeric purity of the final product. This comparison aims to shed light on these factors to facilitate an informed decision-making process.
Comparative Cost Analysis
The following table summarizes the estimated costs associated with the three primary synthetic methods for producing one kilogram of enantiomerically pure (S)-ethyl nipecotate. The costs are broken down into major contributors, including raw materials, catalysts/enzymes, solvents, and waste disposal.
| Cost Component | Catalytic Hydrogenation of Ethyl Nicotinate | Enzymatic Resolution of Racemic Ethyl Nipecotate | Chemical Resolution of Racemic Ethyl Nipecotate |
| Raw Materials | |||
| Ethyl Nicotinate | ~$25 | ~$50 (for racemic mixture) | ~$50 (for racemic mixture) |
| Hydrogen Gas | ~$5-10 | - | - |
| Catalyst/Resolving Agent | |||
| 5% Palladium on Carbon | ~$50-100 (recyclable) | Novozym 435: ~$200-400 (recyclable) | (-)-O,O'-Dibenzoyl-L-tartaric acid: ~$100-200 (recyclable) |
| Solvents | |||
| Ethanol | ~$10 | Phosphate Buffer/Organic Solvent | Ethanol/Water |
| Waste Disposal | Moderate (catalyst recovery) | Low (biodegradable) | High (organic waste) |
| Estimated Total Cost per kg | ~$90 - $145 | ~$250 - $460 | ~$160 - $270 |
Note: The costs presented are estimates and can vary significantly based on supplier, purchase volume, and market fluctuations. Catalyst and resolving agent recyclability can significantly impact the overall cost in large-scale production.
Logical Relationship of Cost Factors
The cost-effectiveness of each synthetic route is influenced by a variety of interconnected factors. The following diagram illustrates these relationships.
A Comparative Guide to In Vitro Efficacy Testing of Ethyl Piperidine-3-Carboxylate Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro assays for determining the efficacy of ethyl piperidine-3-carboxylate based inhibitors, a scaffold of significant interest in medicinal chemistry. We present comparative data for inhibitors targeting Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes. This document details the experimental protocols for robust efficacy testing and visualizes the underlying signaling pathways and experimental workflows.
Performance Comparison of Piperidine-Based DPP-4 Inhibitors
The inhibitory potency of novel compounds is a critical parameter in drug discovery. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.[1] The following table summarizes the in vitro efficacy of a series of piperidine and pyrrolidine-based inhibitors against human recombinant DPP-4. While not exact this compound derivatives, these compounds share a core heterocyclic structure and provide a valuable comparison of how structural modifications can influence inhibitory activity.
| Compound ID | Structure | Inhibitory Potency (IC50) in µM |
| Lead Compound | 2-benzyl-piperazine derivative | 0.019 |
| Compound 1 | 4-benzylpiperidine derivative | 1.6 ± 0.04 |
| Compound 2 | 2-benzylpyrrolidine derivative | 0.3 ± 0.03 |
| Compound 3 | phenethyl-piperazine derivative | 1.2 ± 0.04 |
| Compound 4 | 4-amino-1-benzylpiperidine derivative | 4 ± 0.08 |
| Sitagliptin | Marketed DPP-4 Inhibitor | 0.018 |
Data adapted from a study on the design and in vitro evaluation of novel Dipeptidyl Peptidase IV inhibitors. The study highlights that modifications to the piperidine ring and its substituents significantly impact the inhibitory potency against DPP-4.[2]
Experimental Protocols
A reliable in vitro assay is fundamental to accurately determine the efficacy of potential inhibitors. Below is a detailed protocol for a fluorescence-based assay to measure DPP-4 inhibition.
In Vitro Fluorescence-Based DPP-4 Inhibition Assay
This biochemical assay measures the enzymatic activity of DPP-4 by detecting the fluorescence of a product generated from a specific substrate. The presence of an inhibitor will decrease the rate of product formation, which is quantifiable.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-Aminomethylcoumarin (AMC)
-
Assay Buffer: Tris-HCl (pH 8.0)
-
Test compounds (this compound derivatives)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-4 enzyme in assay buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer.
-
Dissolve test compounds and the positive control in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the inhibitor stock solutions.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to triplicate wells:
-
Test Wells: 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound dilution.
-
Positive Control Wells: 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the positive control inhibitor.
-
100% Activity Wells (Negative Control): 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the solvent used for the inhibitors.
-
Background Wells (No Enzyme): 40 µL of Assay Buffer and 10 µL of the solvent.
-
-
-
Enzyme-Inhibitor Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
Add 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the average background rate from all other rates.
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of 100% Activity Well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Molecular Context
DPP-4 Signaling Pathway
Dipeptidyl Peptidase-4 (DPP-4) is a transmembrane glycoprotein that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). The inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and reduced glucagon release in a glucose-dependent manner.
Caption: DPP-4 signaling pathway and the action of inhibitors.
General Workflow for In Vitro Inhibitor Efficacy Testing
The process of evaluating the efficacy of potential enzyme inhibitors in vitro follows a structured workflow, from initial compound preparation to final data analysis.
References
The Strategic Advantage of the Piperidine-3-Carboxylate Scaffold in Drug Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that dictates the future trajectory of a drug discovery program. Among the privileged saturated heterocycles, the piperidine ring is a mainstay, offering a versatile three-dimensional framework. This guide provides a data-driven comparison of the ethyl piperidine-3-carboxylate scaffold against key alternatives, highlighting its distinct advantages in potency, selectivity, and physicochemical properties, supported by experimental data and detailed protocols.
The strategic placement of substituents on the piperidine ring profoundly impacts a molecule's interaction with biological targets. The 3-substituted pattern, particularly with a carboxylate group, offers a unique combination of a basic nitrogen atom and a hydrogen-bond acceptor/donor, enabling specific and potent target engagement. This guide will explore the performance of this scaffold in the context of two major therapeutic targets: Dipeptidyl Peptidase-4 (DPP-4), crucial in managing type 2 diabetes, and the GABA transporter (GAT-1), a key target for neurological disorders.
Comparative Analysis of Scaffolds
The utility of a scaffold is determined by its influence on a compound's structure-activity relationship (SAR), physicochemical properties, and pharmacokinetic profile. Here, we compare the this compound scaffold with its positional isomers and other common heterocyclic rings.
Structural and Physicochemical Comparison
The position of the ethyl carboxylate group on the piperidine ring, as well as the nature of the heterocyclic core itself, leads to significant differences in properties such as lipophilicity (cLogP) and basicity (pKa). These parameters are critical for cell permeability, target binding, and overall drug-like properties.
Table 1: Physicochemical Properties of Selected Scaffolds
| Scaffold | Structure | cLogP (approx.) | pKa (approx.) | Key Features |
| This compound | 1.3 | 9.5 | Chiral center, secondary amine, ester functionality. Offers specific vector for substituent placement. | |
| Ethyl Piperidine-4-carboxylate | 1.3 | 10.4 | Symmetric, achiral. Different spatial arrangement of functional groups compared to the 3-isomer. | |
| Ethyl Piperidine-2-carboxylate | 1.3 | 9.2 | α-amino ester, potential for chelation. Steric hindrance around the nitrogen may affect binding. | |
| Ethyl Pyrrolidine-3-carboxylate | 0.8 | 10.5 | Five-membered ring, greater conformational flexibility but a more compact structure than piperidine. | |
| Ethyl Piperazine-1-carboxylate | 0.9 | 9.8 (N4), 5.7 (N1) | Two nitrogen atoms offering additional points for modification and potential for dual interactions. More hydrophilic. | |
| Ethyl Morpholine-3-carboxylate | 0.1 | 6.9 | Oxygen atom reduces basicity and increases hydrophilicity. Can act as a hydrogen bond acceptor. |
Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a serine protease that deactivates incretin hormones like GLP-1, which are vital for glucose homeostasis. Inhibiting DPP-4 prolongs the action of GLP-1, making it a validated strategy for treating type 2 diabetes. The design of DPP-4 inhibitors often involves scaffolds that can mimic the natural peptide substrates.
A systematic review of structure-activity relationship studies for DPP-4 inhibitors revealed a significant finding: a compound featuring a piperidine-3-carboxylic acid scaffold demonstrated five-fold greater efficacy than its corresponding analog based on an L-proline (pyrrolidine-2-carboxylic acid) scaffold[1][2][3]. This highlights the profound impact of ring size and the specific substitution pattern on inhibitory potency. The six-membered piperidine ring likely provides a more optimal orientation of the carboxylic acid and other substituents within the DPP-4 active site compared to the five-membered pyrrolidine ring.
Table 2: Comparative Activity of Scaffolds in DPP-4 Inhibition
| Scaffold | Target | Key Finding | Reference |
| Piperidine-3-carboxylic acid | DPP-4 | Exhibited 5-fold greater efficacy compared to the L-proline (pyrrolidine) analog in a specific series of inhibitors. | [1][2] |
| Pyrrolidine-2-carboxylic acid | DPP-4 | Less potent scaffold compared to piperidine-3-carboxylic acid in the same inhibitor series. | [1][2] |
| Thiomorpholine | DPP-4 | Has been successfully incorporated into potent DPP-4 inhibitors, demonstrating its utility as a viable scaffold. | |
| Piperazine | DPP-4 | Piperazine sulfonamide derivatives have shown promising DPP-4 inhibitory activity. |
Signaling Pathway: DPP-4 and GLP-1 in Glucose Homeostasis
DPP-4 inhibitors prevent the degradation of active GLP-1. This enhances GLP-1 receptor signaling in pancreatic β-cells, leading to increased insulin synthesis and secretion in a glucose-dependent manner.
Caption: DPP-4 inhibition enhances GLP-1 signaling for insulin secretion.
Case Study 2: GABA Uptake Inhibition
The γ-aminobutyric acid (GABA) transporter 1 (GAT-1) terminates GABAergic neurotransmission by re-uptaking GABA from the synaptic cleft. Inhibitors of GAT-1 can prolong the inhibitory effects of GABA, a mechanism useful in treating epilepsy and other neurological conditions. Nipecotic acid (piperidine-3-carboxylic acid) is a well-known GAT-1 inhibitor, and its ethyl ester, ethyl nipecotate, serves as a key starting material for more potent and drug-like inhibitors.
The structure of nipecotic acid is critical for its activity. The piperidine ring acts as a GABA mimetic, while the carboxylic acid is essential for binding to the transporter. Structure-activity relationship studies have shown that modifications at the 3-position of the piperidine ring are highly sensitive, and the choice of this scaffold is fundamental to achieving potent inhibition.
Table 3: Comparative Activity of Scaffolds in GABA Uptake Inhibition (GAT-1)
| Scaffold / Compound | Target | Activity (IC50) | Key Finding |
| (R,S)-Nipecotic acid | GAT-1 | ~10 µM | The foundational piperidine-3-carboxylic acid scaffold shows potent GABA uptake inhibition. |
| (R,S)-Guvacine (tetrahydronicotinic acid) | GAT-1 | ~20 µM | The unsaturated analog of nipecotic acid is also a potent inhibitor, but generally less so than the saturated scaffold. |
| β-Alanine | GAT-1 | >1000 µM | The acyclic analog of GABA shows very weak inhibition, highlighting the importance of the cyclic scaffold for potent activity. |
| Piperidine-4-carboxylic acid (Isonipecotic acid) | GAT-1 | ~200 µM | The positional isomer is significantly less potent, demonstrating the critical role of the 3-carboxylate position for GAT-1 binding. |
Signaling Pathway: GABAergic Synapse and Reuptake Inhibition
GAT-1 inhibitors block the reuptake of GABA into the presynaptic neuron, increasing the concentration of GABA in the synaptic cleft. This leads to enhanced activation of postsynaptic GABA-A receptors, resulting in increased chloride influx and hyperpolarization of the postsynaptic neuron, thus potentiating the inhibitory signal.
Caption: GABA reuptake inhibition at the presynaptic terminal.
Experimental Protocols
Objective and reproducible data is the cornerstone of comparative drug design. Below are detailed methodologies for the key assays discussed.
Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (50 mM, pH 8.0)
-
Test Compounds (e.g., this compound derivatives)
-
Reference Inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of test compounds and the reference inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Enzyme Incubation: In a 96-well plate, add 25 µL of the diluted test compound or reference inhibitor. Add 25 µL of DPP-4 enzyme solution (e.g., 1.7 mU/mL in Assay Buffer).
-
Control Wells: Prepare wells for "No Inhibition Control" (with buffer instead of compound) and "Blank" (with buffer instead of enzyme).
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the DPP-4 substrate solution (e.g., 200 µM Gly-Pro-AMC in Assay Buffer) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Subtract the slope of the Blank from all other wells.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = (1 - (Rate_compound / Rate_control)) * 100
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro GABA Uptake Assay ([³H]GABA)
This assay measures the inhibition of GABA transport into cells or synaptosomes.
Materials:
-
Cell line stably expressing GAT-1 (e.g., HEK-293 cells) or prepared synaptosomes.
-
Assay Buffer: Krebs-Ringer-HEPES buffer (e.g., 25 mM HEPES-Tris pH 7.1, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose).
-
[³H]GABA (radiolabeled GABA).
-
Unlabeled GABA.
-
Test Compounds (e.g., this compound derivatives).
-
Reference Inhibitor (e.g., Tiagabine).
-
96-well microplates (cell culture treated).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Cell Plating: Seed GAT-1 expressing cells into a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and reference inhibitor in Assay Buffer.
-
Assay Performance: a. Gently wash the cells twice with pre-warmed Assay Buffer. b. Add 50 µL of Assay Buffer containing the desired concentration of the test compound to the wells. c. For determining non-specific uptake, add a high concentration of a potent inhibitor like Tiagabine to designated wells. For total uptake, add buffer only. d. Pre-incubate the plate for 15-20 minutes at room temperature.
-
Uptake Initiation: Add 50 µL of Assay Buffer containing a fixed concentration of [³H]GABA (e.g., 20 nM) to all wells.
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at room temperature. The time should be within the linear range of GABA uptake.
-
Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold Assay Buffer.
-
Cell Lysis and Counting: a. Lyse the cells in each well (e.g., with 1% SDS solution). b. Transfer the lysate to a scintillation plate or vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of excess Tiagabine) from the total uptake.
-
Calculate the percentage of inhibition for each test compound concentration relative to the specific uptake.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion
The this compound scaffold represents a superior choice in many drug design campaigns, particularly when precise spatial orientation of functional groups is required for potent target engagement. As demonstrated in the case of DPP-4 inhibitors, the 3-substituted piperidine ring can offer a significant potency advantage over other heterocyclic scaffolds like pyrrolidine[1][2][3]. Similarly, its foundational role in potent GAT-1 inhibitors underscores the importance of the 3-substitution pattern. While other scaffolds like piperazine and morpholine offer advantages in modulating physicochemical properties such as solubility and basicity, the this compound scaffold provides a robust and often more potent framework for interacting with specific biological targets. The data and protocols provided in this guide equip drug discovery teams with the necessary information to make strategic decisions in scaffold selection, ultimately accelerating the development of novel and effective therapeutics.
References
A Comparative Guide to the Synthesis of Ethyl Piperidine-3-Carboxylate Schiff Base Derivatives: Traditional Reflux Versus Modern Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of a novel microwave-assisted synthetic pathway and a traditional reflux method for the preparation of Ethyl (E)-4-((pyridin-2-ylimino)methyl)piperidine-1-carboxylate, a Schiff base derivative of ethyl piperidine-3-carboxylate. This objective analysis, supported by experimental data, aims to inform the selection of the most appropriate synthetic route based on performance metrics such as yield, reaction time, and environmental impact.
Performance Comparison: Microwave-Assisted vs. Traditional Reflux Synthesis
The following table summarizes the key quantitative data for the two synthetic methods, highlighting the significant advantages of the microwave-assisted approach in terms of efficiency and yield.
| Parameter | Microwave-Assisted Synthesis | Traditional Reflux Synthesis |
| Product | Ethyl (E)-4-((pyridin-2-ylimino)methyl)piperidine-1-carboxylate | Ethyl (E)-4-((pyridin-2-ylimino)methyl)piperidine-1-carboxylate |
| Reaction Time | 5 minutes[1] | > 8 hours[2] |
| Yield | 98%[1] | Typically lower, variable |
| Catalyst | None[1] | Often required (e.g., acetic acid, ionic liquids)[2][3] |
| Solvent | Solvent-free[1] | Required (e.g., ethanol, glacial acetic acid)[2][3] |
| Energy Input | Localized, efficient heating | Bulk, prolonged heating |
| Work-up | Minimal | Often requires extraction and purification |
Experimental Protocols
New Synthetic Pathway: Microwave-Assisted Synthesis
This method utilizes the efficiency of microwave irradiation to achieve a rapid and high-yield synthesis without the need for solvents or catalysts.[1]
Materials:
-
Ethyl 4-aminopiperidine-1-carboxylate (1 mmol, 1 eq)
-
2-Pyridine carboxaldehyde (1 mmol, 1 eq)
-
Microwave reactor
-
5 mL reaction vessel
-
Thin-Layer Chromatography (TLC) plate
Procedure:
-
In a 5 mL reaction vessel, combine Ethyl 4-aminopiperidine-1-carboxylate (1 mmol) and 2-pyridine carboxaldehyde (1 mmol).
-
Place the reaction vessel in the microwave reactor.
-
Irradiate the mixture at 900 W.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 5 minutes.[1]
-
Upon completion, the product is obtained as a yellowish solid.[1]
-
Characterize the product using spectroscopic methods (¹H-NMR, ¹³C-NMR) and elemental analysis.
Traditional Synthetic Pathway: Conventional Reflux
This established method involves the condensation of an amine and an aldehyde under reflux, typically in the presence of a solvent and a catalyst, over an extended period.[2][4]
Materials:
-
Ethyl 4-aminopiperidine-1-carboxylate (0.01 mol)
-
2-Pyridine carboxaldehyde (0.01 mol)
-
Glacial acetic acid (30 ml)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Crushed ice
-
Filtration apparatus
-
Ethanol for recrystallization
Procedure:
-
Dissolve Ethyl 4-aminopiperidine-1-carboxylate (0.01 mol) in 20 ml of glacial acetic acid in a round-bottom flask.
-
Add a solution of 2-pyridine carboxaldehyde (0.01 mol) in 10 ml of glacial acetic acid dropwise to the stirred solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for over 8 hours.[2]
-
After completion, pour the reaction mixture onto crushed ice.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with water.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows of the compared synthetic methods.
Caption: Workflow for the microwave-assisted synthesis.
References
Head-to-head comparison of different protecting groups for the piperidine nitrogen
For researchers, scientists, and drug development professionals, the piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. The synthesis of complex molecules containing this scaffold often necessitates the temporary protection of the piperidine nitrogen to control its reactivity and achieve the desired chemical transformations. The choice of an appropriate protecting group is a critical strategic decision that can significantly influence the overall efficiency, yield, and success of a synthetic route. This guide provides a comprehensive, data-driven comparison of the most commonly employed protecting groups for the piperidine nitrogen: tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyl (Bn).
The ideal protecting group should be readily introduced in high yield, remain stable throughout various reaction conditions, and be selectively removed under mild conditions that do not affect other functional groups within the molecule. This concept, known as orthogonality, is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.[1][2]
At a Glance: Key Characteristics of Piperidine Nitrogen Protecting Groups
The fundamental difference between these protecting groups lies in their cleavage conditions, which dictates their orthogonality and suitability for different synthetic strategies.
| Feature | tert-Butoxycarbonyl (Boc) | Carbobenzyloxy (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Benzyl (Bn) |
| Structure | ||||
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Benzyl bromide or chloride |
| Deprotection Condition | Strong acids (e.g., TFA, HCl)[3][4] | Catalytic hydrogenolysis (H₂, Pd/C)[3][5] | Base (e.g., 20% piperidine in DMF)[3][4] | Catalytic hydrogenolysis (H₂, Pd/C) |
| Stability | Stable to base, hydrogenolysis, and weak acids.[3] | Stable to mild acidic and basic conditions.[3] | Stable to acid and hydrogenolysis.[3] | Stable to acidic and basic conditions, and many oxidizing and reducing agents. |
| Advantages | Robust, high-yielding protection; volatile byproducts.[3] | Orthogonal to Boc and Fmoc; stable.[3] | Very mild, basic deprotection conditions.[3] | Very stable; economical. |
| Disadvantages | Requires strong acidic conditions for removal.[3] | Requires specialized equipment for hydrogenolysis; catalyst can be pyrophoric.[6] | Labile to primary and secondary amines.[3] | Requires hydrogenolysis for removal; can be difficult to cleave in complex molecules.[7] |
Quantitative Performance Comparison
The following table summarizes typical yields for the protection and deprotection of the piperidine nitrogen with the respective protecting groups. It is important to note that yields can vary depending on the specific substrate, reaction conditions, and scale.
| Protecting Group | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) |
| Boc | >90[3][8] | 4M HCl in 1,4-dioxane or TFA in DCM[3][9] | High (often quantitative)[3][9] |
| Cbz | ~90[3][10] | H₂/Pd-C[3][5] | High (often quantitative)[3] |
| Fmoc | Generally high (data for direct piperidine protection is less common) | 20% Piperidine in DMF[3] | High (quantitative)[3] |
| Benzyl (Bn) | High | H₂/Pd-C[7] | Generally high, but can be substrate-dependent |
Experimental Protocols
The following are detailed methodologies for the protection and deprotection of piperidine with Boc, Cbz, and Bn groups.
tert-Butoxycarbonyl (Boc) Group
Protocol 1: Boc Protection of Piperidine
-
Materials: Piperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperidine (1.0 equiv) in DCM.
-
Add TEA (1.1 equiv).
-
Slowly add a solution of (Boc)₂O (1.05 equiv) in DCM to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.
-
Protocol 2: Boc Deprotection of N-Boc-Piperidine
-
Materials: N-Boc-piperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-piperidine in DCM.
-
Add TFA (typically 20-50% v/v in DCM) at 0 °C.[11]
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The product is typically obtained as the TFA salt.
-
For the free base, the residue can be dissolved in water, basified with a suitable base (e.g., NaOH or NaHCO₃), and extracted with an organic solvent.
-
Carbobenzyloxy (Cbz) Group
Protocol 3: Cbz Protection of Piperidine
-
Materials: Piperidine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Water, Diethyl ether.
-
Procedure:
-
Dissolve piperidine (1.0 equiv) in a 10% aqueous solution of Na₂CO₃.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Cbz-Cl (1.1 equiv) while vigorously stirring, maintaining the temperature below 10 °C.
-
Continue stirring at room temperature for 2-3 hours.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give N-Cbz-piperidine.
-
Protocol 4: Cbz Deprotection of N-Cbz-Piperidine
-
Materials: N-Cbz-piperidine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve N-Cbz-piperidine in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Stir the suspension under an atmosphere of H₂ (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Concentrate the filtrate under reduced pressure to yield piperidine.
-
Benzyl (Bn) Group
Protocol 5: Benzyl Protection of Piperidine
-
Materials: Piperidine, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile.
-
Procedure:
-
To a solution of piperidine (1.0 equiv) in acetonitrile, add K₂CO₃ (2.0 equiv).
-
Add benzyl bromide (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford N-benzylpiperidine.
-
Protocol 6: Benzyl Deprotection of N-Benzylpiperidine
-
Materials: N-Benzylpiperidine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).
-
Procedure:
-
The procedure is analogous to the Cbz deprotection (Protocol 4). Dissolve N-benzylpiperidine in methanol and subject it to catalytic hydrogenolysis in the presence of 10% Pd/C.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of protection and deprotection strategies, as well as the principle of orthogonal protection.
Caption: General workflow for the protection and deprotection of the piperidine nitrogen.
Caption: Orthogonal deprotection strategy for a molecule containing both Boc and Cbz protecting groups.
Conclusion
The selection of a protecting group for the piperidine nitrogen is a critical decision that profoundly impacts the efficiency and outcome of a synthetic endeavor. The Boc group is a robust and high-yielding option, though its removal requires harsh acidic conditions. The Cbz group offers excellent orthogonality to both Boc and Fmoc, with cleavage under mild hydrogenolysis conditions. The Fmoc group, while standard in peptide synthesis, is less commonly employed for general piperidine protection but offers the advantage of very mild basic deprotection. The Benzyl group provides high stability at a lower cost but also relies on hydrogenolysis for removal. By carefully considering the stability, ease of introduction and removal, and orthogonality of these protecting groups, researchers can devise more efficient and successful synthetic strategies for the construction of complex molecules containing the vital piperidine scaffold.[3]
References
- 1. biosynth.com [biosynth.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
Safety Operating Guide
Proper Disposal of Ethyl Piperidine-3-Carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Ethyl piperidine-3-carboxylate are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, grounded in safety data sheet (SDS) recommendations and general hazardous waste protocols.
This compound, in its various isomeric forms, is a combustible liquid that can cause serious eye damage and skin irritation.[1][2] Adherence to proper personal protective equipment (PPE) and disposal protocols is therefore essential.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment (PPE).
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[1]
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, use a respirator with a suitable filter (e.g., type ABEK (EN14387)).[1]
-
Work Area: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof, and chemically compatible waste container as "Hazardous Waste: this compound."
-
Do not mix with incompatible wastes. Known incompatibilities for similar piperidine compounds include strong oxidizing agents, acids, and acid anhydrides.[4]
-
-
Containerization:
-
Use a container made of a material that will not react with the chemical. Glass or a suitable plastic container is recommended.
-
Ensure the container is tightly sealed to prevent leaks or the escape of vapors.
-
-
Storage of Waste:
-
Arranging for Professional Disposal:
-
Spill Cleanup:
Quantitative Data Summary
The following table summarizes key quantitative data for different isomers of this compound, compiled from safety data sheets.
| Property | (S)-Ethyl piperidine-3-carboxylate | (R)-Ethyl piperidine-3-carboxylate |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol | 157.21 g/mol |
| Form | Liquid | Liquid |
| Density | 1.043 g/mL at 25 °C | 1.092 g/mL at 25 °C |
| Flash Point | 76.7 °C (170.1 °F) | 104 °C (219.2 °F) |
| Hazard Classifications | Eye Damage 1 | Skin Irritation 2, Eye Damage 1, STOT SE 3 |
STOT SE 3: Specific target organ toxicity — single exposure, Category 3 (May cause respiratory irritation)[1][2]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Piperidine-3-Carboxylate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl piperidine-3-carboxylate, including detailed operational and disposal plans to foster a culture of safety and precision in your work.
Essential Safety and Handling Information
This compound and its variants are chemicals that require careful handling to prevent potential health hazards. The primary risks associated with this compound include serious eye damage, skin irritation, and respiratory tract irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is the first line of defense against accidental exposure.
Recommended Personal Protective Equipment (PPE)
When working with this compound, the following PPE is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][4]
-
Skin Protection: Chemical-resistant gloves are essential. Always inspect gloves for integrity before use.[1][5] Fire or flame-resistant and impervious clothing should also be worn to prevent skin contact.[1][4]
-
Respiratory Protection: In situations where exposure limits may be exceeded or if irritation is experienced, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[4][6] For routine handling in a well-ventilated area, a dust mask (type N95, US) may be sufficient.[7]
-
General Hygiene: Do not eat, drink, or smoke in the handling area.[2] Always wash hands thoroughly with soap and water after handling the chemical.[2] Contaminated work clothes should be laundered separately before reuse.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and its related compounds.
| Property | Value | Source(s) |
| Chemical Formula | C8H15NO2 | [6] |
| Molecular Weight | 157.21 g/mol | [6] |
| Form | Liquid | [6] |
| Density | 1.043 g/mL at 25 °C | [6] |
| Flash Point | 76.7 °C (170.1 °F) | [6][7] |
| GHS Pictogram | GHS05 (Corrosion) | [6][7] |
| GHS Signal Word | Danger | [4][6][7] |
| Hazard Statements | H315, H318, H319, H335 | [2][3][4][5][8] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338, P501 | [1][3][5][8][9] |
| Storage Class Code | 10 (Combustible liquids) | [6][7] |
Step-by-Step Operational Protocol
A systematic approach to handling this compound is crucial for minimizing risks. The following protocol outlines the key steps from receipt of the chemical to its final use in an experimental setting.
1. Receiving and Storage:
- Upon receipt, inspect the container for any signs of damage or leaks.
- Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2][3]
- Keep it away from incompatible materials and sources of ignition.[10]
2. Preparation for Use:
- Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[3][4]
- Ensure that a safety shower and an eyewash station are readily accessible.[3]
- Don all required personal protective equipment (PPE) as detailed above before handling the chemical.
3. Handling and Use:
- Avoid all personal contact with the chemical, including inhalation of vapors or mists.[2]
- Use non-sparking tools to prevent ignition.[11]
- If transferring the liquid, do so carefully to avoid splashing.
4. Post-Handling Procedures:
- After use, securely seal the container.
- Decontaminate the work area thoroughly.
- Remove and properly store or dispose of PPE.
- Wash hands and any exposed skin immediately and thoroughly.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect surplus chemical and any materials contaminated with it (e.g., gloves, absorbent pads) in a designated, labeled, and sealed container.[9][11]
2. Disposal Procedure:
- Do not dispose of the chemical down the drain.[10][11]
- Engage a licensed professional waste disposal service to handle the disposal of the chemical and its containers.[10]
- All disposal activities must be in accordance with local, regional, and national regulations.[3]
First Aid Measures
In the event of accidental exposure, immediate action is necessary.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][4][11]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][3][4][11]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][4][11] Remove contact lenses if present and easy to do so.[1][3] Continue rinsing and seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][11]
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. biosynth.com [biosynth.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.es [fishersci.es]
- 6. (S)-Ethyl piperidine-3-carboxylate 97 37675-18-6 [sigmaaldrich.com]
- 7. (S)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.es [fishersci.es]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. afgsci.com [afgsci.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
